molecular formula C18H23N5O6 B8055964 Roseoflavin

Roseoflavin

Cat. No.: B8055964
M. Wt: 405.4 g/mol
InChI Key: IGQLDUYTWDABFK-GUTXKFCHSA-N
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Description

Roseoflavin is a benzopteridine that is riboflavin in which the methyl group at position 8 is substituted by a dimethylamino group. It has a role as an antimicrobial agent and a bacterial metabolite. It is functionally related to a riboflavin. It is a conjugate acid of a this compound(1-).
Roseoflavine is a natural product found in Streptomyces, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.

Properties

IUPAC Name

8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLDUYTWDABFK-GUTXKFCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51093-55-1
Record name 8-Demethyl-8-(dimethylamino)riboflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51093-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Elucidation of the Roseoflavin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a natural riboflavin (vitamin B2) analog produced by various Streptomyces species, including Streptomyces davaonensis, Streptomyces cinnabarinus, and the more recently identified Streptomyces berlinensis.[1][2] This unique flavin exhibits potent antibiotic properties by targeting FMN riboswitches and flavoenzymes, thereby disrupting essential cellular processes. Its biosynthesis from the primary metabolite riboflavin-5'-phosphate (FMN) is a remarkably efficient process, requiring only three key enzymes: RosB, RosC, and RosA. This guide provides an in-depth overview of the this compound biosynthesis pathway, including quantitative data on enzyme kinetics and production titers, detailed experimental protocols for pathway elucidation, and visualizations of the key processes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound commences with the conversion of FMN, a derivative of riboflavin, into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP). This crucial step is catalyzed by the enzyme AFP synthase, encoded by the rosB gene. Subsequently, the phosphate group is removed from AFP by a specific phosphatase, RosC, yielding 8-demethyl-8-aminoriboflavin (AF). The final step in the pathway is the dimethylation of the C8 amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, RosA, to produce this compound.

Core Enzymes and Intermediates:
  • Riboflavin Kinase (RibC/RibF): While not part of the core this compound synthesis pathway from FMN, this enzyme is crucial for the phosphorylation of riboflavin to FMN, the starting precursor.

  • RosB (8-demethyl-8-aminoriboflavin-5'-phosphate synthase): Catalyzes the conversion of FMN to AFP.

  • RosC (AFP phosphatase): Dephosphorylates AFP to produce AF.

  • RosA (AF dimethyltransferase): Catalyzes the final two methylation steps from AF to this compound, using SAM as a methyl donor.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the this compound biosynthesis pathway have been characterized, providing insights into their efficiency and substrate specificity.

EnzymeSubstrate(s)K_M_ (µM)k_cat_ (min⁻¹)Source(s)
RosA 8-demethyl-8-amino-d-riboflavin (AF)N/A0.06[3]
RosC 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP)34.531.3[4]
RosB Riboflavin-5'-phosphate (FMN)N/AN/A

Note: Specific K_M_ and k_cat_ values for RosB are not yet available in the cited literature.

This compound Production in Engineered Microorganisms

Metabolic engineering efforts have successfully established this compound production in various host organisms. The following table summarizes the production titers achieved in different studies.

Host OrganismEngineering StrategyTiter (mg/L)Source(s)
Corynebacterium glutamicumOverexpression of rosABC and ribM from S. davaonensis, and ribF from S. davaonensis and C. glutamicum.17.4 ± 1.5[5]
Streptomyces davaonensisOverexpression of this compound biosynthesis genes.14[6]
Komagataella phaffiiExpression of rosA, rosB, rosC from S. davaonensis and FMN1 from Candida famata.130[6]
Candida famataExpression of this compound biosynthesis genes.1.5 (aminoriboflavin)[6]
Corynebacterium glutamicumOverexpression of this compound biosynthesis genes.0.7[6]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

Roseoflavin_Biosynthesis cluster_ATP cluster_FMN cluster_AFP cluster_AF Riboflavin Riboflavin FMN FMN Riboflavin->FMN ATP -> ADP AFP AFP FMN->AFP AF AF AFP->AF Pi This compound This compound AF->this compound 2 SAM -> 2 SAH RibC RibC/RibF RibC->Riboflavin_FMN_mid RosB RosB RosB->FMN_AFP_mid RosC RosC RosC->AFP_AF_mid RosA RosA RosA->AF_Roseoflavin_mid SAM SAM SAM->AF_Roseoflavin_mid SAH SAH

Caption: The enzymatic conversion of Riboflavin to this compound.

Experimental Workflow: Heterologous Expression and Purification

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of rosA, rosB, rosC Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Culture E. coli Transformation->Culture Induction Induce Protein Expression Culture->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation AffinityChromatography Affinity Chromatography Centrifugation->AffinityChromatography Elution Elution AffinityChromatography->Elution PurifiedProtein Purified Enzyme Elution->PurifiedProtein

Caption: Workflow for heterologous expression and purification of Ros enzymes.

Experimental Workflow: Gene Deletion via CRISPR-Cas9

Gene_Deletion_Workflow cluster_design sgRNA Design & Plasmid Construction cluster_transformation Transformation & Conjugation cluster_selection Selection & Verification sgRNA_design Design sgRNA targeting ros gene GoldenGate Golden Gate Assembly sgRNA_design->GoldenGate pCRISPomyces2 pCRISPomyces-2 plasmid pCRISPomyces2->GoldenGate Gibson Gibson Assembly GoldenGate->Gibson Homology_Arms Amplify Homology Arms Homology_Arms->Gibson Ecoli_transform Transform into E. coli Gibson->Ecoli_transform Conjugation Conjugate into Streptomyces Ecoli_transform->Conjugation Selection Select Exconjugants Conjugation->Selection PCR_Verification PCR Verification of Deletion Selection->PCR_Verification Sequencing Sanger Sequencing PCR_Verification->Sequencing Mutant_Strain Verified Mutant Strain Sequencing->Mutant_Strain

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.

Experimental Protocols

Heterologous Expression and Purification of RosA, RosB, and RosC in E. coli

This protocol describes the general steps for producing and purifying the this compound biosynthesis enzymes for in vitro studies.

a. Gene Cloning and Plasmid Construction:

  • Amplify the coding sequences of rosA, rosB, and rosC from the genomic DNA of S. davaonensis using PCR with primers containing appropriate restriction sites.

  • Digest the PCR products and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene fragments into the expression vector.

  • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Select positive clones by colony PCR and verify the sequence by Sanger sequencing.

b. Protein Expression:

  • Transform the verified expression plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

c. Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assays

a. RosB (AFP Synthase) Assay:

  • Reaction Mixture (1 mL):

    • 100 mM Bis-Tris-Propane (BTP) buffer (pH 8.0)

    • 233 µM Riboflavin-5'-phosphate (FMN)

    • 20 µM CaCl₂

    • 10 mM Thiamine

    • 5 mM NAD⁺

    • 5 mM L-glutamic acid

    • 5 mg total protein from a cell-free extract or a suitable concentration of purified RosB enzyme.[2]

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 39°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 39°C for a defined period.

    • Stop the reaction by heat inactivation or addition of a quenching agent.

    • Analyze the formation of AFP by HPLC.

b. RosC (AFP Phosphatase) Assay:

  • Reaction Mixture (1 mL):

    • 100 mM BTP buffer (pH 7.6)

    • 100 µM AFP

    • 20 µM CaCl₂

    • 0.5 mg total protein from a cell-free extract or a suitable concentration of purified RosC enzyme.[2]

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

    • Analyze the formation of AF by HPLC.

c. RosA (AF Dimethyltransferase) Assay:

  • Reaction Mixture (1 mL):

    • 50 mM Tris-HCl (pH 8.0)

    • 200 µM AF

    • 2 mM S-adenosyl-L-methionine (SAM)

    • 1 mg total protein from a cell-free extract or a suitable concentration of purified RosA enzyme.[2]

  • Procedure:

    • Pre-incubate the reaction mixture (excluding SAM) at 37°C for 5 minutes.

    • Initiate the reaction by adding SAM.

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

    • Analyze the formation of this compound by HPLC.

Gene Deletion in Streptomyces davaonensis using CRISPR-Cas9

This protocol provides a framework for creating gene knockouts of the ros genes in S. davaonensis to study their function in vivo.

a. sgRNA Design and Plasmid Construction:

  • Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., rosB) using a suitable online tool.

  • Synthesize and anneal the oligonucleotides encoding the sgRNA.

  • Clone the annealed sgRNA into a CRISPR-Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2, using Golden Gate assembly.

  • Amplify approximately 1-2 kb homology arms flanking the target gene from S. davaonensis genomic DNA.

  • Clone the homology arms into the sgRNA-containing plasmid using Gibson Assembly to create the final gene deletion vector.

b. Transformation and Conjugation:

  • Transform the final gene deletion plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

  • Perform intergeneric conjugation between the E. coli donor strain and S. davaonensis.

  • Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin (for plasmid selection) and nalidixic acid (to counter-select E. coli).

c. Screening and Verification of Mutants:

  • After incubation, select colonies that exhibit the desired phenotype (e.g., loss of this compound production).

  • Perform colony PCR on the selected colonies using primers that anneal outside the homology arms to screen for the desired gene deletion.

  • Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.

  • Cure the CRISPR-Cas9 plasmid from the verified mutant strain by growing it on a non-selective medium and screening for apramycin-sensitive colonies.

Conclusion

The elucidation of the this compound biosynthesis pathway has revealed a concise and efficient enzymatic cascade for the production of this potent antibiotic. The availability of quantitative data and detailed experimental protocols provides a solid foundation for further research in this area. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricacies of this compound biosynthesis, engineer novel production platforms, and develop new antimicrobial agents based on this fascinating natural product.

References

Roseoflavin: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Roseoflavin is a naturally occurring red pigment and a structural analog of riboflavin (vitamin B2), first isolated from the Gram-positive soil bacterium Streptomyces davawensis.[1][2] It is the only known natural flavin analog that exhibits antibiotic activity, particularly against Gram-positive bacteria.[2][3] Functioning as an antimetabolite, this compound competitively inhibits riboflavin-dependent processes, making it a subject of significant interest in antimicrobial research and drug development.[4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and mechanism of action.

Chemical Structure and Identification

This compound is structurally similar to riboflavin, with the key difference being the substitution of the methyl group at the C8 position of the isoalloxazine ring with a dimethylamino group.[4][6] This modification is central to its biological activity.

  • Systematic Name: 8-demethyl-8-(dimethylamino)-riboflavin[7][8]

  • Common Synonyms: 8-Dimethylaminoriboflavin, 7-methyl-8-dimethylamino-10-D-ribitylisoalloxazine[6][7]

  • Chemical Formula: C₁₈H₂₃N₅O₆[5][7]

  • CAS Number: 51093-55-1[5][7]

Figure 1: Chemical Structures of this compound (a) and Riboflavin (b). (Image adapted from a diagram highlighting the dimethylamino group in this compound versus the methyl group in riboflavin).[4]

Physicochemical Properties

This compound is a crystalline solid, appearing as dark red crystals.[2][7] It is photosensitive in both aqueous and organic solutions, changing from pink to yellow under sunlight.[2] A summary of its key quantitative properties is presented below.

Table 1: Quantitative Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 405.4 g/mol [5][6][7]
Appearance Crystalline solid, faint red to very dark brown-red powder[2][7][9]
Melting Point 276–278 °C[2]
UV/Vis Absorption Maxima (λmax) 219, 259, 491 nm[7][8]
223, 258, 314, 505 nm[2]
Solubility DMSO ~10 mg/mL
Dimethylformamide (DMF) ~0.3 mg/mL
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL
Water Sparingly soluble (~250 µM)
Storage Conditions -20°C, protect from light[7][9]
Stability ≥ 4 years at -20°C[7]

Experimental Protocols

Preparation of Stock Solutions

A standard protocol for preparing this compound solutions for experimental use involves the following steps:

  • This compound is supplied as a crystalline solid.[7]

  • To create a stock solution, dissolve the solid in an organic solvent such as DMSO, where it has a solubility of approximately 10 mg/mL.[5][7] The solvent should be purged with an inert gas.[7]

  • For experiments requiring aqueous buffers, where this compound is sparingly soluble, first dissolve the compound in DMSO.[7]

  • Subsequently, dilute the DMSO stock solution with the aqueous buffer of choice to the desired final concentration.[7] For a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[7]

  • It is recommended not to store the final aqueous solution for more than one day.[7]

High-Performance Liquid Chromatography (HPLC) Analysis of Flavins

This method is used to separate and quantify this compound and its derivatives from biological samples.

  • Column: A Poroshell 120 EC-C₁₈ column (2.7-μm particle size, 50 mm by 3 mm) is typically employed.[10]

  • Mobile Phase: The solvent system consists of 18% (vol/vol) methanol, 20 mM formic acid, and 20 mM ammonium formate (pH 3.7).[10]

  • Flow Rate: A flow rate of 5 ml/min is used.[10]

  • Detection: Detection is carried out photometrically. This compound and its derivatives (RoFMN, RoFAD) are detected at 503 nm, while natural flavins (riboflavin, FMN, FAD) are detected at 445 nm.[10]

Biosynthesis Pathway

This compound is synthesized by Streptomyces davawensis and Streptomyces cinnabarinus from the precursor riboflavin-5'-phosphate (flavin mononucleotide, FMN).[3][11][12] The biosynthesis involves a series of enzymatic steps that replace the C8 methyl group of the flavin ring with a dimethylamino group.

  • Conversion of FMN to AFP: The process begins with FMN, the phosphorylated form of riboflavin.[12] A single, novel enzyme, 8-demethyl-8-aminoriboflavin-5′-phosphate synthase (RosB), catalyzes the complex conversion of FMN into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP).[3][11] This key reaction involves the substitution of a methyl group with an amino group, using glutamate as the amino group donor.[13]

  • Dephosphorylation of AFP: The intermediate AFP is then dephosphorylated by a specific phosphatase, RosC, to yield 8-demethyl-8-aminoriboflavin (AF).[12][14]

  • Dimethylation of AF: In the final stage, the S-adenosylmethionine (SAM)-dependent dimethyltransferase, RosA, catalyzes two successive methylation steps, transferring two methyl groups to the C8 amino group of AF to form the final product, this compound.[12][13]

Roseoflavin_Biosynthesis FMN Riboflavin-5'-phosphate (FMN) AFP 8-demethyl-8-aminoriboflavin- 5'-phosphate (AFP) FMN->AFP RosB (+ Glutamate) AF 8-demethyl-8-aminoriboflavin (AF) AFP->AF RosC (- Pi) This compound This compound AF->this compound RosA (+ 2 SAM)

Caption: Biosynthesis pathway of this compound from FMN.

Antimicrobial Mechanism of Action

This compound exerts its antimicrobial effects through a "Trojan horse" strategy, exploiting the target cell's riboflavin uptake and metabolism pathways.[11] The mechanism involves two primary strategies: disruption of FMN riboswitch function and the formation of inactive flavoenzymes.

  • Uptake and Conversion: Gram-positive bacteria actively transport this compound into the cell via riboflavin transporters.[10] Once inside, cellular enzymes, flavokinase and FAD synthetase, mistake this compound for riboflavin and convert it into its active forms: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[9][10]

  • FMN Riboswitch Interference: In many bacteria, genes for riboflavin biosynthesis and transport are regulated by FMN riboswitches. These are structured RNA elements in the 5' untranslated region of mRNAs that bind to FMN, causing a conformational change that typically terminates transcription or inhibits translation. RoFMN, the analog of FMN, binds with high affinity (Kd ≈ 100 nM) to these FMN riboswitches.[1][8][15] This binding falsely signals to the cell that flavin levels are sufficient, leading to the downregulation of genes essential for synthesizing and importing riboflavin, ultimately starving the cell of this vital vitamin.[15][16]

  • Flavoenzyme Inhibition: The cofactor analogs RoFMN and RoFAD can replace their natural counterparts (FMN and FAD) in the active sites of essential flavoproteins.[10][17] However, due to different physicochemical properties, the resulting "roseo-flavoenzymes" are often catalytically inactive, disrupting critical cellular redox reactions and metabolic pathways.[17][18]

Roseoflavin_Mechanism cluster_outside Extracellular cluster_inside Bacterial Cytoplasm Roseoflavin_ext This compound Transport Riboflavin Transporter Roseoflavin_ext->Transport Roseoflavin_int This compound RoFMN RoFMN Roseoflavin_int->RoFMN Flavokinase RoFAD RoFAD RoFMN->RoFAD FAD Synthetase Riboswitch FMN Riboswitch (on ribD mRNA) RoFMN->Riboswitch Binds Inactive_Flavoenzyme Inactive 'Roseo-Flavoenzyme' RoFMN->Inactive_Flavoenzyme Incorporation RoFAD->Inactive_Flavoenzyme Incorporation Repression Gene Expression REPRESSED Riboswitch->Repression Leads to Flavoenzyme Flavoenzyme (Active) Transport->Roseoflavin_int

Caption: Antimicrobial mechanism of action of this compound.

References

Roseoflavin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Roseoflavin is a naturally occurring flavin analog with potent antimicrobial properties, positioning it as a molecule of significant interest in the development of novel anti-infective agents. This technical guide provides a detailed overview of this compound, encompassing its fundamental molecular characteristics, biosynthetic pathway, mechanism of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource to support further investigation and application of this promising compound.

Core Molecular Data

This compound, a red pigment originally isolated from Streptomyces davawensis, is a structural analog of riboflavin (Vitamin B2).[1] Its distinct chemical structure confers its unique biological activity. The core molecular and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₃N₅O₆[2]
Molecular Weight 405.4 g/mol [2]
IUPAC Name 8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione[2]
CAS Number 51093-55-1[2]
Appearance Reddish crystalline solid[1]
Synonyms 8-Demethyl-8-(dimethylamino)riboflavin, Roseoflavine[2]

Biosynthesis of this compound

This compound biosynthesis originates from flavin mononucleotide (FMN), a derivative of riboflavin.[1] The key enzymatic steps are catalyzed by a set of enzymes encoded by the ros gene cluster. The central enzyme, 8-demethyl-8-aminoriboflavin-5′-phosphate synthase (RosB), catalyzes the conversion of FMN to 8-demethyl-8-aminoriboflavin-5′-phosphate (AFP).[1] Subsequently, a phosphatase (RosC) dephosphorylates AFP to yield 8-demethyl-8-aminoriboflavin (AF). The final step involves the N,N-dimethylation of the amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent dimethyltransferase (RosA) to produce this compound.[1]

This compound Biosynthesis FMN Flavin Mononucleotide (FMN) AFP 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) FMN->AFP RosB AF 8-demethyl-8-aminoriboflavin (AF) AFP->AF RosC This compound This compound AF->this compound RosA (SAM) This compound Mechanism of Action cluster_cell Bacterial Cell Roseoflavin_in This compound RoFMN This compound Mononucleotide (RoFMN) Roseoflavin_in->RoFMN Flavokinase FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Gene_Expression Riboflavin Biosynthesis & Transport Gene Expression FMN_Riboswitch->Gene_Expression Inhibition Inhibition Bacterial_Growth Bacterial Growth Growth_Inhibition Growth Inhibition Bacterial_Growth->Growth_Inhibition Starvation of flavin cofactors Roseoflavin_out This compound (extracellular) Roseoflavin_out->Roseoflavin_in Transport This compound Isolation Workflow Start Inoculate Streptomyces in YS broth Incubate Incubate at 30°C with shaking Start->Incubate Centrifuge Centrifuge culture to pellet cells Incubate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant HPLC Purify by preparative C18 reverse-phase HPLC Supernatant->HPLC Collect Collect reddish fractions HPLC->Collect Analyze Analyze fractions by HPLC-MS/MS Collect->Analyze End Lyophilize pure this compound Analyze->End

References

The Molecular Gambit: How Roseoflavin Hijacks the FMN Riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The FMN riboswitch, a sophisticated RNA-based regulatory element found predominantly in bacteria, has emerged as a promising target for novel antimicrobial agents. This guide delves into the intricate mechanism by which roseoflavin, a natural antibiotic analog of riboflavin, exerts its antimicrobial effects by directly engaging and manipulating the FMN riboswitch. Through a comprehensive review of binding kinetics, structural interactions, and functional consequences, we illuminate the core of this molecular interaction, providing a foundational resource for researchers and professionals in drug development.

The FMN Riboswitch: A Key Regulator of Flavin Homeostasis

Located in the 5' untranslated region of mRNAs, the FMN riboswitch acts as a genetic "off-switch" for genes involved in the biosynthesis and transport of riboflavin and its active form, flavin mononucleotide (FMN).[1][2] In the presence of sufficient intracellular FMN, the ligand binds to the riboswitch's aptamer domain, inducing a conformational change in the downstream expression platform. This structural rearrangement typically leads to the formation of a terminator stem, halting transcription, or sequesters the ribosome binding site, preventing translation initiation.[1][3] This elegant feedback mechanism ensures cellular flavin homeostasis.

This compound's Deceptive Entry: A Trojan Horse Strategy

This compound, a structural analog of FMN, acts as a molecular mimic, effectively hijacking this regulatory system.[1][2] Its antibacterial properties stem from its ability to bind to the FMN riboswitch aptamer with high affinity, falsely signaling an abundance of FMN.[1][4] This deceptive binding triggers the same conformational changes as FMN, leading to the premature termination of transcription or inhibition of translation of essential genes required for riboflavin synthesis and transport.[1][5] By cutting off the cell's supply of this vital cofactor, this compound effectively starves the bacterium of FMN, leading to growth inhibition.[1]

The Active Form: this compound Mononucleotide (RoFMN)

It is important to note that this compound itself is a prodrug. Upon entering the bacterial cell, it is phosphorylated to this compound mononucleotide (RoFMN), which is the active form that binds to the FMN riboswitch.[6][7] This phosphorylation is a critical step for its antimicrobial activity.

Quantitative Insights into the this compound-FMN Riboswitch Interaction

The affinity of this compound and its derivatives for the FMN riboswitch has been quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities and inhibitory concentrations.

LigandRiboswitch SourceMethodDissociation Constant (KD)Reference
This compoundBacillus subtilisIn-line probing~100 nM[1]
This compound Mononucleotide (RoFMN)Streptomyces davawensisNot specified~3 nM[4]
FMNBacillus subtilisCompetitive Photoaffinity LabelingIC50 = 0.4 ± 0.01 µM[8]
This compoundBacillus subtilisCompetitive Photoaffinity LabelingIC50 = 7.0 ± 0.18 µM[8]

Table 1: Binding Affinities of this compound and FMN to the FMN Riboswitch.

CompoundOrganismAssayMIC50Reference
This compound Mononucleotide (RoFMN)Staphylococcus aureusNot specified8 µg/mL[7]
This compound Mononucleotide (RoFMN)Staphylococcus epidermidisNot specified32 µg/mL[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Mononucleotide.

Visualizing the Mechanism and Experimental Approaches

To further elucidate the mechanism of action and the experimental strategies used to study it, the following diagrams are provided.

Roseoflavin_Mechanism cluster_cell Bacterial Cell This compound This compound RoFMN This compound Mononucleotide (RoFMN) This compound->RoFMN Phosphorylation FMN_Riboswitch FMN Riboswitch (Aptamer Domain) RoFMN->FMN_Riboswitch Binds to Expression_Platform Expression Platform FMN_Riboswitch->Expression_Platform Induces Conformational Change in Transcription_Termination Transcription Termination / Translation Inhibition Expression_Platform->Transcription_Termination Leads to Riboflavin_Genes Riboflavin Biosynthesis & Transport Genes No_Riboflavin_Synthesis Inhibition of Riboflavin Synthesis & Transport Riboflavin_Genes->No_Riboflavin_Synthesis Leads to Transcription_Termination->Riboflavin_Genes Blocks Expression of Bacterial_Growth_Inhibition Bacterial Growth Inhibition No_Riboflavin_Synthesis->Bacterial_Growth_Inhibition

Caption: Signaling pathway of this compound's action on the FMN riboswitch.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays InVitro_Transcription In Vitro Transcription of FMN Riboswitch RNA Ligand_Incubation Incubation with This compound/FMN InVitro_Transcription->Ligand_Incubation Structural_Probing Structural Probing (e.g., In-line probing, SHAPE) Ligand_Incubation->Structural_Probing Structural Changes Binding_Assay Binding Affinity Assay (e.g., ITC, Fluorescence Spectroscopy) Ligand_Incubation->Binding_Assay Quantitative Binding Transcription_Termination_Assay In Vitro Transcription Termination Assay Ligand_Incubation->Transcription_Termination_Assay Functional Effect Bacterial_Culture Bacterial Culture (e.g., B. subtilis) Roseoflavin_Treatment Treatment with this compound Bacterial_Culture->Roseoflavin_Treatment Reporter_Gene_Assay Reporter Gene Assay (e.g., lacZ) Roseoflavin_Treatment->Reporter_Gene_Assay Gene Expression Growth_Inhibition_Assay MIC Determination Roseoflavin_Treatment->Growth_Inhibition_Assay Antimicrobial Activity Resistance_Mutation_Analysis Analysis of Resistant Mutants Growth_Inhibition_Assay->Resistance_Mutation_Analysis Mechanism of Resistance

Caption: Experimental workflow for studying the this compound-FMN riboswitch interaction.

Detailed Experimental Protocols

A thorough understanding of the experimental underpinnings is crucial for advancing research in this field. Below are detailed methodologies for key experiments cited in the study of the this compound-FMN riboswitch interaction.

In-line Probing Assay

This technique is used to monitor ligand-induced conformational changes in the RNA structure.

  • Principle: Unstructured regions of an RNA molecule are more susceptible to spontaneous cleavage than structured regions. Ligand binding alters the RNA structure, leading to a different cleavage pattern.

  • Methodology:

    • The FMN riboswitch RNA is transcribed in vitro and 5'-end-labeled with 32P.[7]

    • The labeled RNA is incubated in a buffer solution (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence or absence of varying concentrations of this compound or FMN.[1]

    • The mixture is incubated for a prolonged period (e.g., 40-48 hours) at room temperature to allow for spontaneous cleavage.[1]

    • The reaction is quenched, and the RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The gel is visualized by autoradiography, and the cleavage patterns are analyzed to identify regions of the RNA that are protected or become more accessible upon ligand binding. The extent of cleavage in specific regions is quantified to determine the dissociation constant (KD).[7]

In Vitro Transcription Termination Assay

This assay directly measures the ability of a ligand to induce transcription termination at the riboswitch.

  • Principle: When a ligand binds to the riboswitch aptamer on the nascent RNA transcript, it promotes the formation of a terminator hairpin, causing the RNA polymerase to dissociate from the DNA template.

  • Methodology:

    • A DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence is prepared by PCR.[7][9]

    • Single-round in vitro transcription reactions are set up using RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase) and the DNA template in the presence of ribonucleotides (including [α-32P]UTP for labeling).[9]

    • Reactions are performed in the absence or presence of various concentrations of this compound or FMN.[9]

    • The transcription products (full-length and terminated transcripts) are separated by denaturing PAGE.

    • The gel is visualized by autoradiography, and the relative amounts of the full-length and terminated transcripts are quantified to determine the efficiency of termination at different ligand concentrations.[9][10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.

  • Methodology:

    • The FMN riboswitch RNA is prepared and dialyzed extensively against the ITC buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl, 5 mM MgCl2).

    • The ligand (this compound or FMN) is dissolved in the same buffer.

    • The RNA solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand into the RNA solution is performed, and the heat change associated with each injection is measured.

    • The resulting data is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]

Fluorescence Spectroscopy

This method utilizes the intrinsic fluorescence of flavins to monitor their binding to the riboswitch.

  • Principle: The fluorescence of FMN and RoFMN is quenched upon binding to the FMN riboswitch aptamer.[13]

  • Methodology:

    • The FMN riboswitch RNA is prepared and folded in a suitable buffer.

    • A fixed concentration of FMN or RoFMN is added to a cuvette.

    • The RNA is titrated into the flavin solution, and the fluorescence emission is measured after each addition.

    • The decrease in fluorescence intensity is plotted against the RNA concentration, and the data is fitted to a binding equation to determine the dissociation constant (KD).[13]

Conclusion and Future Directions

The interaction between this compound and the FMN riboswitch provides a compelling case study for RNA as a druggable target. The high specificity and affinity of this interaction underscore the potential for developing novel antibiotics that exploit riboswitch-mediated gene regulation. Future research should focus on leveraging the structural and mechanistic understanding of this interaction to design and synthesize next-generation riboswitch-targeting drugs with improved potency, selectivity, and pharmacokinetic properties. The detailed methodologies provided herein offer a robust framework for pursuing these endeavors and unlocking the full therapeutic potential of targeting bacterial riboswitches.

References

Roseoflavin: A Natural Riboflavin Analog with Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), has garnered significant attention in the scientific community for its potent antimicrobial properties. Produced by Streptomyces davawensis, this red-colored flavin exerts its biological effects primarily by targeting essential metabolic pathways involving riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical properties, and its potential as a lead compound in the development of novel antimicrobial agents. Particular focus is placed on its interaction with FMN riboswitches and flavoenzymes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound presents a compelling case as a natural antimetabolite that disrupts fundamental cellular processes in a range of bacteria. Its structural similarity to riboflavin allows it to be actively transported into bacterial cells and subsequently metabolized into fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These analogs interfere with two major cellular components: FMN riboswitches, which are crucial regulators of riboflavin biosynthesis and transport, and a wide array of essential flavoenzymes that depend on FMN and FAD for their catalytic activity.[1]

Biochemical Properties and Mechanism of Action

This compound's antimicrobial activity stems from its ability to mimic riboflavin and its phosphorylated derivatives, thereby acting as a competitive inhibitor in flavin-dependent pathways.

Cellular Uptake and Metabolic Activation

This compound is transported into susceptible bacterial cells via riboflavin transporters.[2][3] Once inside the cytoplasm, it is phosphorylated by flavokinases to form this compound-5'-mononucleotide (RoFMN) and subsequently adenylylated by FAD synthetases to generate this compound adenine dinucleotide (RoFAD).[4][5] These enzymatic conversions are critical for its antibacterial activity, as RoFMN and RoFAD are the primary effectors within the cell.

Figure 1. Metabolic Activation of this compound This compound This compound Riboflavin_Transporter Riboflavin Transporter This compound->Riboflavin_Transporter Uptake Flavokinase Flavokinase This compound->Flavokinase Phosphorylation RoFMN This compound Mononucleotide (RoFMN) FAD_Synthetase FAD Synthetase RoFMN->FAD_Synthetase Adenylylation RoFAD This compound Adenine Dinucleotide (RoFAD) Flavokinase->RoFMN FAD_Synthetase->RoFAD

Metabolic activation of this compound.
Targeting FMN Riboswitches

One of the primary targets of this compound is the FMN riboswitch, a structured non-coding RNA element found in the 5' untranslated region of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[6][7] RoFMN binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that typically leads to the premature termination of transcription or inhibition of translation initiation.[6][8] This effectively shuts down the cell's ability to produce or import riboflavin, leading to a state of flavin starvation and growth inhibition.[3][6]

Figure 2. This compound's Mechanism of Action on FMN Riboswitch cluster_0 Bacterial Cell RoFMN RoFMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binds to aptamer Rib_Genes Riboflavin Biosynthesis/Transport Genes FMN_Riboswitch->Rib_Genes Represses transcription/ translation No_Rib_Proteins No Protein Synthesis FMN_Riboswitch->No_Rib_Proteins Rib_Proteins Riboflavin Biosynthesis/Transport Proteins Rib_Genes->Rib_Proteins Normally leads to

This compound's effect on the FMN riboswitch.
Inhibition of Flavoenzymes

RoFMN and RoFAD can also act as fraudulent cofactors for a multitude of essential flavoenzymes. These enzymes catalyze critical redox reactions in cellular metabolism. When RoFMN or RoFAD replaces the natural FMN or FAD cofactors, the resulting holoenzyme often exhibits reduced or abolished catalytic activity.[9][10] For example, the FMN-dependent azobenzene reductase (AzoR) from Escherichia coli is less active when bound to RoFMN.[6][11] This broad-spectrum inhibition of flavoenzymes contributes significantly to the potent antimicrobial effect of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with biological targets and its antimicrobial efficacy.

Table 1: Binding Affinities (Kd) for FMN Riboswitches
LigandRiboswitch SourceApparent KdReference(s)
This compoundBacillus subtilis ribD~100 nM[6]
FMNBacillus subtilis ribD~5 nM[6][7]
RiboflavinBacillus subtilis ribD~3 µM[6][7]
This compoundStreptomyces davawensis10 nM[7]
FMNStreptomyces davawensis<100 pM[7]
RiboflavinStreptomyces davawensis50 nM[7]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial SpeciesMIC (µg/mL)Reference(s)
Staphylococcus aureus1.25[10]
Listeria monocytogenes0.5[10]
Escherichia coli (wild-type)>50[12]
Escherichia coli (with flavin transporter)2 (MIC50)[12]
Table 3: Flavoenzyme Inhibition
FlavoenzymeSourceInhibitorEffectReference(s)
Azobenzene Reductase (AzoR)Escherichia coliRoFMNActivity reduced to 30% of FMN-bound enzyme[6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile broth medium

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the wells of a 96-well plate using the broth medium. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Figure 3. Workflow for MIC Determination A Prepare serial dilutions of this compound in 96-well plate C Add inoculum to wells A->C B Prepare bacterial inoculum B->C D Incubate plate C->D E Determine MIC (lowest concentration with no growth) D->E

Workflow for MIC determination.
In-line Probing Assay

This assay is used to assess the binding of this compound to an FMN riboswitch aptamer and determine the dissociation constant (Kd).

Materials:

  • 5' radiolabeled RNA of the FMN riboswitch aptamer

  • This compound solutions at various concentrations

  • In-line probing buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Incubate a small amount (e.g., ~1 nM) of the 5' radiolabeled RNA with varying concentrations of this compound in the in-line probing buffer.

  • Allow the spontaneous cleavage of the RNA to occur by incubating the reactions at room temperature for an extended period (e.g., 40-48 hours).

  • Separate the RNA cleavage products by denaturing PAGE.

  • Visualize the radiolabeled RNA fragments using a phosphorimager.

  • Quantify the band intensities corresponding to cleavage at specific sites that are affected by this compound binding.

  • Plot the fraction of RNA cleaved as a function of the this compound concentration and fit the data to a binding isotherm to determine the apparent Kd.

β-Galactosidase Reporter Assay

This assay measures the effect of this compound on gene expression controlled by an FMN riboswitch.

Materials:

  • Bacterial strain containing a reporter construct (e.g., lacZ) under the control of an FMN riboswitch.

  • Growth medium

  • This compound

  • Lysis buffer

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • Stop solution (e.g., 1 M Na2CO3)

  • Spectrophotometer

Procedure:

  • Grow the bacterial reporter strain in the presence and absence of a defined concentration of this compound (e.g., 100 µM).[3][13]

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Add the cell lysate to a reaction mixture containing ONPG.

  • Incubate the reaction at 37°C to allow β-galactosidase to cleave ONPG, producing a yellow color.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 420 nm to quantify the amount of ONPG cleaved, which is proportional to the β-galactosidase activity and, therefore, gene expression.

Synthesis and Purification

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that can be achieved through various routes. A common approach involves the condensation of a substituted aniline with a ribityl-substituted pyrimidinedione derivative.

Enzymatic Synthesis and Purification of RoFMN and RoFAD

RoFMN and RoFAD can be prepared enzymatically from this compound using purified recombinant flavokinase and FAD synthetase, respectively.[2] The products can then be purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Applications in Drug Development

The unique mechanism of action of this compound, targeting both RNA (riboswitches) and proteins (flavoenzymes), makes it an attractive scaffold for the development of novel antibiotics. Its potency against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlights its therapeutic potential.[4] Further medicinal chemistry efforts could focus on modifying the this compound structure to enhance its activity spectrum, improve its pharmacokinetic properties, and reduce potential off-target effects.

Conclusion

This compound stands out as a promising natural product in the fight against antimicrobial resistance. Its ability to disrupt essential flavin-dependent pathways through a dual-targeting mechanism provides a strong rationale for its further investigation and development as a novel therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating riboflavin analog.

References

The Antibacterial Spectrum of Roseoflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a natural riboflavin (vitamin B2) analog produced by Streptomyces davawensis, has garnered significant interest as a potent antibacterial agent. Its mechanism of action, centered on the disruption of essential flavin-dependent cellular processes, presents a promising avenue for the development of novel antibiotics. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its mechanism of action, summarizing its activity against various bacterial species, and outlining the experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antibacterial effect through a multifaceted mechanism that ultimately disrupts bacterial metabolism and gene regulation. The process begins with the transport of this compound into the bacterial cell via riboflavin transporters. Once inside, it is intracellularly converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host cell's flavokinase and FAD synthetase, respectively.

These analogs then interfere with two critical cellular pathways:

  • FMN Riboswitch Regulation: RoFMN, mimicking flavin mononucleotide (FMN), binds to FMN riboswitches located in the 5' untranslated regions of mRNAs for riboflavin biosynthesis and transport genes.[1] This binding induces a conformational change in the mRNA, leading to premature transcription termination or inhibition of translation initiation. Consequently, the bacterium's ability to synthesize and import riboflavin is suppressed, leading to a deficiency in the essential flavin cofactors, FMN and FAD.[2][3]

  • Flavoenzyme Inhibition: Both RoFMN and RoFAD can act as fraudulent cofactors, replacing FMN and FAD in various essential flavoproteins (flavoenzymes).[4][5] The incorporation of these analogs into flavoenzymes often leads to reduced or completely abolished enzymatic activity, thereby disrupting critical metabolic pathways such as cellular respiration and redox reactions.[4]

The dual action of depleting natural flavin cofactors while simultaneously producing non-functional flavoenzymes creates a potent antibacterial effect, particularly against bacteria that rely on riboflavin uptake from their environment.

Roseoflavin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm This compound This compound Riboflavin_Transporter Riboflavin Transporter This compound->Riboflavin_Transporter Uptake RoF This compound Flavokinase Flavokinase RoF->Flavokinase RoFMN RoFMN Flavokinase->RoFMN Phosphorylation FAD_Synthetase FAD Synthetase RoFAD RoFAD FAD_Synthetase->RoFAD Adenylylation RoFMN->FAD_Synthetase FMN_Riboswitch FMN Riboswitch (mRNA) RoFMN->FMN_Riboswitch Binds to Flavoenzymes Apo-flavoenzymes RoFMN->Flavoenzymes Incorporated into RoFAD->Flavoenzymes Incorporated into Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Represses Expression Growth_Inhibition Bacterial Growth Inhibition Rib_Genes->Growth_Inhibition Inactive_Flavoenzymes Inactive Flavoenzymes Flavoenzymes->Inactive_Flavoenzymes Metabolic_Disruption Metabolic Disruption Inactive_Flavoenzymes->Metabolic_Disruption Metabolic_Disruption->Growth_Inhibition

Figure 1. Signaling pathway of this compound's antibacterial mechanism.

Antibacterial Spectrum

This compound demonstrates significant activity primarily against Gram-positive bacteria.[6] Its efficacy against Gram-negative bacteria is generally limited due to the absence of dedicated flavin uptake systems in many of these organisms.[6] However, engineered Gram-negative strains expressing heterologous riboflavin transporters become susceptible to this compound.[6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as reported in the literature.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus subtilisMarburg 168Not specified, but sensitive[6]
Escherichia coliWild-type>50[6]
Escherichia coliCpXFMN (engineered)2 (MIC50)[5]
Escherichia coliCpXFAD (engineered)2 (MIC50)[5]
Listeria monocytogenesEGD-eLow concentrations (not specified)[7]
Staphylococcus aureusNot specifiedMentioned as susceptible[8]
Enterococcus faecalisNot specifiedMentioned as susceptible[5]
Streptococcus pyogenesNot specifiedMentioned as susceptible[5]

Note: The available quantitative data for a broad range of species is limited. Further systematic studies are required to fully elucidate the antibacterial spectrum of this compound.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)

Methodology
  • Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. A range of concentrations should be chosen to encompass the expected MIC value.

  • Inoculum Preparation: A few colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[9] This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[10]

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions, bringing the total volume to 100 µL or 200 µL.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without any this compound.

    • Sterility Control: A well containing only CAMHB to ensure the sterility of the medium.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours under aerobic conditions.[11][10]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.[12] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD600).[13]

MIC_Workflow start Start prep_roseo Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_roseo prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_roseo->inoculate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (35°C, 16-20h) controls->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Figure 2. Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound exhibits a potent antibacterial activity, particularly against Gram-positive bacteria, through its unique dual mechanism of action targeting both FMN riboswitches and flavoenzymes. This makes it an attractive lead compound for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Future research should focus on:

  • Conducting comprehensive studies to establish a broader and more detailed antibacterial spectrum of this compound against a wide range of clinically relevant pathogens.

  • Investigating potential mechanisms of resistance to this compound.

  • Exploring synthetic modifications of the this compound structure to enhance its antibacterial activity, broaden its spectrum, and improve its pharmacokinetic properties.

The continued exploration of this compound and its analogs holds significant promise for the discovery and development of the next generation of antibacterial therapeutics.

References

The Dual Nature of a Vitamin Analog: A Technical Guide to the Natural Sources and Ecological Role of Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a naturally occurring red pigment, is a structural analog of riboflavin (vitamin B2). Produced by a select group of soil bacteria, it functions as a potent antibiotic with a unique, dual-pronged mechanism of action. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, its ecological significance as an antimicrobial agent, and the molecular mechanisms that underpin its activity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and antibiotic development.

Natural Sources of this compound

This compound is a secondary metabolite produced by a limited number of Gram-positive, filamentous bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to produce a wide array of antibiotics and other bioactive compounds. The known natural producers of this compound include:

  • Streptomyces davawensis (also cited as Streptomyces davaonensis)[1][2][3]

  • Streptomyces cinnabarinus [4][5]

  • Streptomyces berlinensis , a more recently identified producer isolated from a German soil sample[4][5]

These bacteria synthesize and secrete this compound during their stationary phase of growth, suggesting its role in competition and niche defense within complex microbial communities[6][7].

The Biosynthetic Pathway

The biosynthesis of this compound is a fascinating example of how a primary metabolite (a vitamin) is converted into a potent antibiotic. The pathway begins with riboflavin-5'-phosphate (flavin mononucleotide, FMN), an essential cofactor derived from riboflavin. The process involves a series of enzymatic modifications encoded by the ros gene cluster.

The key steps are as follows:

  • Conversion of FMN to AFP: The enzyme 8-demethyl-8-aminoriboflavin-5'-phosphate synthase (RosB) catalyzes the challenging substitution of the C8 methyl group of FMN with an amino group, forming 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP)[8][9].

  • Dephosphorylation of AFP: A specific phosphatase, RosC, removes the phosphate group from AFP to yield 8-demethyl-8-aminoriboflavin (AF)[7][10].

  • N-Dimethylation of AF: The final step involves the sequential, S-adenosylmethionine (SAM)-dependent N,N-dimethylation of the 8-amino group of AF, catalyzed by the N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA), to produce this compound[10][11].

The producer organism, S. davawensis, possesses an unusually high number of genes related to the biosynthesis of the precursor riboflavin, indicating a genetic adaptation to support the production of this specialized antibiotic[6][12].

This compound Biosynthesis Pathway cluster_0 This compound Biosynthesis FMN Riboflavin-5'-Phosphate (FMN) AFP 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) FMN->AFP RosB (Synthase) AF 8-demethyl-8-aminoriboflavin (AF) AFP->AF RosC (Phosphatase) This compound This compound AF->this compound RosA (Dimethyltransferase)

Caption: Enzymatic conversion of FMN to this compound.

Ecological Role and Antibacterial Mechanism

This compound's primary ecological role is as an antimicrobial agent, providing a competitive advantage to the producer organism. Its effectiveness stems from its structural mimicry of riboflavin, allowing it to act as an antimetabolite in susceptible bacteria.

The mechanism of action is two-fold:

  • Uptake and Metabolic Activation: Gram-positive bacteria, which are the main targets of this compound, possess high-affinity riboflavin transporters (e.g., RibU) that also recognize and import this compound[1][5]. Once inside the target cell, host enzymes—flavokinase and FAD synthetase—mistake this compound for riboflavin and convert it into its active, toxic forms: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD)[1][13].

  • Dual-Target Inhibition:

    • FMN Riboswitch Hijacking: RoFMN binds with high affinity to FMN riboswitches, which are non-coding RNA structures in the 5' untranslated region of mRNAs for riboflavin biosynthesis (rib operon) and transport (ribU) genes[14][15][16]. This binding prematurely terminates transcription or blocks translation initiation, effectively shutting down the cell's ability to produce or import its own riboflavin, leading to vitamin starvation and growth inhibition[17][18].

    • Flavoprotein Inactivation: Both RoFMN and RoFAD can be incorporated into flavoenzymes in place of their natural FMN and FAD cofactors. Because the redox potential of this compound differs from that of riboflavin, these altered flavoproteins are often rendered non-functional, disrupting essential cellular redox reactions[1][13].

Producer organisms like S. davawensis protect themselves through a specialized FMN riboswitch that can discriminate between FMN and RoFMN, thus remaining insensitive to the antibiotic's effects[19][20].

This compound Mechanism of Action cluster_cell Target Bacterial Cell cluster_targets Cellular Targets cluster_effects Downstream Effects RoF_in This compound RoFMN RoFMN RoF_in->RoFMN Flavokinase RoFAD RoFAD RoFMN->RoFAD FAD Synthetase Riboswitch FMN Riboswitch RoFMN->Riboswitch Inhibits Flavoproteins Flavoproteins RoFMN->Flavoproteins Inactivates RoFAD->Flavoproteins Inactivates Rib_synth Riboflavin Biosynthesis & Transport Genes Riboswitch->Rib_synth Represses Redox Essential Redox Reactions Flavoproteins->Redox Disrupts Growth_Inhibition Growth Inhibition Rib_synth->Growth_Inhibition Redox->Growth_Inhibition RoF_out This compound (extracellular) RibU Riboflavin Transporter (RibU) RoF_out->RibU Uptake RibU->RoF_in

Caption: Uptake, activation, and dual-targeting mechanism of this compound.

Quantitative Data Summary

The production and efficacy of this compound have been quantified in various studies. The following tables summarize key data points.

Table 1: this compound Production in Natural and Engineered Strains

OrganismStrain TypeCulture ConditionsTiter (µM)Titer (mg/L)Reference
S. davaonensisWild-TypeYS Medium, 14 days~20~8.1[21]
S. davaonensisRecombinant (overexpressing ros genes)YS Medium34.9 ± 5.2~14.2[22]
S. berlinensisWild-TypeYS Broth, 80 hours~1.1~0.45[5]
C. glutamicumRecombinant (heterologous expression)-1.6 ± 0.2~0.7[22]

Table 2: Antimicrobial Activity of this compound

Target OrganismMetricValueReference
Staphylococcus aureusMIC1.25 µg/mL[21]
Listeria monocytogenesMIC0.5 µg/mL[21]
Bacillus subtilisFMN Riboswitch Binding (this compound)Kd ~10 nM[23]
Bacillus subtilisFMN Riboswitch Binding (FMN)Kd ~100 pM[23]

Key Experimental Protocols

The study of this compound employs a range of microbiological, molecular, and analytical techniques. Below are outlines of key methodologies.

Isolation and Quantification of this compound via HPLC

This protocol is used to detect and quantify this compound production from bacterial cultures.

  • Sample Preparation: Centrifuge liquid culture (e.g., Streptomyces grown in YS medium for 7-14 days at 30°C) to pellet cells. Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Chromatography:

    • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at multiple wavelengths. This compound has a characteristic absorption maximum around 505 nm.

  • Quantification: Create a standard curve using purified this compound of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration.

FMN Riboswitch Activity Assay using a lacZ Reporter

This assay determines if a compound, like this compound, can bind to and regulate an FMN riboswitch in vivo.

  • Strain Construction:

    • Clone the FMN riboswitch sequence and its native promoter (e.g., from the B. subtilis ribD operon) upstream of a promoterless lacZ (β-galactosidase) gene in an appropriate integration vector.

    • Transform this construct into a suitable host strain (e.g., B. subtilis) to create a stable reporter strain.

  • Cell Culture and Induction:

    • Grow the reporter strain in a defined minimal medium to mid-log phase.

    • Split the culture and treat with varying concentrations of the test compound (e.g., this compound from 1 nM to 10 µM) and controls (e.g., riboflavin, FMN, no treatment).

    • Incubate for a defined period to allow for reporter gene expression.

  • β-Galactosidase Assay (Miller Assay):

    • Measure the optical density (OD600) of the cultures.

    • Permeabilize the cells using chloroform and SDS.

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The β-galactosidase enzyme will cleave ONPG, producing a yellow product (o-nitrophenol).

    • Stop the reaction with Na2CO3 and measure the absorbance at 420 nm (A420).

  • Data Analysis: Calculate the Miller Units, which normalize the β-galactosidase activity to cell density and reaction time. A decrease in Miller Units in the presence of this compound indicates repression of gene expression via the FMN riboswitch[14][18].

Experimental Workflow for Riboswitch Assay cluster_workflow In Vivo Riboswitch Reporter Assay Workflow cluster_interpretation Interpretation A 1. Construct Reporter Strain (Promoter-Riboswitch-lacZ) B 2. Grow Reporter Strain to Mid-Log Phase A->B C 3. Treat with Test Compounds (e.g., this compound) B->C D 4. Lyse Cells & Add ONPG Substrate C->D E 5. Measure A420 (Yellow Product) D->E F 6. Calculate Miller Units E->F G Result Interpretation F->G Low_Units Low Miller Units = Repression (this compound binds and activates riboswitch) G->Low_Units High_Units High Miller Units = No Repression (Compound is inactive) G->High_Units

Caption: Workflow for a lacZ-based riboswitch reporter assay.

Conclusion and Future Directions

This compound stands out as a highly specialized natural antibiotic that leverages the fundamental vitamin uptake and metabolic pathways of its targets. Its dual mechanism of inhibiting both riboflavin homeostasis via riboswitch control and essential flavoenzyme function makes it a compelling subject for antibiotic research. The rise of antibiotic resistance necessitates the exploration of novel drug targets, and riboswitches, which are absent in humans, are particularly attractive. Understanding the biosynthesis, ecological function, and resistance mechanisms associated with this compound can inform the rational design of new antimicrobial agents that target these essential RNA regulators. Further research into the enzymatic machinery of this compound biosynthesis may also yield novel biocatalysts for challenging chemical transformations.

References

Roseoflavin as an Antimetabolite of Riboflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), exhibits potent antimicrobial activity, positioning it as a compelling candidate for novel antibiotic development. Produced by Streptomyces davawensis, this red-colored compound acts as an antimetabolite, effectively disrupting essential metabolic pathways dependent on flavin cofactors. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved. By presenting this information in a structured and accessible format, this document aims to facilitate further research and development of this compound-based antimicrobial agents.

Mechanism of Action: A Multi-pronged Attack on Flavin Metabolism

This compound's efficacy as an antimicrobial agent stems from its ability to masquerade as riboflavin, thereby gaining entry into susceptible bacterial cells and subsequently wreaking havoc on flavin-dependent processes. The mechanism can be dissected into three key stages: uptake, metabolic activation, and downstream disruption.

1.1. Cellular Uptake via Riboflavin Transporters

Gram-positive bacteria, which are generally more susceptible to this compound, possess dedicated transport systems for the uptake of riboflavin. This compound's structural similarity to riboflavin allows it to be recognized and actively transported into the bacterial cytoplasm by these same transporters, such as RibU in Bacillus subtilis and Lmo1945 in Listeria monocytogenes.[1][2] This "Trojan horse" strategy is the first critical step in its antimicrobial action. In contrast, many Gram-negative bacteria, like Escherichia coli, lack such transporters and are therefore naturally resistant to this compound, although the introduction of a heterologous riboflavin transporter can confer sensitivity.[3]

1.2. Metabolic Activation to Toxic Analogs

Once inside the cell, this compound is metabolized by the host's own flavin-metabolizing enzymes. Flavokinases (RibF) phosphorylate this compound to form this compound mononucleotide (RoFMN), and subsequently, FAD synthetases (also part of RibF in many bacteria) can adenylylate RoFMN to produce this compound adenine dinucleotide (RoFAD).[4][5] These two analogs, RoFMN and RoFAD, are the primary active forms of the antimetabolite.

1.3. Disruption of Essential Cellular Processes

RoFMN and RoFAD disrupt cellular function through two primary mechanisms:

  • Inhibition of Flavoenzymes: A significant portion of a bacterium's proteome consists of flavoenzymes that rely on FMN and FAD as essential cofactors for their catalytic activity. These enzymes are involved in a wide array of critical processes, including cellular respiration, DNA repair, and fatty acid metabolism. RoFMN and RoFAD can replace the natural flavin cofactors in the active sites of these enzymes.[4] However, due to their altered redox properties, the resulting holoenzymes are often catalytically inactive or have severely diminished activity, leading to a cascade of metabolic failures.[6][7] For instance, dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, is a potential target for this compound's inhibitory effects.[7][8]

  • Dysregulation of Gene Expression via FMN Riboswitches: In many bacteria, the biosynthesis and transport of riboflavin are regulated by FMN riboswitches. These are structured RNA elements located in the 5' untranslated regions of messenger RNAs (mRNAs) encoding for riboflavin biosynthesis and transport proteins. When FMN levels are sufficient, FMN binds to the riboswitch, inducing a conformational change that typically leads to premature transcription termination or inhibition of translation initiation, thus shutting down the riboflavin supply chain. RoFMN is a potent mimic of FMN and can bind to these riboswitches with high affinity, effectively tricking the cell into believing it has an adequate supply of flavins.[6][9] This leads to the repression of genes essential for riboflavin synthesis and uptake, ultimately causing riboflavin starvation and inhibiting bacterial growth.[9]

Quantitative Data

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923200 (as aminoriboflavin)[1]
Staphylococcus aureus (MRSA)ATCC 43300200 (as aminoriboflavin)[1]
Listeria monocytogenesATCC 19113200 (as aminoriboflavin)[1]
Listeria monocytogenesEGD-eLow concentrations (inhibitory)[2][9]
Bacillus subtilisWild TypeSusceptible[3][6]
Escherichia coliWild Type>50[3]
Table 2: Binding Affinities of this compound and its Analogs to FMN Riboswitches
Riboswitch SourceLigandDissociation Constant (Kd)Reference
Bacillus subtilis ribDThis compound~100 nM[10]
Bacillus subtilis ribDFMN~5 nM[10]
Bacillus subtilis ribDRiboflavin~3 µM[10]
Table 3: Inhibitory Activity of this compound Against Plasmodium falciparum
ConditionIC50 (µM)Reference
Standard RPMI 1640 (0.532 µM Riboflavin)1.6 ± 0.1[11]
50 nM Riboflavin~0.120[11]

Experimental Protocols

3.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for many common pathogens). Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria with no this compound) and a negative control well (broth medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

3.2. In-line Probing Assay for Riboswitch-Ligand Interaction

This method assesses the binding of a ligand to an RNA molecule by monitoring changes in the RNA's spontaneous cleavage pattern.

  • RNA Preparation: Synthesize the FMN riboswitch RNA sequence of interest via in vitro transcription using T7 RNA polymerase. Purify the RNA and 5'-end label with 32P-γ-ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the 32P-labeled RNA at a low concentration (e.g., ~1 nM) in a reaction buffer (typically containing MgCl2, KCl, and a buffering agent like Tris-HCl) with varying concentrations of this compound.

  • Incubation: Allow the reactions to incubate at a controlled temperature (e.g., 23°C) for an extended period (e.g., 40-48 hours) to permit spontaneous RNA cleavage.

  • Gel Electrophoresis: Separate the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the cleavage products using a phosphorimager. Regions of the RNA that are structured (e.g., due to ligand binding) will be less prone to cleavage and will appear as fainter bands compared to unstructured regions. By quantifying the band intensities at different ligand concentrations, a binding curve can be generated to determine the dissociation constant (Kd).

3.3. Enzyme Assay for RosC (AFP Phosphatase)

This protocol describes a coupled assay to measure the activity of RosC, the phosphatase involved in this compound biosynthesis.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP), S-adenosyl-L-methionine (SAM), and purified RosA enzyme in a suitable buffer (e.g., 100 mM bis-tris-propane, pH 7.6, with 20 µM CaCl2).[12][13]

  • Enzyme Addition: Initiate the reaction by adding a cell-free extract containing RosC or purified RosC enzyme.

  • Incubation: Incubate the reaction at 37°C.[12]

  • Reaction Termination and Analysis: At various time points, stop the reaction (e.g., by adding a strong acid or by heat inactivation). Analyze the formation of the final product, this compound, using High-Performance Liquid Chromatography (HPLC) with detection at 509 nm. The activity of RosC is determined by the rate of this compound production, which is dependent on the dephosphorylation of AFP to AF, the substrate for RosA.[13]

3.4. HPLC Analysis of this compound and its Metabolites

This protocol provides a general framework for the separation and quantification of this compound, RoFMN, and RoFAD from bacterial cell extracts.

  • Sample Preparation: Harvest bacterial cells grown in the presence of this compound by centrifugation. Wash the cells to remove extracellular flavins. Lyse the cells (e.g., by sonication or with a bead beater) and denature the proteins with trichloroacetic acid to release all flavins. Neutralize and filter the extract.[4]

  • Chromatographic System: Use a reverse-phase HPLC column (e.g., C18 or a biphenyl column).[12]

  • Mobile Phase: Employ a gradient elution system. A typical mobile phase consists of a buffer (e.g., 10 mM formic acid and 10 mM ammonium formate, pH 3.7) and an organic solvent like methanol.[12]

  • Gradient Program: Start with a low percentage of the organic solvent and gradually increase its concentration to elute the more hydrophobic compounds.

  • Detection: Use a diode array detector to monitor the absorbance at the characteristic wavelengths for each flavin (e.g., ~445 nm for riboflavin, ~503-509 nm for this compound and its derivatives).[2][12] Mass spectrometry (LC-MS) can be used for definitive identification.

  • Quantification: Quantify the concentration of each flavin by comparing the peak areas to those of known standards.

Visualizations

Roseoflavin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Roseoflavin_ext This compound RibU Riboflavin Transporter (e.g., RibU) Roseoflavin_ext->RibU Uptake Riboflavin_ext Riboflavin Riboflavin_ext->RibU Roseoflavin_int This compound RibU->Roseoflavin_int Riboflavin_int Riboflavin RibU->Riboflavin_int RibF_kinase Flavokinase (RibF) Roseoflavin_int->RibF_kinase Phosphorylation Riboflavin_int->RibF_kinase RoFMN RoFMN RibF_kinase->RoFMN FMN FMN RibF_kinase->FMN RibF_synthetase FAD Synthetase (RibF) RoFAD RoFAD RibF_synthetase->RoFAD FAD FAD RibF_synthetase->FAD RoFMN->RibF_synthetase Adenylylation FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binds & Represses Flavoenzymes Flavoenzymes RoFMN->Flavoenzymes Replaces FMN FMN->RibF_synthetase RoFAD->Flavoenzymes Replaces FAD Rib_genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_genes Repression Inactive_Flavoenzymes Inactive Flavoenzymes Flavoenzymes->Inactive_Flavoenzymes Metabolic_disruption Metabolic Disruption Inactive_Flavoenzymes->Metabolic_disruption

Figure 1: Mechanism of Action of this compound. this compound enters the bacterial cell via riboflavin transporters and is converted to its active forms, RoFMN and RoFAD. These analogs disrupt cellular function by repressing riboflavin biosynthesis and transport through binding to FMN riboswitches and by inactivating essential flavoenzymes.

Roseoflavin_Biosynthesis FMN Riboflavin-5'-phosphate (FMN) RosB RosB (AFP Synthase) FMN->RosB AFP 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) RosB->AFP RosC RosC (AFP Phosphatase) AFP->RosC AF 8-demethyl-8-aminoriboflavin (AF) RosC->AF RosA RosA (N,N-dimethyltransferase) AF->RosA This compound This compound RosA->this compound

Figure 2: Biosynthetic Pathway of this compound. The biosynthesis of this compound from riboflavin-5'-phosphate (FMN) is a three-step enzymatic process involving RosB, RosC, and RosA.

Experimental_Workflow start Start: Isolate/Synthesize this compound mic Determine MIC (Broth Microdilution) start->mic riboswitch_binding Assess Riboswitch Binding (In-line Probing) start->riboswitch_binding gene_expression Measure Gene Expression (Reporter Assay, e.g., lacZ) start->gene_expression enzyme_inhibition Analyze Flavoenzyme Inhibition (Enzyme Kinetics) start->enzyme_inhibition metabolite_analysis Quantify Intracellular Metabolites (HPLC) start->metabolite_analysis data_analysis Data Analysis & Interpretation mic->data_analysis riboswitch_binding->data_analysis gene_expression->data_analysis enzyme_inhibition->data_analysis metabolite_analysis->data_analysis

References

The Biochemical Properties of Roseoflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin is a naturally occurring antibiotic and a structural analog of riboflavin (vitamin B2). Produced by Streptomyces davawensis, it exhibits antimicrobial properties primarily by targeting essential metabolic pathways involving flavin mononucleotide (FMN). This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, biosynthesis, and antibacterial spectrum. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging riboswitch-targeting compounds as novel antimicrobial agents.

Introduction

This compound, a red pigment, is an antimetabolite of riboflavin.[1][2] Its structural similarity to riboflavin allows it to be actively transported into bacterial cells via riboflavin transporters.[3][4] Once inside the cell, this compound is metabolically converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[3][5][6] These analogs then interfere with essential cellular processes, primarily by targeting FMN riboswitches and flavoproteins, leading to the inhibition of bacterial growth.[1][3][7] The unique mode of action of this compound, targeting a regulatory RNA element, has positioned it as a valuable lead compound in the development of new antibiotics.[8][9]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the targeting of FMN riboswitches.[1][8] FMN riboswitches are highly structured non-coding RNA domains typically found in the 5' untranslated regions of bacterial mRNAs that control the expression of genes involved in riboflavin biosynthesis and transport.[1][10]

Upon entering the bacterial cell, this compound is phosphorylated to RoFMN.[3] RoFMN, mimicking the natural ligand FMN, binds to the aptamer domain of the FMN riboswitch.[1][11] This binding induces a conformational change in the riboswitch structure, leading to the premature termination of transcription or the inhibition of translation initiation of the downstream genes.[1][9] By downregulating the expression of essential genes for riboflavin synthesis and transport, this compound effectively starves the cell of FMN and FAD, which are crucial cofactors for a multitude of redox reactions.[1][7]

A secondary mechanism of action involves the incorporation of RoFMN and RoFAD into flavoproteins, creating non-functional or poorly functional enzymes.[3][5][7] This further disrupts cellular metabolism and contributes to the overall antibacterial effect.

Signaling Pathway: this compound's Impact on FMN Riboswitch Regulation

FMN_Riboswitch_Regulation cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Transport Riboflavin Transporter This compound->Transport Uptake Flavokinase Flavokinase This compound->Flavokinase Phosphorylation RoFMN This compound Mononucleotide (RoFMN) Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binding Gene_Expression Riboflavin Biosynthesis & Transport Genes Inhibition Inhibition of Gene Expression FMN_Riboswitch->Inhibition Conformational Change leads to Inhibition->Gene_Expression Roseoflavin_Biosynthesis FMN Riboflavin-5'-phosphate (FMN) AFP 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) FMN->AFP Glutamate -> 2-Oxoglutarate RosB RosB AF 8-demethyl-8-aminoriboflavin (AF) AFP->AF Dephosphorylation AFP->RosB RosC RosC (Phosphatase) MAF 8-demethyl-8-methylamino-riboflavin (MAF) AF->MAF Methylation AF->RosC This compound This compound MAF->this compound Methylation RosA1 RosA (Methyltransferase) MAF->RosA1 RosA2 RosA (Methyltransferase) This compound->RosA2 SAH1 SAH RosA1->SAH1 SAH2 SAH RosA2->SAH2 SAM1 SAM SAM1->RosA1 SAM2 SAM SAM2->RosA2 MIC_Workflow Start Start Prep_Agent Prepare Serial Dilutions of this compound in 96-Well Plate Start->Prep_Agent Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Agent->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Results Observe for Growth (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Roseoflavin's Mode of Action Against Gram-Positive Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roseoflavin, a natural analog of riboflavin (Vitamin B2), exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] Its mechanism of action is multifaceted, primarily targeting the highly conserved flavin mononucleotide (FMN) riboswitches, which are crucial regulators of riboflavin biosynthesis and transport. By mimicking the natural ligand FMN, this compound effectively deceives the bacterial regulatory machinery, leading to a shutdown of essential metabolic pathways. This document provides a comprehensive technical overview of this compound's mode of action, detailing the molecular interactions, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core pathways.

Core Mechanism of Action: FMN Riboswitch Hijacking

The principal antibacterial strategy of this compound involves the targeting of FMN riboswitches, which are non-coding RNA elements typically located in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) that encode for riboflavin synthesis (e.g., the ribD operon in Bacillus subtilis) and transport proteins.[4][5][6][7]

In Gram-positive bacteria, these riboswitches function as genetic "off" switches. Under normal conditions, when intracellular concentrations of FMN (the phosphorylated derivative of riboflavin) are sufficient, FMN binds to the riboswitch's aptamer domain.[4][5] This binding induces a conformational change in the RNA structure, leading to the formation of a transcriptional terminator stem. This prematurely halts the transcription of the downstream genes required for producing more riboflavin, thus creating a negative feedback loop.[4][6]

This compound exploits this regulatory system. Upon entering the bacterial cell, it is phosphorylated by the cell's native flavokinase to form this compound mononucleotide (RoFMN).[1][8][9] RoFMN is a structural mimic of FMN and binds with high affinity to the FMN riboswitch aptamer.[4][8] This binding event similarly stabilizes the terminator hairpin structure, repressing the expression of essential riboflavin biosynthesis and transport genes, even when the cell is starved of its natural flavin coenzymes.[4][6] This ultimately leads to the cessation of growth.[10]

FMN_Riboswitch_Action cluster_0 High FMN / this compound Presence RoF This compound Flavokinase Flavokinase RoF->Flavokinase Phosphorylation FMN FMN Riboswitch FMN Riboswitch (Aptamer Domain) FMN->Riboswitch Binds RoFMN RoFMN Flavokinase->RoFMN RoFMN->Riboswitch Binds (Hijacks) Terminator Terminator Hairpin Formation Riboswitch->Terminator Induces Conformational Change Transcription_Block Transcription Terminated Terminator->Transcription_Block rib_genes Riboflavin Biosynthesis/Transport Genes Transcription_Block->rib_genes Prevents Expression

Caption: this compound hijacking the FMN riboswitch regulatory pathway.

Secondary Mechanism: Flavoenzyme Inhibition

Beyond riboswitch targeting, this compound disrupts bacterial metabolism by generating fraudulent flavin cofactors. After cellular uptake, this compound is converted not only to RoFMN but subsequently to this compound adenine dinucleotide (RoFAD) by the cell's FAD synthetase.[1][9]

These cofactor analogs, RoFMN and RoFAD, can replace their natural counterparts (FMN and FAD) in a wide array of essential flavoproteins.[9] Flavoproteins are critical enzymes involved in cellular respiration, redox homeostasis, and biosynthesis. Due to the altered physicochemical properties of the this compound-derived cofactors, their incorporation into flavoenzymes often results in proteins with severely reduced or completely abolished catalytic activity.[8][9] This widespread disruption of enzymatic function contributes significantly to this compound's potent bactericidal effects.[1]

Flavoenzyme_Inhibition cluster_1 Metabolic Interference Pathway RoF This compound Enzymes Flavokinase / FAD Synthetase RoF->Enzymes Cellular Uptake RoCofactors RoFMN / RoFAD (False Cofactors) Enzymes->RoCofactors Conversion ApoFlavoenzymes Apo-Flavoenzymes (Enzymes lacking cofactors) RoCofactors->ApoFlavoenzymes Incorporation InactiveEnzymes Inactive Flavoenzymes ApoFlavoenzymes->InactiveEnzymes Metabolism_Block Disruption of Cellular Metabolism InactiveEnzymes->Metabolism_Block Experimental_Workflow cluster_2 Workflow for Mode of Action Analysis start Hypothesis: This compound targets FMN Riboswitch inline_probing In-line Probing Assay start->inline_probing Test direct interaction reporter_assay lacZ Reporter Assay start->reporter_assay Test cellular effect binding_confirm Result: Direct binding to aptamer confirmed (in vitro) inline_probing->binding_confirm repression_confirm Result: Gene expression repressed (in vivo) reporter_assay->repression_confirm conclusion Conclusion: This compound acts as an FMN analog to control the riboswitch binding_confirm->conclusion repression_confirm->conclusion

References

Understanding Roseoflavin Resistance in Producer Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a potent antibiotic and a structural analog of riboflavin (vitamin B2), naturally produced by the Gram-positive soil bacterium Streptomyces davawensis. Its antimicrobial activity stems from its conversion into cytotoxic analogs of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), namely this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These analogs disrupt essential metabolic pathways by targeting FMN riboswitches and flavoenzymes. A critical area of research is understanding the intrinsic resistance mechanisms employed by producer organisms like S. davawensis to avoid self-intoxication. This technical guide provides an in-depth exploration of these resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Resistance Mechanisms in Producer Organisms

The primary mechanism of self-resistance in S. davawensis is multifaceted, involving a specialized genetic switch, potential efflux systems, and enzymatic detoxification.

The Specialized FMN Riboswitch: A Key Discriminator

The most well-characterized resistance mechanism in S. davawensis is a highly specialized FMN riboswitch located in the 5' untranslated region of the ribB gene, which is part of the riboflavin biosynthesis operon.[1][2] Unlike the FMN riboswitches found in this compound-sensitive bacteria, such as the closely related Streptomyces coelicolor, the S. davawensis riboswitch can effectively discriminate between the essential cofactor FMN and the toxic analog RoFMN.[1][2]

In sensitive organisms, RoFMN binds to the FMN riboswitch, mimicking FMN and leading to the premature termination of transcription or inhibition of translation of the downstream riboflavin biosynthesis genes. This results in riboflavin starvation and cessation of growth.[3][4] In contrast, the specialized FMN riboswitch of S. davawensis is not negatively affected by RoFMN, allowing for the continued expression of the riboflavin biosynthesis operon even in the presence of this compound.[1][5]

Signaling Pathway of the FMN Riboswitch in Response to FMN and RoFMN

FMN_Riboswitch_Signaling cluster_sensitive This compound-Sensitive Organism (e.g., S. coelicolor) cluster_resistant This compound-Producer Organism (S. davawensis) FMN_S FMN Riboswitch_S FMN Riboswitch FMN_S->Riboswitch_S Binds RoFMN_S RoFMN RoFMN_S->Riboswitch_S Binds Transcription_S rib Gene Transcription Termination_S Transcription Termination Riboswitch_S->Termination_S Induces Conformational Change FMN_R FMN Riboswitch_R Specialized FMN Riboswitch FMN_R->Riboswitch_R Binds RoFMN_R RoFMN RoFMN_R->Riboswitch_R Does not effectively bind or induce conformational change Transcription_R rib Gene Transcription Riboswitch_R->Transcription_R Allows

Caption: FMN riboswitch response in sensitive vs. producer organisms.

Putative this compound Efflux

Evidence suggests the presence of an active efflux system for this compound in S. davawensis. The membrane protein RibM, encoded within the riboflavin operon, is a putative transporter that may function in both the import of riboflavin and the export of this compound.[6][7][8] This dual function would allow the organism to acquire the necessary precursor for this compound synthesis while simultaneously pumping out the toxic final product.

Enzymatic Sequestration of Toxic Intermediates

The enzymes involved in the biosynthesis of this compound, RosA and RosB, have been shown to tightly bind their toxic reaction products.[6] This sequestration prevents the harmful interaction of these intermediates with other essential flavoproteins within the cell, providing another layer of self-resistance.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound sensitivity and resistance.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC (µg/mL)MIC (µM)Reference
Streptomyces davawensisResistant>200[9]
Streptomyces coelicolorSensitive<200[9]
Streptomyces lividansSensitive<200[9]
Streptomyces albusSensitive<200[9]
Streptomyces avermitilisSensitive<200[9]
Bacillus subtilis 1681.6~4[10]
Bacillus subtilis ROP (this compound-resistant)>81.2>200[11]
Staphylococcus aureus1.25~3[12]
Listeria monocytogenes0.5~1.2[12]
Escherichia coli (no flavin transporter)>50>123[13]

Table 2: Effect of Flavins on Riboflavin Synthase (RibB) Activity

OrganismConditionRibB Activity (% of control)Reference
S. coelicolor+ RiboflavinDecreased[14]
S. coelicolor+ this compoundNo activity detected after 40h[14]
S. davawensis+ Riboflavin~76.5%[14]
S. davawensis+ this compound>90%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • Bacterial strains (e.g., Streptomyces spp., B. subtilis)

  • Appropriate liquid growth medium (e.g., YS broth for Streptomyces, LB broth for B. subtilis)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a fresh culture of the test organism in the appropriate broth and incubate until it reaches the mid-logarithmic phase of growth.

    • Adjust the culture turbidity to a McFarland standard of 0.5 (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria in medium without this compound) and a sterility control well (medium only).

    • Incubate the plate at the optimal temperature for the test organism (e.g., 30°C for Streptomyces) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Generation of Spontaneous this compound-Resistant Mutants

This protocol describes a method for selecting spontaneous this compound-resistant mutants of Streptomyces.

Materials:

  • Streptomyces spore suspension

  • Mannitol Soya Flour (MS) agar plates

  • This compound

Procedure:

  • Prepare MS agar plates containing a selective concentration of this compound (e.g., 200 µM).[9]

  • Spread a dense suspension of Streptomyces spores (e.g., 10⁸ spores) onto the surface of the this compound-containing MS agar plates.

  • Incubate the plates at 30°C for 4-7 days, or until colonies appear.

  • Isolate individual colonies that grow on the selective plates. These are putative this compound-resistant mutants.

  • Streak the isolated colonies onto fresh this compound-containing MS agar plates to confirm the resistance phenotype.

  • Propagate confirmed resistant mutants in a suitable liquid medium (e.g., YS broth) for further characterization, such as genomic DNA extraction and sequencing of the rib operon's FMN riboswitch region.

In-line Probing of the FMN Riboswitch

This biochemical assay is used to study the ligand-induced structural changes in the FMN riboswitch RNA.

Materials:

  • In vitro transcribed and 5'-radiolabeled FMN riboswitch RNA

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl₂, 100 mM KCl)

  • FMN and RoFMN solutions at various concentrations

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Incubate the 5'-radiolabeled RNA in the reaction buffer with varying concentrations of FMN or RoFMN for a prolonged period (e.g., 40-48 hours) at room temperature. This allows for spontaneous cleavage of the RNA backbone at structurally flexible regions.

  • Terminate the reactions and resolve the RNA fragments on a high-resolution denaturing polyacrylamide gel.

  • Visualize the cleavage patterns using autoradiography.

  • Regions of the RNA that are structured or protected by ligand binding will show reduced cleavage, appearing as fainter bands on the gel. This allows for the mapping of ligand binding sites and the assessment of ligand-induced conformational changes.[15][16]

Conclusion

The resistance of producer organisms like Streptomyces davawensis to their own potent antibiotic, this compound, is a sophisticated interplay of multiple molecular strategies. The central pillar of this resistance is a specialized FMN riboswitch that can distinguish between the essential cellular metabolite FMN and the toxic analog RoFMN. This, potentially coupled with an efficient efflux pump and enzymatic sequestration of toxic intermediates, ensures the survival of the producer in a self-generated antimicrobial environment. A thorough understanding of these resistance mechanisms is not only crucial for comprehending the biology of antibiotic production but also provides valuable insights for the development of novel antimicrobial strategies and the engineering of robust industrial microorganisms. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further explore this fascinating area of microbial biochemistry and genetics.

References

Roseoflavin's Role in Regulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a natural riboflavin analog, demonstrates potent antimicrobial activity primarily by targeting and modulating gene expression in various bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's regulatory role, with a focus on its interaction with Flavin Mononucleotide (FMN) riboswitches. We present a comprehensive overview of the signaling pathway, from cellular uptake to transcriptional attenuation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a red-colored vitamin B2 analog produced by Streptomyces davawensis. Its antimicrobial properties stem from its ability to act as an antimetabolite of riboflavin. Upon transport into bacterial cells, this compound is enzymatically converted to this compound mononucleotide (RoFMN), a structural mimic of FMN.[1][2] This analog then binds to FMN riboswitches, which are cis-regulatory RNA elements typically found in the 5'-untranslated regions of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[3][4] This binding event triggers a conformational change in the riboswitch, leading to the premature termination of transcription and subsequent downregulation of essential genes, ultimately inhibiting bacterial growth.[3][4] Understanding this intricate regulatory mechanism is crucial for the development of novel antimicrobial agents that can effectively target essential bacterial pathways.

The Signaling Pathway of this compound-Mediated Gene Regulation

The regulatory cascade initiated by this compound involves a series of well-defined molecular events, from its entry into the cell to the ultimate modulation of gene expression.

Cellular Uptake and Metabolic Activation

This compound is actively transported into bacterial cells, primarily through riboflavin transporters.[2][5] Once inside the cytoplasm, it serves as a substrate for bifunctional flavokinase/FAD synthetase (RibC), which catalyzes its phosphorylation to this compound mononucleotide (RoFMN).[1][6] This conversion is a critical activation step, as RoFMN is the primary effector molecule that interacts with the FMN riboswitch.[6]

Roseoflavin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Roseoflavin_ext This compound Riboflavin_Transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_Transporter Uptake Roseoflavin_int This compound Riboflavin_Transporter->Roseoflavin_int RibC Flavokinase (RibC) Roseoflavin_int->RibC Phosphorylation RoFMN This compound Mononucleotide (RoFMN) RibC->RoFMN FMN_Riboswitch FMN Riboswitch (ribD 5'-UTR) RoFMN->FMN_Riboswitch Binding Transcription_Termination Transcription Termination FMN_Riboswitch->Transcription_Termination Induces Riboflavin_Biosynthesis_Genes Riboflavin Biosynthesis & Transport Genes (e.g., ribD operon) Transcription_Termination->Riboflavin_Biosynthesis_Genes Blocks Transcription of Repression Gene Expression Repression Riboflavin_Biosynthesis_Genes->Repression

Caption: this compound signaling pathway leading to gene expression repression.
Interaction with the FMN Riboswitch and Transcriptional Attenuation

The FMN riboswitch can adopt two mutually exclusive secondary structures: an anti-terminator and a terminator hairpin. In the absence of a ligand, the anti-terminator structure forms, allowing transcription to proceed. However, when RoFMN binds to the aptamer domain of the nascent mRNA transcript, it stabilizes a conformational change that favors the formation of the terminator hairpin.[7] This structure, followed by a polyuridine tract, signals the RNA polymerase to dissociate from the DNA template, leading to premature transcription termination.[7] This mechanism, known as transcriptional attenuation, effectively prevents the expression of downstream genes, such as those in the ribD operon responsible for riboflavin biosynthesis.[3][8]

Quantitative Data on this compound's Regulatory Effects

The interaction between this compound and the FMN riboswitch, and the resulting impact on gene expression, have been quantified in several studies. The following tables summarize key findings.

Table 1: Binding Affinities of Ligands to the FMN Riboswitch in Bacillus subtilis
LigandDissociation Constant (KD)Reference
Flavin Mononucleotide (FMN)~5 nM[3]
This compound~100 nM[3]
Riboflavin~3 µM[3]
Table 2: Effect of this compound on FMN Riboswitch-Regulated Gene Expression in Bacillus subtilis
Reporter ConstructConditionRelative Gene Expression (%)Reference
Wild-Type ribD-lacZNo supplement100[3]
Wild-Type ribD-lacZ+ 100 µM Riboflavin~20[3]
Wild-Type ribD-lacZ+ 100 µM this compound~20[3]
Mutant ribD (M1)-lacZ+ 100 µM this compound~50[3]
Mutant ribD (M2)-lacZ+ 100 µM this compound~50[3]
Table 3: In Vitro Transcription/Translation Assay with Streptomyces FMN Riboswitches
Riboswitch SourceEffector Molecule (180 µM)Luciferase Activity (% of control)Reference
S. coelicolorFMN~38[6][9]
S. coelicolorRoFMN~25[6][9]
S. davaonensisFMN~37[6][9]
S. davaonensisRoFMN~128[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in gene regulation.

In-Line Probing Assay for Ligand-Riboswitch Interaction

This assay is used to assess the binding of a ligand to an RNA molecule by monitoring changes in the spontaneous cleavage pattern of the RNA backbone.

In_Line_Probing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis RNA_prep 1. Prepare 5'-radiolabeled FMN riboswitch RNA Incubate 2. Incubate RNA with varying concentrations of this compound (0 to 50 µM) RNA_prep->Incubate PAGE 3. Separate RNA cleavage products by denaturing PAGE Incubate->PAGE Visualize 4. Visualize cleavage patterns using a Phosphorimager PAGE->Visualize Quantify 5. Quantify band intensities to determine Kd Visualize->Quantify

Caption: Workflow for the in-line probing assay.

Methodology:

  • RNA Preparation: The FMN riboswitch RNA is transcribed in vitro and 5'-end-labeled with 32P.[3]

  • Incubation: Approximately 1 nM of the radiolabeled RNA is incubated for 40-48 hours at 23°C in a buffer containing 50 mM Tris-HCl (pH 8.3), 20 mM MgCl2, and 100 mM KCl, with varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.5, 1, 5, 10, 50 µM).[3][10]

  • Gel Electrophoresis: The RNA cleavage products are separated on a 10% denaturing polyacrylamide gel.[3]

  • Visualization and Quantification: The gel is exposed to a phosphor screen, and the resulting image is analyzed to quantify the intensity of the cleavage bands at different this compound concentrations. The fraction of RNA cleaved is plotted against the ligand concentration to determine the apparent dissociation constant (KD).[3]

β-Galactosidase Reporter Gene Assay

This assay quantifies the expression of a reporter gene (lacZ), which is placed under the control of an FMN riboswitch, to measure the effect of this compound on gene expression in vivo.

Methodology:

  • Bacterial Culture: Bacillus subtilis strains containing the FMN riboswitch-lacZ reporter fusion are grown in a minimal medium to mid-logarithmic phase.[3]

  • Induction: The cultures are supplemented with 100 µM this compound or riboflavin (as a control) and incubated for approximately 2 hours.[3]

  • Cell Lysis: A 0.8 ml aliquot of the culture is permeabilized by adding 20 µl of 0.1% SDS and 40 µl of chloroform, followed by vortexing.[11]

  • Enzyme Assay:

    • Add 0.8 ml of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0) to the lysed cells.[11]

    • Initiate the reaction by adding 0.2 ml of 4 mg/ml o-nitrophenyl-β-D-galactopyranoside (ONPG) in Z-buffer.[11]

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 0.4 ml of 1 M Na2CO3.[11]

  • Measurement: Measure the absorbance at 420 nm and 550 nm. Calculate Miller units to quantify β-galactosidase activity.[11]

Single-Round In Vitro Transcription Termination Assay

This assay directly measures the ability of this compound to induce premature transcription termination at the FMN riboswitch.

Transcription_Termination_Workflow cluster_setup Reaction Setup cluster_elongation Elongation and Termination cluster_analysis_tt Analysis Template_prep 1. Prepare a linear DNA template containing a promoter, the FMN riboswitch, and a terminator region Halted_complex 2. Form a halted transcription elongation complex using a subset of NTPs and [α-32P]-UTP Template_prep->Halted_complex Chase 3. Add a chase mix containing all four NTPs, rifampicin, and varying concentrations of RoFMN Halted_complex->Chase Incubate 4. Incubate to allow transcription elongation and termination Chase->Incubate PAGE_tt 5. Separate terminated and full-length RNA products by denaturing PAGE Incubate->PAGE_tt Quantify_tt 6. Quantify band intensities to determine the percentage of termination PAGE_tt->Quantify_tt

Caption: Workflow for the single-round in vitro transcription termination assay.

Methodology:

  • Template Preparation: A linear DNA template is generated by PCR, containing a strong promoter (e.g., T7A1), the FMN riboswitch sequence, and a downstream region to allow for a run-off transcript.[12][13]

  • Formation of Halted Elongation Complex: A stalled transcription complex is formed by incubating the DNA template with RNA polymerase and a subset of NTPs, including a radiolabeled nucleotide (e.g., [α-32P]-UTP), but lacking one NTP to halt transcription at a specific point.[12]

  • Transcription Elongation and Termination: Transcription is reinitiated by adding a chase mix containing all four NTPs, rifampicin (to prevent re-initiation), and varying concentrations of RoFMN. The reaction is incubated at 37°C.[12]

  • Analysis: The reaction is stopped, and the RNA products (terminated and full-length transcripts) are separated by denaturing polyacrylamide gel electrophoresis. The bands are visualized and quantified to determine the percentage of transcription termination at each RoFMN concentration.[13]

Conclusion

This compound's ability to hijack the FMN riboswitch-mediated gene regulatory network provides a powerful example of a natural product's targeted antimicrobial action. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, offers a solid foundation for the rational design and development of novel riboswitch-targeting antibiotics. Further research into the structural basis of this compound's interaction with the FMN riboswitch and the exploration of synthetic analogs could lead to the discovery of next-generation therapeutics to combat antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of roseoflavin, a potent antibiotic and a valuable tool in biological research. Both the chemical synthesis and biosynthesis routes are detailed, offering flexibility for various laboratory settings and research goals.

Introduction

This compound is a naturally occurring analog of riboflavin (vitamin B₂) with significant antibiotic properties, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of FMN riboswitches, disrupting riboflavin metabolism. This document outlines detailed protocols for both the chemical synthesis of this compound, suitable for organic chemistry laboratories, and its biosynthesis, which can be adapted for microbiology and biotechnology applications.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process starting from N,N-dimethyl-o-toluidine. The overall yield for this process is typically low, around 5%.[1]

Experimental Protocol: Chemical Synthesis

This protocol is based on established chemical synthesis routes.

Step 1: Nitration of N,N-Dimethyl-o-toluidine

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve N,N-dimethyl-o-toluidine in concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a low temperature.

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-dimethylamino-4-nitrotoluene.

  • Purification: Filter the precipitate, wash with cold water, and purify by recrystallization or column chromatography.

Step 2: Reduction of 2-Dimethylamino-4-nitrotoluene

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-dimethylamino-4-nitrotoluene in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to hydrogenation with hydrogen gas under pressure. The reaction can also be carried out using a reducing agent like hydrazine hydrate in the presence of a catalyst.

  • Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, filter off the catalyst. Evaporate the solvent to obtain the product, 2-dimethylamino-4-aminotoluene.

Step 3: Condensation with D-Ribose

  • Reaction Setup: Dissolve 2-dimethylamino-4-aminotoluene and D-ribose in a suitable solvent, such as methanol or ethanol.

  • Condensation: Heat the mixture under reflux for several hours. The reaction involves the formation of a Schiff base followed by its reduction in situ. A reducing agent like sodium borohydride can be added carefully in portions.

  • Reaction Monitoring: Monitor the formation of the ribitylaminotoluene intermediate by TLC.

  • Work-up: After the reaction, neutralize the mixture if necessary and evaporate the solvent.

Step 4: Oxidative Cyclization to this compound

  • Reaction Setup: Dissolve the product from the previous step in a suitable solvent.

  • Cyclization: The final step to form the isoalloxazine ring structure of this compound can be achieved through a condensation reaction with a compound like alloxan or by an oxidative cyclization method.

  • Purification: The final product, this compound, is a colored compound and can be purified by column chromatography on silica gel or cellulose, followed by recrystallization to obtain a pure crystalline solid.

Workflow for Chemical Synthesis of this compound

A N,N-Dimethyl-o-toluidine B Nitration (H2SO4, HNO3) A->B C 2-Dimethylamino-4-nitrotoluene B->C D Reduction (e.g., H2/Raney Ni) C->D E 2-Dimethylamino-4-aminotoluene D->E F Condensation (D-Ribose) E->F G N-(1'-D-Ribityl)-2-dimethylamino-4-aminotoluene F->G H Oxidative Cyclization (e.g., with Alloxan) G->H I This compound H->I

Caption: Chemical synthesis workflow of this compound.

Biosynthesis of this compound

This compound is naturally produced by bacteria such as Streptomyces davawensis and Streptomyces cinnabarinus.[2] The biosynthetic pathway starts from riboflavin-5'-phosphate (FMN) and involves three key enzymes: RosB, RosC, and RosA.[3] Genetically engineered microorganisms like Corynebacterium glutamicum have also been developed for this compound production.

Experimental Protocol: Microbial Production of this compound

This protocol describes the cultivation of a this compound-producing microorganism and the subsequent purification of the product.

1. Cultivation of Microorganism

  • Media Preparation: Prepare a suitable culture medium for the selected microorganism. For example, a yeast-starch (YS) broth can be used for Streptomyces species.

  • Inoculation: Inoculate the sterile medium with a spore suspension or a pre-culture of the microorganism.

  • Incubation: Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 30°C) with shaking for a specified period (e.g., 80 hours).[3]

  • Monitoring Production: Monitor the production of this compound over time by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

2. Extraction and Purification of this compound

  • Cell Separation: After incubation, separate the cells from the culture broth by centrifugation.

  • Extraction: this compound is typically found in the culture supernatant. The supernatant can be directly used for purification.

  • Purification:

    • Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to retain this compound. Elute with a suitable solvent like methanol.

    • Chromatography: Further purify the eluted fraction using preparative reversed-phase HPLC.

    • Crystallization: Concentrate the pure fractions and allow this compound to crystallize.

Quantitative Data from Microbial Production

The following table summarizes reported production titers of this compound and its precursors from various microbial systems.

Microorganism StrainProductTiter (mg/L)Cultivation Time (h)Reference
Streptomyces berlinensisThis compound~0.44 (1.1 µM)80[3]
Engineered Corynebacterium glutamicum CgRose6This compound17.4 ± 1.548[1]
Engineered Komagataella phaffiiThis compound130312
Engineered Komagataella phaffii8-Demethyl-8-aminoriboflavin (AF)22312

Biosynthetic Pathway of this compound

Riboflavin Riboflavin Ribokinase Riboflavin Kinase Riboflavin->Ribokinase FMN Riboflavin-5'-phosphate (FMN) RosB RosB FMN->RosB AFP 8-Demethyl-8-aminoriboflavin-5'-phosphate (AFP) RosC RosC AFP->RosC AF 8-Demethyl-8-aminoriboflavin (AF) RosA1 RosA AF->RosA1 MAF 8-Demethyl-8-methylaminoriboflavin (MAF) RosA2 RosA MAF->RosA2 This compound This compound Ribokinase->FMN RosB->AFP RosC->AF RosA1->MAF RosA2->this compound

Caption: Biosynthesis of this compound from riboflavin.

Mechanism of Action: Inhibition of FMN Riboswitch

This compound exerts its antibiotic effect by acting as an antimetabolite of riboflavin. Inside the bacterial cell, this compound is converted to this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). RoFMN binds to the FMN riboswitch, a regulatory RNA element in the 5' untranslated region of genes involved in riboflavin biosynthesis and transport. This binding induces a conformational change in the riboswitch, leading to premature transcription termination and downregulation of the corresponding genes. This ultimately depletes the cell of essential flavin cofactors.

Signaling Pathway of this compound Action

Roseoflavin_ext Extracellular This compound Riboflavin_transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_transporter Roseoflavin_int Intracellular This compound Riboflavin_transporter->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase RoFMN This compound Mononucleotide (RoFMN) Flavokinase->RoFMN FMN_riboswitch FMN Riboswitch RoFMN->FMN_riboswitch Rib_operon Riboflavin Biosynthesis & Transport Genes FMN_riboswitch->Rib_operon represses Transcription_termination Premature Transcription Termination Rib_operon->Transcription_termination No_Rib_proteins No Riboflavin Biosynthesis & Transport Proteins Transcription_termination->No_Rib_proteins Cell_death Bacterial Cell Death No_Rib_proteins->Cell_death

Caption: Mechanism of this compound's antibiotic action.

References

Application Notes & Protocols: Roseoflavin Purification and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the extraction and purification of roseoflavin, a natural riboflavin analog with notable antimicrobial properties. The protocols described herein are compiled from established scientific literature and are intended for a research and development audience.

Introduction to this compound

This compound is a red-colored antibiotic compound naturally produced by certain bacteria, most notably Streptomyces species like Streptomyces davaonensis and Streptomyces cinnabarinus.[1] It is a structural analog of riboflavin (Vitamin B₂) and exerts its antimicrobial effect by interfering with flavin-dependent metabolic pathways.[2] The purification of this compound from complex biological matrices, such as fermentation broths, is a critical step for its characterization, biological activity assessment, and potential therapeutic development. The following sections detail common protocols for its extraction and purification.

Extraction of this compound from Bacterial Culture

The initial step in isolating this compound involves separating it from the producing microorganisms and the complex culture medium. The most common source is the culture supernatant after bacterial growth.

General Workflow for Extraction

The overall process involves separating the biomass from the culture broth, followed by sample treatment to prepare the supernatant for chromatographic analysis and purification.

cluster_0 Extraction Phase A Bacterial Culture Broth (e.g., Streptomyces sp.) B Centrifugation (e.g., 8000 x g, 10 min, 4°C) A->B C Separation B->C D Cell Pellet (Biomass) C->D Discard E Culture Supernatant (Contains this compound) C->E F Sample Pre-treatment (e.g., Acidification, Enzyme Digestion) E->F G Sterile Filtration (0.2 µm filter) F->G H Crude this compound Extract (Ready for Purification) G->H

Caption: Workflow for this compound Extraction from Culture Broth.

Experimental Protocol: Extraction from Culture Supernatant

This protocol is adapted from methods used for analyzing flavins from Streptomyces cultures.[3]

Materials:

  • Bacterial culture broth

  • 5% (w/v) Trichloroacetic acid (TCA), ice-cold

  • α-amylase (if media contains starch)

  • Refrigerated centrifuge

  • 0.2 µm regenerated cellulose membrane filters

  • Sterile centrifuge tubes and microcentrifuge tubes

Procedure:

  • Starch Digestion (if applicable): If the culture medium (e.g., YS broth) contains starch, treat the collected sample with α-amylase for 10 minutes at room temperature to digest the polysaccharides.[3]

  • Acid Precipitation: Transfer a known volume of the culture supernatant (or enzyme-treated sample) to a centrifuge tube. Add 5% (w/v) TCA and incubate for 10 minutes at 4°C. This step helps to precipitate proteins and other macromolecules.[3]

  • Centrifugation: Centrifuge the samples at 8,000 x g for 10 minutes at 4°C to pellet the precipitated material and any remaining cells.[3]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm regenerated cellulose membrane filter to remove any remaining particulate matter.[3]

  • Storage: The resulting clarified and filtered extract contains crude this compound. Store the extract at -20°C until purification.[1] For HPLC analysis, samples may be diluted (e.g., 1:20) before storage.[1]

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the most effective and widely cited method for purifying this compound. Preparative reversed-phase HPLC allows for the separation of this compound from other flavins and antibiotics that may be present in the crude extract.[3]

HPLC Purification Data

The following table summarizes various HPLC conditions reported for the analysis and purification of this compound.

ParameterMethod 1Method 2Method 3
Reference [3][3][1]
Column Type Phenomenex BiphenylKinetex C18Symmetry C18
Particle Size 2.6 µm5 µm3.5 µm
Column Dimensions 150 mm x 2.1 mm100 mm x 4.0 mm75 mm x 4.6 mm
Mobile Phase A 10 mM formic acid, 10 mM ammonium formate, pH 3.70.1% formic acid / 10 mM ammonium formate in H₂ONot specified
Mobile Phase B MethanolMethanol with 0.1% formic acidNot specified
Flow Rate 0.2 mL/min1.0 mL/minNot specified
Temperature 50°CNot specified25°C
Detection Diode Array Detector (DAD)Mass Spectrometry (MS)Not specified
Gradient 15% B to 100% B15% B to 100% B over 10 minNot specified
Experimental Protocol: Preparative HPLC Purification

This generalized protocol is based on established analytical methods and can be scaled up for preparative purposes.[3]

Materials:

  • Crude this compound extract

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Ammonium formate

  • Reversed-phase C18 HPLC column (preparative scale)

  • HPLC system with a gradient pump and a UV-Vis or Diode Array Detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 10 mM formic acid and 10 mM ammonium formate in HPLC-grade water. Adjust the pH to 3.7. Filter and degas the solution.[3]

    • Mobile Phase B: Use HPLC-grade methanol. Filter and degas.

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 85% A, 15% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude this compound extract onto the column.

  • Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might run from 15% B to 100% B over 20-40 minutes, depending on the column size and sample complexity.[3]

  • Fraction Collection: Monitor the column effluent at 509 nm, which is the characteristic absorption maximum for this compound.[3] Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvent (methanol) and water, typically using a rotary evaporator or a lyophilizer. The resulting solid is purified this compound.

Workflow for HPLC Purification

cluster_1 HPLC Purification Phase I Crude this compound Extract J Inject onto Preparative C18 HPLC Column I->J K Gradient Elution (Methanol/Aqueous Buffer) J->K L Monitor Eluent (Detection at 509 nm) K->L M Fraction Collection (Collect Red-Colored Peak) L->M N Purity Assessment (Analytical HPLC) M->N O Solvent Removal (Evaporation/Lyophilization) N->O Pool Pure Fractions P Purified this compound O->P

Caption: General Workflow for HPLC Purification of this compound.

Crystallization of this compound

Crystallization can be employed as a final polishing step to achieve high-purity this compound, suitable for structural analysis or as a reference standard. While specific protocols for this compound are not abundant, general methods for small organic molecules can be applied.[4][5]

Experimental Protocol: Crystallization by Slow Evaporation

This is a straightforward method for obtaining crystals from a purified solution.[4]

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., a mixture in which this compound is moderately soluble, such as ethanol/water or DMSO/water)

  • Clean crystallization vessel (e.g., small beaker or vial)

  • Parafilm or foil

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of the chosen solvent or solvent system at room temperature or with gentle warming to achieve a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel to remove any dust or insoluble impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with parafilm or foil and pierce a few small holes in the covering. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Growth: Place the vessel in a location free from vibrations and temperature fluctuations. As the solvent evaporates, the concentration of this compound will increase, leading to supersaturation and crystal formation.

  • Harvesting: Once crystals of a suitable size have formed, carefully decant the remaining solvent (mother liquor) and gently wash the crystals with a small amount of a solvent in which this compound is poorly soluble. Dry the crystals under a gentle stream of inert gas or in a desiccator.

Quantitative Data Summary

This compound production titers vary significantly depending on the production host and cultivation conditions. This data is crucial for estimating the starting material required for purification.

Production HostTiter AchievedReference
Streptomyces 14.2 (wild-type)~1.1 µM (~0.45 mg/L)[3]
Engineered Corynebacterium glutamicum17.4 ± 1.5 mg/L[1]
Engineered Komagataella phaffii (Yeast)up to 130 mg/L (in bioreactor)[6]
Engineered Candida famata (Yeast)1.5 mg/L (aminoriboflavin)[6]

References

Application Note: Quantification of Roseoflavin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Roseoflavin is a natural antibiotic and an analog of riboflavin (vitamin B2), produced by certain microorganisms like Streptomyces davaonensis and the newly identified Streptomyces berlinensis.[1] Its structural similarity to riboflavin allows it to interfere with flavin-dependent metabolic pathways, giving it potent antimicrobial properties. Accurate quantification of this compound is crucial for various applications, including monitoring its production in fermentation broths, pharmacokinetic studies, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a robust, sensitive, and specific technique for the analysis of this compound and related flavin compounds.[2][3] This document provides detailed protocols for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation guidelines.

Principle Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound and other flavins.[3][4] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a relatively polar molecule, is eluted from the column using a mobile phase typically consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[2][5] Detection can be achieved using a Diode Array Detector (DAD) or UV detector, as this compound exhibits characteristic absorbance maxima, or a fluorescence detector (FLD) for enhanced sensitivity, similar to riboflavin.[1][4][6] For unambiguous identification and confirmation, HPLC can be coupled with a mass spectrometer (MS/MS).[1]

Experimental Protocols

Protocol 1: Analysis of this compound from Bacterial Culture Supernatants

This protocol is adapted from methods used for the analysis of this compound produced by Streptomyces species.[1]

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Syringe filters (0.2 µm, regenerated cellulose)

  • HPLC vials

2. Sample Preparation

  • Collect culture broth from the fermentation process.

  • Separate cells from the culture broth by centrifugation at 6,000-8,000 x g for 10 minutes at 4°C.[1]

  • To precipitate proteins and other macromolecules, add 5% (w/v) trichloroacetic acid (TCA) to the supernatant and incubate for 10 minutes at 4°C.[1]

  • Centrifuge the sample again at 8,000 x g for 10 minutes at 4°C to pellet the precipitate.[1]

  • Carefully collect the supernatant and filter it through a 0.2 µm regenerated cellulose membrane filter into an HPLC vial.[1]

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1 µM to 10 µM).

4. HPLC-DAD/FLD Analysis

  • HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a DAD or FLD.[1]

  • Column: Phenomenex Biphenyl (2.6 µm, 150 mm × 2.1 mm).[1]

  • Mobile Phase A: 10 mM formic acid and 10 mM ammonium formate in water (pH 3.7).[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 50°C.[1]

  • Injection Volume: 10 µL.

  • Gradient Program: Start with 15% B, increase to 100% B over a set period (e.g., 10-15 minutes).[1]

  • Detection:

    • DAD: Monitor at the absorbance maximum of this compound (~509 nm).[1]

    • FLD: Use excitation and emission wavelengths appropriate for flavins (e.g., Ex: 445 nm, Em: 530 nm), which are highly sensitive for related compounds like riboflavin.[6]

5. Confirmatory HPLC-MS/MS Analysis

  • LC-MS System: Waters 2695 HPLC coupled to a Micromass Ultima triple quadrupole mass spectrometer or equivalent.[1]

  • Column: Kinetex C18 (5 µm, 100 Å, 100 × 4 mm).[1]

  • Ionization Mode: ESI positive.[1]

  • MRM Transitions: For this compound, use the protonated precursor ion [M+H]+ at m/z 406 and select appropriate product ions for quantification and qualification (e.g., quantifier m/z 406 -> 272, qualifier m/z 406 -> 174).[1]

Protocol 2: Isocratic HPLC-UV Method for Pharmaceutical Formulations

This protocol provides a simpler, isocratic method suitable for quality control of this compound in capsule or solution-based formulations, adapted from validated methods for riboflavin.[5]

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Citrate buffer (e.g., 97 mM, pH 3).[5]

  • Mannitol or other excipients (for matrix effect evaluation)

  • Ultrapure water

2. Sample Preparation (from 50 mg Capsules)

  • Accurately weigh the contents of a capsule.

  • Dissolve the powder in a known volume of ultrapure water or mobile phase diluent. Sonication may be required to ensure complete dissolution.[7]

  • Dilute the solution to a final target concentration within the linear range of the assay (e.g., 100 µg/mL).[5]

  • Filter the final solution through a 0.45 µm filter into an HPLC vial.

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Create a 5-point calibration curve bracketing the target sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[5]

4. HPLC-UV Analysis

  • HPLC System: Thermo Scientific® Dionex Ultimate 3000 or equivalent with a DAD/UV detector.[5]

  • Column: Agilent Polaris C18-A (5 µm, 250 x 4.6 mm).[5]

  • Mobile Phase: A mixture of 97 mM citrate buffer (pH 3) and acetonitrile (85:15 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled at 30-40°C.[6]

  • Injection Volume: 20 µL.[5]

  • Detection: UV detector set at 268 nm or another absorbance maximum of this compound.[5]

Data Presentation and Method Validation

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[5] Key validation parameters are summarized below. While specific data for this compound is limited, data from the closely related compound riboflavin provides a strong benchmark for expected performance.

Table 1: Example HPLC Systems and Operating Conditions

ParameterMethod A: Gradient HPLC-DAD[1]Method B: Isocratic HPLC-UV[5]Method C: Gradient HPLC-MS/MS[1]
Application Research, complex matricesQC, pharmaceutical formsConfirmation, high specificity
Column Phenomenex Biphenyl (2.6µm, 150x2.1mm)Agilent Polaris C18-A (5µm, 250x4.6mm)Kinetex C18 (5µm, 100x4mm)
Mobile Phase A: 10mM Formate Buffer, pH 3.7B: Methanol97mM Citrate Buffer, pH 3 : Acetonitrile (85:15)A: 0.1% Formic Acid/10mM FormateB: 0.1% Formic Acid in Methanol
Elution Mode Gradient (15% to 100% B)IsocraticGradient (15% to 100% B)
Flow Rate 0.2 mL/min1.0 mL/min1.0 mL/min
Temperature 50°CAmbientAmbient
Detector DAD (509 nm) / FLDDAD/UV (268 nm)Triple Quadrupole MS (ESI+)
Injection Vol. 10 µL20 µL10-50 µL

Table 2: Summary of Method Validation Parameters (Primarily based on Riboflavin as a model)

ParameterTypical Value / RangeAnalyteSource(s)
Linearity (r²) > 0.99Riboflavin[5]
Linear Range 0.016 - 1.500 µMRiboflavin[8][9]
80 - 120 µg/mLRiboflavin[5]
Accuracy (Recovery) 97% - 102%Riboflavin[8][9]
99.8% - 101.3%Riboflavin[5]
Precision (Repeatability, RSD) < 2%Riboflavin[5]
0.64%Riboflavin[8][9]
Precision (Intermediate, RSD) < 2%Riboflavin[5]
Limit of Detection (LOD) 0.0006 µM (600 pM)Riboflavin[8][9]
10 µg/mLRiboflavin[5]
Limit of Quantification (LOQ) 0.088 µg/mLRiboflavin[10]
29 µg/mLRiboflavin[5]

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Sample Sample Collection (e.g., Culture Supernatant) Centrifuge1 Centrifugation (6,000 x g, 10 min) Sample->Centrifuge1 Precipitate Protein Precipitation (5% TCA, 4°C) Centrifuge1->Precipitate Centrifuge2 Centrifugation (8,000 x g, 10 min) Precipitate->Centrifuge2 Filter Filtration (0.2 µm Syringe Filter) Centrifuge2->Filter HPLC HPLC System Injection Chromatographic Separation Detection (DAD/FLD/MS) Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration & Calibration) Data->Analysis Result Result Reporting (Concentration µg/mL) Analysis->Result

Caption: Workflow for this compound quantification from culture supernatant.

HPLC Method Validation Process

G center Method Validation Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (Recovery) center->Accuracy LOD Limit of Detection center->LOD LOQ Limit of Quantification center->LOQ Robustness Robustness center->Robustness p1 Repeatability (Intra-Assay) p2 Intermediate Precision p3 Reproducibility Precision->p1 Precision->p2 Precision->p3

Caption: Key parameters in the validation of an analytical HPLC method.

References

Application Notes and Protocols for Studying FMN Riboswitch Function Using Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated region of bacterial messenger RNA (mRNA), that regulate gene expression in response to binding a specific small molecule metabolite.[1][2][3][4] The flavin mononucleotide (FMN) riboswitch, a key regulator of riboflavin (vitamin B2) biosynthesis and transport, represents a promising target for novel antibacterial agents.[5][6][7][8] Roseoflavin, a natural antibiotic analog of riboflavin, has been identified as a potent modulator of the FMN riboswitch.[1][2][5][9]

Upon transport into the bacterial cell, this compound is metabolized into this compound mononucleotide (RoFMN).[6][10] This active metabolite mimics FMN and binds to the aptamer domain of the FMN riboswitch, inducing a conformational change in the downstream expression platform.[2][5][7] This change typically leads to the formation of a transcriptional terminator or sequestration of the ribosome binding site, resulting in the downregulation of genes essential for riboflavin synthesis and transport.[3][11] The subsequent riboflavin starvation inhibits bacterial growth, highlighting the potential of this compound and its derivatives as antibacterial compounds.[3][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a chemical probe to investigate the function of FMN riboswitches, assess their potential as drug targets, and screen for novel antibacterial compounds.

Data Presentation

Table 1: Ligand Binding Affinities and Inhibition Constants for FMN Riboswitches
LigandRiboswitch SourceMethodParameterValueReference
FMNBacillus subtilis (ribD)Photoaffinity Labeling CompetitionIC₅₀0.4 ± 0.01 µM[12]
This compoundBacillus subtilis (ribD)Photoaffinity Labeling CompetitionIC₅₀7.0 ± 0.18 µM[12]
FMNBacillus subtilis (ribG)In Vitro Transcription/TranslationT₅₀46 ± 6 µM[10]
RoFMNBacillus subtilis (ribG)In Vitro Transcription/TranslationT₅₀40 ± 4 µM[10]
FMNStreptomyces coelicolor (ribB)In Vitro Transcription/TranslationT₅₀50 ± 8 µM[10]
RoFMNStreptomyces coelicolor (ribB)In Vitro Transcription/TranslationT₅₀25 ± 4 µM[10]
RoFMNStreptomyces davawensis (ribA)In Vitro Transcription/TranslationT₅₀25 ± 4 µM[10]
FMNStreptomyces davawensis (ribA)In Vitro Transcription/TranslationT₅₀94 ± 5 µM[10]

IC₅₀: Half-maximal inhibitory concentration. T₅₀: Concentration for 50% reduction in reporter activity.

Table 2: Effect of this compound on Riboflavin Biosynthesis Enzyme Activity
OrganismConditionTime (h)RibB Activity (% of Control)Reference
Streptomyces coelicolor+ Riboflavin2047.7[5][10]
Streptomyces coelicolor+ this compound2020.7[5][10]
Streptomyces coelicolor+ this compound40Not Detected[5][10]
Streptomyces davawensis+ Riboflavin2023.5[5][10]

RibB: Riboflavin synthase.

Signaling Pathways and Experimental Workflows

FMN_Riboswitch_Mechanism cluster_low_fmn Low FMN/RoFMN Concentration cluster_high_fmn High FMN/RoFMN Concentration riboswitch_on FMN Riboswitch (Anti-terminator Conformation) gene_expr_on Gene Expression ON (Riboflavin Synthesis/Transport) riboswitch_on->gene_expr_on Transcription/Translation Proceeds FMN FMN or RoFMN riboswitch_off FMN Riboswitch (Terminator Conformation) FMN->riboswitch_off Binds to Aptamer gene_expr_off Gene Expression OFF riboswitch_off->gene_expr_off Transcription Termination or Translation Inhibition

Caption: FMN riboswitch regulation mechanism.

Roseoflavin_Activation_Pathway Roseoflavin_ext This compound (Extracellular) Transporter Riboflavin Transporter (e.g., RibU, PnuX) Roseoflavin_ext->Transporter Uptake Roseoflavin_int This compound (Intracellular) Flavokinase Flavokinase (RibC/RibF) Roseoflavin_int->Flavokinase Phosphorylation RoFMN This compound Mononucleotide (RoFMN) FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binding Gene_Repression Gene Repression FMN_Riboswitch->Gene_Repression Growth_Inhibition Bacterial Growth Inhibition Gene_Repression->Growth_Inhibition Transporter->Roseoflavin_int Flavokinase->RoFMN

Caption: this compound's metabolic activation and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Start: Hypothesis This compound interacts with FMN riboswitch in_vitro In Vitro Validation start->in_vitro in_vivo In Vivo / In Cellulo Validation in_vitro->in_vivo end Conclusion: This compound is a functional probe/lead for FMN riboswitch in_vivo->end binding_assay Binding Assay (In-line probing, ITC, Photoaffinity Labeling) transcription_assay Functional Assay (In Vitro Transcription Termination Assay) binding_assay->transcription_assay reporter_assay Reporter Gene Assay (lacZ, luciferase) growth_assay Bacterial Growth Inhibition Assay reporter_assay->growth_assay northern_blot Transcript Analysis (Northern Blot / qPCR) growth_assay->northern_blot

Caption: Experimental workflow for studying FMN riboswitch function.

Experimental Protocols

Protocol 1: In Vitro Transcription Termination Assay

This assay assesses the ability of this compound (or RoFMN) to induce premature transcription termination by binding to the FMN riboswitch.

Materials:

  • Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter region.

  • T7 RNA Polymerase.

  • Ribonucleotide triphosphates (NTPs), including [α-³²P]UTP or another labeled nucleotide.

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • This compound or RoFMN stock solution.

  • FMN stock solution (for positive control).

  • Stop solution (e.g., 8 M urea, 50 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 8-10%).

Methodology:

  • Prepare transcription reactions in separate tubes. For each reaction, combine transcription buffer, NTPs (with labeled UTP), and the linear DNA template.

  • Add varying concentrations of this compound or RoFMN to the experimental tubes. Include a no-ligand control and an FMN positive control.

  • Pre-incubate the reactions at 37°C for 5-10 minutes to allow for ligand binding to the nascent RNA.

  • Initiate transcription by adding T7 RNA Polymerase. Allow the reaction to proceed for 15-30 minutes at 37°C.

  • Terminate the reactions by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 3-5 minutes, then snap-cool on ice.

  • Separate the RNA products on a denaturing polyacrylamide gel.

  • Visualize the RNA bands using autoradiography or phosphorimaging.

  • Data Analysis: Quantify the band intensities for the full-length transcript and the terminated product. Calculate the percentage of termination at each ligand concentration. The appearance of a shorter, terminated RNA product that increases in intensity with higher concentrations of this compound indicates ligand-induced transcription termination.

Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Listeria monocytogenes).[3]

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth, or a defined minimal medium).[3]

  • This compound stock solution.

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader capable of measuring optical density at 600 nm (OD₆₀₀).

Methodology:

  • Prepare a fresh overnight culture of the bacterial strain.

  • The following day, dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.05.

  • In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium. Include a no-drug control (medium only) and a sterility control (medium with this compound, no bacteria).

  • Inoculate each well (except the sterility control) with the diluted bacterial culture.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour for 8-24 hours).

  • Data Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth after the incubation period. Plotting OD₆₀₀ versus time for each concentration will generate growth curves, illustrating the dose-dependent effect of this compound.

Protocol 3: In Vivo Reporter Gene Assay

This assay measures the effect of this compound on gene expression controlled by an FMN riboswitch in living bacterial cells.

Materials:

  • Bacterial strain engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or luc encoding luciferase) under the control of an FMN riboswitch.[1][9][13]

  • Growth medium appropriate for the bacterial strain and for inducing the reporter system if necessary.

  • This compound stock solution.

  • Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase assay, luciferin for luciferase assay).

  • Lysis buffer.

  • Spectrophotometer or luminometer.

Methodology:

  • Grow the reporter strain overnight in the appropriate medium.

  • Dilute the culture into fresh medium and grow to early- or mid-log phase (OD₆₀₀ ~0.2-0.5).

  • Divide the culture into aliquots and add different concentrations of this compound (e.g., a common concentration used is 100 µM).[2][3] Include a no-roseoflavin control.

  • Incubate the cultures for a defined period to allow for changes in gene expression (e.g., 1-2 hours).[2]

  • Harvest the cells by centrifugation.

  • Lyse the cells using an appropriate lysis buffer and method.

  • Perform the reporter assay according to the manufacturer's protocol or a standard laboratory method (e.g., Miller assay for β-galactosidase).

  • Normalize the reporter activity to the cell density (OD₆₀₀) or total protein concentration.

  • Data Analysis: A dose-dependent decrease in reporter gene activity in the presence of this compound indicates that it is binding to the FMN riboswitch and downregulating gene expression.[1][9]

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.[14][15]

Materials:

  • Isothermal titration calorimeter.

  • Purified FMN riboswitch RNA, properly folded.

  • This compound or RoFMN solution.

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 20 mM MgCl₂, pH 8.3).[2]

Methodology:

  • Thoroughly dialyze both the RNA and ligand solutions against the same buffer to minimize heat of dilution effects.

  • Determine the accurate concentrations of the RNA and ligand solutions.

  • Degas both solutions immediately before the experiment.

  • Load the RNA solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

  • Load the ligand solution (e.g., 100-200 µM, typically 10-fold higher than RNA) into the injection syringe.

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Perform the titration experiment, which consists of a series of small injections of the ligand into the RNA solution. A control experiment injecting ligand into buffer should also be performed.

  • Data Analysis: The raw data (heat released or absorbed per injection) is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ or K₋), enthalpy (ΔH), and stoichiometry (n) of the interaction.[14][15]

References

Application Notes and Protocols for Generating Roseoflavin-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roseoflavin is a naturally occurring antibiotic and a structural analog of riboflavin (vitamin B2).[1] Its antimicrobial activity stems from its ability to interfere with essential metabolic pathways governed by flavin mononucleotide (FMN). In many bacteria, this compound is transported into the cell via riboflavin transporters and is subsequently converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the cell's native flavokinase/FAD synthetase (encoded by the ribC gene).[1][2][3] The primary target of RoFMN is the FMN riboswitch, a regulatory RNA element located in the 5' untranslated region of the riboflavin (rib) operon.[4][5] Binding of RoFMN to the FMN riboswitch induces a conformational change that prematurely terminates transcription, thereby repressing the expression of genes required for riboflavin biosynthesis and transport.[4][6]

Bacteria can develop resistance to this compound primarily through two mechanisms:

  • Mutations in the FMN riboswitch: Spontaneous mutations within the aptamer region of the FMN riboswitch can prevent the binding of RoFMN.[4][6][7] This disrupts the regulatory mechanism, leading to the constitutive expression of the rib operon and often results in the overproduction of riboflavin.[7][8]

  • Mutations in the Flavokinase/FAD Synthetase (ribC): Alterations in the ribC gene can yield an enzyme that no longer efficiently converts this compound into the toxic RoFMN, thus preventing its inhibitory action.[4][7]

The selection of this compound-resistant mutants is a powerful technique for studying riboswitch function, antibiotic resistance mechanisms, and for the industrial development of riboflavin-overproducing microbial strains for food fortification and nutraceuticals.[9][10] This document provides a detailed protocol for the generation, selection, and characterization of such mutants.

Mechanism of this compound Action and Resistance

The following diagram illustrates the molecular pathway of this compound's antibacterial action and the key points where resistance mutations arise.

Caption: Mechanism of this compound action and resistance pathways.

Experimental Workflow

The overall process for generating and characterizing this compound-resistant mutants follows a straightforward, multi-step workflow.

Workflow cluster_characterization Characterization Steps arrow arrow Start 1. Prepare Bacterial Culture (e.g., Weissella cibaria, Bacillus subtilis) Expose 2. Induce Resistance Expose culture to this compound in liquid medium Start->Expose Plate 3. Isolate Mutants Plate treated culture on This compound-containing agar Expose->Plate Incubate 4. Incubate and Select Incubate plates until resistant colonies appear Plate->Incubate Characterize 5. Characterize Selected Mutants Incubate->Characterize Genotypic 5a. Genotypic Analysis - PCR & DNA Sequencing (FMN riboswitch, ribC) Characterize->Genotypic Phenotypic 5b. Phenotypic Analysis - Measure Riboflavin Production (HPLC) - Growth Curve Analysis Characterize->Phenotypic End Characterized this compound- Resistant Mutant Genotypic->End Phenotypic->End

Caption: General workflow for generating and analyzing mutants.

Data Presentation

Table 1: this compound Concentrations for Mutant Selection

The effective concentration of this compound for selecting resistant mutants can vary depending on the bacterial species and its intrinsic sensitivity.

Bacterial SpeciesThis compound Concentration (µg/mL or mg/L)Reference
Weissella cibaria100, 200, 300, or 400 µg/mL[8][11]
Propionibacterium freudenreichiiStepwise increase from 10 mg/L to 200 mg/L[9]
Lactobacillus plantarum100 mg/L[9]
Bacillus subtilis100 µg/mL[12]
Table 2: Riboflavin Production in Wild-Type vs. Resistant Mutants

A common phenotype of this compound-resistant mutants with FMN riboswitch alterations is the overproduction of riboflavin.

Bacterial StrainConditionRiboflavin Production (mg/L)Fold IncreaseReference
Weissella cibaria (Parental)Wild-Type~0.15-[8][13]
Weissella cibaria (Mutants)This compound-Resistant0.80 - 6.505x - 43x[8][13]
Limosilactobacillus fermentum (Mutant)This compound-Resistant1.5-[10]
Various LAB Strains (Mutants)This compound-Resistant0.5 - 6.0-[10]
Bacillus subtilis (Mutants)This compound-Resistant0.0005 - 0.02 (0.5 to 20 µg/mL)-[12]
Isolate AH9 (Mutant)This compound-Resistant2.08-[14]
Isolate BE1 (Mutant)This compound-Resistant~4.0~4.9x vs. initial mutant[14]

Experimental Protocols

Protocol 1: Selection of Spontaneous this compound-Resistant Mutants

This protocol is a generalized method based on procedures used for lactic acid bacteria and other species.[8][9][11]

1.1. Materials and Reagents

  • Bacterial strain of interest (e.g., Weissella cibaria, Bacillus subtilis)

  • Appropriate liquid growth medium (e.g., MRS for LAB, LB for B. subtilis)

  • Riboflavin Assay Medium (RAM) for screening riboflavin producers, if applicable[8][11]

  • Agar plates corresponding to the liquid medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO or water, filter-sterilized)

  • Sterile culture tubes, flasks, and micropipette tips

  • Spectrophotometer (OD600)

  • Incubator set to the optimal growth temperature for the strain

  • Centrifuge

1.2. Procedure

  • Prepare Inoculum: Inoculate the parental bacterial strain into 5 mL of appropriate liquid medium. Grow the culture until it reaches the mid-exponential phase (e.g., an OD600 of approximately 1.0).[11]

  • This compound Exposure: Dilute the mid-exponential phase culture into fresh liquid medium to a starting OD600 of ~0.025.[11]

  • Create Aliquots: Dispense 1 mL of the diluted culture into several sterile tubes.

  • Add this compound: To each tube, add a different concentration of this compound from the stock solution. Based on literature, a range of 100-400 µg/mL is a good starting point for many bacteria.[8][11] Include a control tube with no this compound.

  • Incubation: Incubate the cultures at the optimal temperature for approximately 48-60 hours.[11] Growth in the presence of this compound indicates the emergence of resistant mutants.

  • Isolation of Mutants: For the cultures that show turbidity, create a serial dilution series (10⁻¹ to 10⁻⁷) in a sterile saline solution or buffer.

  • Plating: Plate 100 µL of the higher dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto agar plates containing the same concentration of this compound used in the liquid culture.

  • Incubate and Select: Incubate the plates until single colonies appear (typically 24-72 hours). Any colonies that grow are considered this compound-resistant.

  • Purification: Pick several well-isolated colonies and streak them onto fresh this compound-containing agar plates to ensure they are pure isolates.

  • Cryopreservation: Grow the purified isolates in liquid medium and prepare glycerol stocks (e.g., with 20% glycerol) for storage at -80°C.[8][11]

Protocol 2: Characterization of this compound-Resistant Mutants

2.1. Genotypic Characterization: Sequencing the FMN Riboswitch

  • Genomic DNA Extraction: Grow a 5 mL culture of the wild-type strain and each mutant isolate. Extract genomic DNA using a commercial kit or standard protocol.

  • Primer Design: Design PCR primers to amplify the 5' UTR of the riboflavin operon, which contains the FMN riboswitch. The specific primer sequences will depend on the target organism's genome.

  • PCR Amplification: Perform PCR using the extracted genomic DNA as a template. The reaction should include a high-fidelity DNA polymerase to minimize errors.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.[15]

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.[15]

  • Sequence Analysis: Align the sequencing results from the mutant strains against the wild-type sequence to identify point mutations, insertions, or deletions within the FMN riboswitch region.[8][16] Repeat this process for the ribC gene if no mutations are found in the riboswitch.

2.2. Phenotypic Characterization: Quantifying Riboflavin Production

  • Culture Preparation: Inoculate the wild-type strain and each mutant isolate into a riboflavin-free medium (if the strain is a prototroph) or a standard defined medium. Grow for a set period (e.g., 24-48 hours).

  • Sample Collection: Centrifuge the cultures to pellet the cells. Collect the supernatant, as riboflavin is often secreted into the medium.[16]

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

    • The excitation wavelength for riboflavin is typically around 445 nm, and the emission wavelength is around 525 nm.

    • Use a C18 reverse-phase column. The mobile phase often consists of a methanol or acetonitrile gradient in a buffer like ammonium acetate.

    • Quantify the riboflavin concentration by comparing the peak area to a standard curve generated with pure riboflavin.

  • Data Comparison: Compare the riboflavin yields of the mutant strains to that of the wild-type to determine the extent of overproduction.[13]

References

Application Notes and Protocols: In Vitro Transcription/Translation Assays with Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing roseoflavin in in vitro transcription/translation (IVTT) assays. This compound, a natural analog of riboflavin, is a potent inhibitor of bacterial gene expression, primarily targeting Flavin Mononucleotide (FMN) riboswitches. These assays are crucial for studying riboswitch-mediated gene regulation, screening for novel antimicrobial compounds, and understanding the mechanism of action of flavin analogs.

Introduction

Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated region (5'-UTR) of bacterial mRNAs, that regulate gene expression in response to binding specific metabolites. The FMN riboswitch, upon binding to FMN, undergoes a conformational change that usually leads to the premature termination of transcription or the inhibition of translation initiation.

This compound is a toxic analog of riboflavin that can be intracellularly converted to this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1] RoFMN, in particular, can bind to FMN riboswitches and mimic the regulatory effect of FMN, thereby repressing the expression of genes essential for riboflavin biosynthesis and transport.[1][2][3] This makes this compound a valuable tool for studying FMN riboswitch function and a potential lead compound for antibiotic development.

Coupled in vitro transcription/translation (IVTT) systems, often derived from E. coli S30 extracts, provide a powerful platform to study the direct effects of compounds like this compound on gene expression in a controlled, cell-free environment.[1]

Mechanism of Action of this compound on FMN Riboswitches

This compound exerts its inhibitory effect on gene expression through its interaction with FMN riboswitches. The key steps are:

  • Binding to the Aptamer Domain: this compound, primarily in its phosphorylated form (RoFMN), binds to the aptamer domain of the FMN riboswitch. This binding is specific and can be of high affinity.[2][4]

  • Conformational Change: The binding of RoFMN induces a conformational change in the riboswitch structure.

  • Regulation of Gene Expression: This structural rearrangement affects the expression platform of the riboswitch, leading to either:

    • Transcription Termination: Formation of a terminator hairpin structure that causes the RNA polymerase to dissociate from the DNA template, halting transcription.[2][5]

    • Translation Inhibition: Sequestration of the ribosome binding site (RBS), preventing the ribosome from initiating translation.[1][2]

The net result is the downregulation of the gene downstream of the FMN riboswitch.

Key Applications

  • Studying Riboswitch Function: Elucidate the mechanism of FMN riboswitch-mediated gene regulation.

  • High-Throughput Screening: Screen for novel antimicrobial compounds that target bacterial riboswitches.

  • Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the flavin scaffold affect binding and regulatory activity.[6]

  • Validation of Drug Targets: Confirm that a specific riboswitch is a viable target for antibiotic development.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effect of this compound and its derivatives on FMN riboswitch-regulated gene expression.

Table 1: Effect of Flavins on FMN Riboswitch Activity in a Coupled In Vitro Transcription/Translation Assay

Flavin CompoundFMN Riboswitch SourceReporter GeneEffect on Reporter Gene ExpressionReference
FMNBacillus subtilis ribGluciferaseReduced activity[7]
This compound mononucleotide (RoFMN)Bacillus subtilis ribGluciferaseReduced activity, similar to FMN[7]
RiboflavinBacillus subtilis ribGluciferaseReduced activity, less pronounced than FMN[7]
This compoundBacillus subtilis ribGluciferaseReduced activity, less pronounced than FMN[7]
FMNStreptomyces coelicolor ribBluciferaseReduced activity[1]
This compound mononucleotide (RoFMN)Streptomyces coelicolor ribBluciferaseReduced activity[1]
FMNStreptomyces davawensis ribBluciferaseNo significant effect[1]
This compound mononucleotide (RoFMN)Streptomyces davawensis ribBluciferaseNo significant effect[1]

Table 2: Dissociation Constants (Kd) of this compound for FMN Riboswitches

FMN Riboswitch SourceLigandMethodKdReference
Bacillus subtilisThis compoundIn-line probing~100 nM[2]

Experimental Protocols

This section provides detailed protocols for performing in vitro transcription/translation assays to investigate the effect of this compound on FMN riboswitch-regulated gene expression.

Protocol 1: In Vitro Transcription Termination Assay

This assay directly measures the formation of terminated and full-length transcripts in the presence of this compound.

Materials:

  • Linear DNA template containing a T7 promoter followed by the FMN riboswitch and a downstream reporter gene.

  • T7 RNA Polymerase

  • Ribonucleotides (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water).

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea).

Procedure:

  • Prepare Transcription Reactions: In separate tubes, prepare the transcription reactions on ice. A typical 20 µL reaction might contain:

    • 4 µL 5x Transcription Buffer

    • 2 µL 10x Ribonucleotide mix (with radiolabeled UTP)

    • 1 µL Linear DNA template (e.g., 100 nM final concentration)

    • Variable amount of this compound stock solution (to achieve desired final concentrations)

    • 1 µL T7 RNA Polymerase

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reactions by adding an equal volume of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 3-5 minutes and then place them on ice.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye fronts have migrated an appropriate distance.

  • Visualization and Quantification: Expose the gel to a phosphor screen and visualize the bands using a phosphorimager. Quantify the intensity of the bands corresponding to the full-length and terminated transcripts.

  • Data Analysis: Calculate the fraction of terminated transcripts for each this compound concentration.

Protocol 2: Coupled In Vitro Transcription/Translation (IVTT) Assay

This assay measures the final protein product, providing an overall assessment of this compound's effect on gene expression.

Materials:

  • Bacterial Cell-Free Expression System (e.g., E. coli S30 extract-based kit).

  • Plasmid DNA template containing a T7 promoter, the FMN riboswitch, a ribosome binding site (RBS), and a reporter gene (e.g., luciferase or GFP).

  • This compound stock solution.

  • Detection reagents for the reporter protein (e.g., luciferase substrate, fluorescence plate reader).

Procedure:

  • Prepare IVTT Reactions: Following the manufacturer's protocol for the cell-free expression system, set up the reactions. A typical reaction might include:

    • Cell-free extract

    • Amino acid mixture

    • Energy source (e.g., ATP, GTP)

    • Reaction buffer

    • Plasmid DNA (e.g., 10-20 nM final concentration)

    • Variable amount of this compound stock solution

    • Nuclease-free water to the final reaction volume

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for the specified time (e.g., 2-4 hours).

  • Protein Quantification:

    • For Luciferase: Add the luciferase substrate to each reaction and measure the luminescence using a luminometer.

    • For GFP: Measure the fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the reporter protein activity as a function of this compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

Roseoflavin_Mechanism cluster_Extracellular Extracellular cluster_Cell Bacterial Cell cluster_Riboswitch FMN Riboswitch Regulation Roseoflavin_ext This compound Transport Riboflavin Transporter Roseoflavin_ext->Transport Uptake Roseoflavin_int This compound Transport->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase Phosphorylation RoFMN RoFMN Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch (5'-UTR of mRNA) RoFMN->FMN_Riboswitch Binding Terminator Transcription Termination FMN_Riboswitch->Terminator Induces RBS_Sequestration Translation Inhibition FMN_Riboswitch->RBS_Sequestration Induces Transcription Transcription Translation Translation Terminator->Transcription Blocks RBS_Sequestration->Translation Blocks

Caption: Mechanism of this compound action on FMN riboswitches in bacteria.

Experimental Workflow Diagram

IVTT_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. In Vitro Reaction cluster_Analysis 3. Analysis Template DNA Template (Promoter-Riboswitch-Gene) Reaction_Setup Set up IVTT reactions with varying this compound concentrations Template->Reaction_Setup IVTT_System Cell-Free Expression System IVTT_System->Reaction_Setup This compound This compound Stock This compound->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure Reporter Activity (Luminescence/Fluorescence) Incubation->Measurement Data_Analysis Data Analysis (e.g., IC50 determination) Measurement->Data_Analysis

Caption: General workflow for an in vitro transcription/translation assay with this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing with Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of antibacterial susceptibility testing using roseoflavin, a naturally occurring antimicrobial compound. This document details the mechanism of action, experimental protocols for determining antimicrobial susceptibility, and quantitative data on its efficacy against various bacterial species.

Introduction to this compound

This compound is a riboflavin (vitamin B2) analog produced by the bacterium Streptomyces davawensis. It exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its unique mechanism of action, targeting riboflavin metabolism and gene regulation, makes it a compound of interest for antimicrobial research and development.

Mechanism of Action

This compound exerts its antibacterial effect through a dual mechanism that disrupts essential cellular processes:

  • Inhibition of Flavoenzymes: Upon uptake by bacterial cells, primarily through riboflavin transporters, this compound is metabolized by host enzymes, flavokinase and FAD synthetase. This conversion results in the formation of fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These analogs can replace the natural cofactors (FMN and FAD) in flavoproteins, leading to the formation of inactive enzymes and disruption of vital redox reactions within the cell.[1]

  • Regulation of Gene Expression via FMN Riboswitches: this compound mononucleotide (RoFMN) can bind to FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated region of mRNAs for genes involved in riboflavin biosynthesis and transport.[2][3][4] This binding alters the secondary structure of the mRNA, leading to premature transcription termination or inhibition of translation initiation. This effectively shuts down the production and uptake of riboflavin, further starving the cell of essential flavin cofactors.

The following diagram illustrates the signaling pathway of this compound's antibacterial action.

roseoflavin_pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm roseoflavin_ext This compound transporter Riboflavin Transporter roseoflavin_ext->transporter Uptake roseoflavin_int This compound transporter->roseoflavin_int flavokinase Flavokinase/ FAD Synthetase roseoflavin_int->flavokinase Metabolism ro_fmn RoFMN flavokinase->ro_fmn ro_fad RoFAD flavokinase->ro_fad flavoproteins Flavoproteins ro_fmn->flavoproteins Incorporation fmn_riboswitch FMN Riboswitch (mRNA) ro_fmn->fmn_riboswitch Binding ro_fad->flavoproteins Incorporation inactive_flavoproteins Inactive Flavoproteins flavoproteins->inactive_flavoproteins Inhibition of Redox Reactions rib_genes Riboflavin Biosynthesis & Transport Genes fmn_riboswitch->rib_genes gene_repression Gene Repression fmn_riboswitch->gene_repression gene_repression->rib_genes Downregulation

Caption: Signaling pathway of this compound's antibacterial action.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. This compound is particularly effective against Gram-positive bacteria, with notable activity against some Gram-negative species that possess riboflavin transport systems.

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositive1.25[5]
Bacillus subtilisPositiveSusceptible[1]
Listeria monocytogenesPositiveSusceptible[6][7]
Clostridium difficilePositiveSusceptible[6]
Enterococcus faecalisPositiveSusceptible[6]
Escherichia coli (with heterologous riboflavin transporter)Negative2[8]
Corynebacterium glutamicumPositiveSusceptible[8]

Note: The susceptibility of Gram-negative bacteria is often limited due to the absence of efficient riboflavin uptake mechanisms.[1]

Experimental Protocols

The following protocols are based on standard methods for antibacterial susceptibility testing and can be adapted for use with this compound.

Broth Microdilution Assay for MIC Determination

This is the standard method for determining the MIC of an antimicrobial agent.

Experimental Workflow:

mic_workflow prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in a 96-well Plate prep_this compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (35°C for 16-20 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Procedure:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well.

    • The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentrations by half to their final test concentrations.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only) on each plate.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar Disk Diffusion Assay (Qualitative Assessment)

This method provides a qualitative assessment of a bacterium's susceptibility to this compound.

Detailed Methodology:

  • Preparation of this compound Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of Agar Plate:

    • Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement and Incubation:

    • Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the bacterium's susceptibility to this compound. Larger zones indicate greater susceptibility.

Conclusion

This compound presents a compelling case for further investigation as a potential antibacterial agent, especially against Gram-positive pathogens. The provided protocols offer standardized methods for evaluating its efficacy in a laboratory setting. The dual mechanism of action targeting both enzymatic function and gene regulation highlights its potential to circumvent some existing antibiotic resistance mechanisms. Further research into its spectrum of activity and in vivo efficacy is warranted.

References

Application Notes and Protocols: Using Roseoflavin in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a natural riboflavin (Vitamin B₂) analog originally isolated from Streptomyces davawensis. It exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. As a structural analog of riboflavin and its active form, flavin mononucleotide (FMN), this compound acts as an antimetabolite. Its mechanism of action involves the hijacking of the bacterial riboflavin metabolic and regulatory pathways, making it a valuable tool for studying bacterial physiology and a promising candidate for antimicrobial drug development. FMN riboswitches, which are key regulators of riboflavin biosynthesis and transport, are considered a primary target for this compound's antibacterial activity.[1][2]

These notes provide detailed protocols for utilizing this compound in bacterial growth inhibition assays, focusing on determining its potency and investigating its mechanism of action.

Mechanism of Action: Dual Inhibition Strategy

This compound's antibacterial effect stems from a two-pronged attack on the bacterium's flavin metabolism. This dual-action mechanism makes it a highly effective growth inhibitor.

  • Metabolic Conversion and Sequestration: Susceptible bacteria transport this compound into the cell using their native riboflavin transporters.[3] Once inside, bacterial enzymes (flavokinase/FAD synthetase) convert this compound into its fraudulent analogs: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[3][4] These analogs can then bind to flavoproteins, replacing the natural FMN and FAD cofactors. This substitution can lead to the formation of inactive flavoenzymes, thereby disrupting essential cellular processes.[4]

  • Genetic Repression via FMN Riboswitch: The synthesized RoFMN mimics natural FMN and binds with high affinity to FMN riboswitches.[1] FMN riboswitches are RNA regulatory elements located in the 5'-untranslated region of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[1] Binding of RoFMN to the riboswitch induces a conformational change in the RNA, leading to premature transcription termination or inhibition of translation initiation. This effectively shuts down the production and import of riboflavin, starving the cell of essential flavin cofactors and leading to growth arrest.[1][5]

Roseoflavin_Mechanism cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_metabolism Metabolic Conversion cluster_regulation Genetic Regulation Roseoflavin_ext This compound Transport Riboflavin Transporter Roseoflavin_ext->Transport Uptake Roseoflavin_int This compound Transport->Roseoflavin_int Flavokinase Flavokinase/ FAD Synthetase Roseoflavin_int->Flavokinase Substrate RoFMN RoFMN Flavokinase->RoFMN RoFAD RoFAD Flavokinase->RoFAD Flavoproteins Flavoproteins (Inactive) RoFMN->Flavoproteins Replaces FMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binds RoFAD->Flavoproteins Replaces FAD Growth_Inhibition Growth Inhibition Flavoproteins->Growth_Inhibition Contributes to Rib_Genes Riboflavin Biosynthesis & Transport Genes Repression Transcription/ Translation REPRESSED FMN_Riboswitch->Repression Causes Repression->Growth_Inhibition Leads to

Figure 1: Signaling pathway of this compound's antibacterial action.

Data Presentation: Antibacterial Spectrum

This compound demonstrates significant activity against a range of Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)¹Reference
Bacillus subtilisWild Type1.6~3.9[5][6]
Staphylococcus aureusWild Type1.25~3.1[4]
Listeria monocytogenesWild Type0.5~1.2[4]
Listeria monocytogenesWild Type-~1.0[7]
Escherichia coliWild Type>50>123.3[8]
Enterococcus faecalisATCC 29212250²~616.5[9]
¹ Molar concentrations calculated based on a molecular weight of 405.38 g/mol for this compound.
² Data from an extract, not purified this compound, and may not be directly comparable.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain of interest, adapted from CLSI and EUCAST guidelines.

MIC_Workflow arrow p1 Streak bacteria for isolated colonies. Incubate overnight. p2 Prepare serial 2-fold dilutions of this compound in a 96-well plate. arrow_p_i i3 Inoculate each well of the 96-well plate with the bacterial suspension. p2->i3 Add inoculum to plate i1 Inoculate broth with a single colony. Grow to log phase. i2 Adjust culture to ~5 x 10^5 CFU/mL (e.g., 0.5 McFarland). i4 Incubate plate (e.g., 16-24h at 37°C). arrow_i_r r1 Visually inspect wells for turbidity (growth). r2 MIC = Lowest concentration with no visible growth.

Figure 2: Experimental workflow for the MIC assay.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial strain of interest

  • Sterile tubes, pipettes, and multichannel pipettor

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare this compound Dilutions: a. Prepare a working stock of this compound in the appropriate growth medium. b. In a 96-well plate, add 100 µL of sterile medium to wells 2 through 12 of a single row. c. Add 200 µL of the this compound working stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 should contain only medium (positive growth control). Well 12 should contain uninoculated medium (sterility control).

  • Prepare Bacterial Inoculum: a. From a fresh agar plate (<24 hours old), pick a single, well-isolated colony of the test bacterium. b. Suspend the colony in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension into the final test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: a. Using a multichannel pipettor, add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12. b. This brings the final volume in each well to 200 µL (or 100 µL if the initial volume was 50 µL and 50 µL of inoculum is added), effectively halving the this compound concentration in each well. c. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.

  • Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). A plate reader measuring optical density (OD₆₀₀) can also be used. b. The MIC is the lowest concentration of this compound at which there is no visible growth, as compared to the positive control well. c. The sterility control well should show no growth. The positive control well should show clear turbidity.

Protocol 2: FMN Riboswitch Activity Reporter Assay (lacZ-based)

This protocol is based on the methods described by Lee et al. (2009) to demonstrate that this compound can regulate gene expression via an FMN riboswitch in Bacillus subtilis.[1][10]

Reporter_Assay_Workflow arrow p1 Inoculate B. subtilis reporter strain (FMN riboswitch-lacZ) in growth medium. p2 Incubate overnight at 37°C with shaking. arrow_p_e e1 Dilute overnight culture and grow to early-log phase (OD600 ~0.2). e2 Resuspend cells in minimal medium and divide into tubes: - No compound (Control) - + this compound - + Riboflavin (Control) e3 Incubate for 2-3 hours at 37°C with shaking. arrow_e_a a1 Measure final OD600. Lyse cells (e.g., with lysozyme/detergent). a2 Add ONPG substrate. Incubate until yellow color develops. a3 Stop reaction (e.g., Na2CO3) and measure absorbance at 420 nm. a4 Calculate Miller Units to quantify gene expression.

Figure 3: Workflow for a lacZ reporter gene assay.

Materials:

  • B. subtilis strain containing a reporter construct where the lacZ gene is fused downstream of an FMN riboswitch.

  • Growth medium (e.g., 2xYT) and minimal medium.

  • This compound and Riboflavin stock solutions.

  • Reagents for β-galactosidase assay (Z-buffer, ONPG, β-mercaptoethanol, SDS, chloroform, Na₂CO₃).

  • Spectrophotometer.

  • Shaking incubator.

Procedure:

  • Prepare Starter Culture: a. Inoculate the B. subtilis reporter strain into 5 mL of 2xYT medium (with appropriate antibiotic selection). b. Incubate overnight at 37°C with shaking.

  • Expose Cells to Compounds: a. Dilute the overnight culture to an OD₆₀₀ of ~0.2 in fresh 2xYT medium and grow for approximately 2 hours at 37°C.[10] b. Pellet the cells by centrifugation and resuspend them in a minimal medium to an OD₆₀₀ of ~0.7.[10] c. Aliquot the culture into three sets of tubes (in triplicate):

    • Set 1: No compound added (negative control).
    • Set 2: Add this compound to a final concentration of 100 µM.[10]
    • Set 3: Add riboflavin to a final concentration of 100 µM (positive control for repression).[10] d. Incubate all tubes at 37°C with shaking for 2-3 hours.[10]

  • Perform β-Galactosidase Assay: a. After incubation, measure and record the final OD₆₀₀ of each culture. b. Lyse a defined volume of cells from each culture using standard methods (e.g., treatment with SDS and chloroform). c. Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the lysed cells. d. Incubate at a constant temperature (e.g., 28°C) and monitor the development of the yellow color (o-nitrophenol). e. Stop the reaction by adding a high pH solution, such as 1 M Na₂CO₃, once sufficient color has developed. f. Measure the absorbance of the solution at 420 nm (A₄₂₀).

  • Calculate and Interpret Results: a. Calculate the β-galactosidase activity in Miller Units using the standard formula: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t is the reaction time in minutes and V is the volume of culture used in mL. b. Compare the Miller Units from the this compound-treated samples to the untreated and riboflavin-treated controls. A significant decrease in Miller Units in the presence of this compound indicates that it is binding to the FMN riboswitch and repressing the expression of the downstream lacZ reporter gene.[1][10]

References

Application Notes and Protocols: Roseoflavin in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a natural analog of riboflavin (vitamin B2) with potent antibiotic properties, naturally produced by Streptomyces davaonensis and Streptomyces cinnabarinus[1][2][3]. Its structural similarity to riboflavin allows it to act as an antimetabolite, interfering with essential metabolic pathways that rely on flavin cofactors like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD)[4][5]. In the field of metabolic engineering, this compound is a versatile tool, serving both as a selective agent for developing riboflavin-overproducing strains and as a target product for heterologous biosynthesis[2][3][6]. These notes provide an overview of its applications, quantitative production data, and detailed experimental protocols.

Mechanism of Action: Targeting the FMN Riboswitch

A primary mechanism of this compound's antibiotic activity is its interaction with FMN riboswitches[7]. FMN riboswitches are regulatory RNA elements found in the 5' untranslated regions of mRNAs for genes involved in riboflavin biosynthesis and transport[6][7]. When FMN levels are high, FMN binds to the riboswitch, inducing a conformational change that typically leads to premature transcription termination, thus downregulating the expression of riboflavin-related genes[7].

This compound, or its phosphorylated form, this compound mononucleotide (RoFMN), can mimic FMN and bind to the FMN riboswitch aptamer. This binding also triggers the conformational change, repressing the synthesis of enzymes required for riboflavin production even when the cell is deficient in this essential vitamin[2][7]. This targeted repression of a vital metabolic pathway is a key contributor to this compound's antimicrobial effects[7].

FMN_Riboswitch_Mechanism cluster_low_fmn Low FMN/Roseoflavin cluster_high_fmn High FMN/Roseoflavin Riboswitch_ON Riboswitch (Anti-terminator form) Transcription_ON Transcription Proceeds Riboswitch_ON->Transcription_ON rib_genes Riboflavin Biosynthesis Genes Expressed Transcription_ON->rib_genes FMN_RoFMN FMN or This compound-P Riboswitch_OFF Riboswitch (Terminator form) FMN_RoFMN->Riboswitch_OFF binds Transcription_OFF Transcription Terminates Riboswitch_OFF->Transcription_OFF Gene_Expression Gene Expression State

Figure 1: this compound's effect on the FMN riboswitch.

Applications in Metabolic Engineering

Selection for Riboflavin Overproduction

This compound's antibiotic activity makes it an effective selective agent for isolating microbial strains that overproduce riboflavin. The principle is that high intracellular concentrations of riboflavin can outcompete this compound, mitigating its toxic effects. Strains with mutations leading to the constitutive overexpression of the rib operon can survive and grow in the presence of otherwise lethal concentrations of this compound[6]. This strategy has been successfully employed to develop high-yield riboflavin production strains of Bacillus subtilis[6].

Heterologous Production of this compound

The biosynthetic pathway for this compound has been elucidated, enabling its production in heterologous hosts through metabolic engineering. The pathway starts from the riboflavin precursor, flavin mononucleotide (FMN)[1][8].

The key enzymes and their corresponding genes from S. davaonensis are:

  • RosB (8-demethyl-8-amino-riboflavin-5′-phosphate synthase): Catalyzes the conversion of FMN to 8-demethyl-8-amino-riboflavin-5′-phosphate (AFP)[1][9].

  • RosC (AFP phosphatase): Dephosphorylates AFP to 8-demethyl-8-amino-riboflavin (AF)[1][2].

  • RosA (AF dimethyltransferase): Converts AF to this compound[1].

Metabolic engineering efforts have focused on expressing these genes in industrially relevant microorganisms like Corynebacterium glutamicum and yeast, coupled with strategies to enhance the precursor supply of riboflavin[2][4][8].

Roseoflavin_Biosynthesis Riboflavin Riboflavin (Vitamin B2) FMN FMN (Flavin Mononucleotide) Riboflavin->FMN ATP AFP AFP (8-demethyl-8-amino-riboflavin-5'-phosphate) FMN->AFP AF AF (8-demethyl-8-amino-riboflavin) AFP->AF This compound This compound AF->this compound RibC RibC (Riboflavin Kinase) RibC->FMN catalyzes RosB RosB RosB->AFP catalyzes RosC RosC RosC->AF catalyzes RosA RosA RosA->this compound catalyzes

Figure 2: The biosynthetic pathway of this compound from riboflavin.

Data Presentation: this compound Production in Engineered Microorganisms

The following table summarizes the quantitative data on this compound production achieved through metabolic engineering in various host organisms.

Host OrganismKey Genetic ModificationsCulture ConditionsTiter (mg/L)Reference
Streptomyces davaonensis (Recombinant)Overexpression of rosABC genes-~14[2][3]
Corynebacterium glutamicumExpression of rosABC from S. davaonensisShake flask, 48h1.6 (approx. 0.7 mg/L)[2][3]
Corynebacterium glutamicum (CgRose6)Overexpression of rosABC, ribM, and ribFShake flask, 48h17.4 ± 1.5[8]
Komagataella phaffii (Yeast)Expression of FMN1, rosB, rosC, rosA5-L bioreactor, 312h130[8]

Experimental Protocols

Protocol 1: Construction of a this compound-Producing Corynebacterium glutamicum Strain

This protocol outlines the general steps for engineering C. glutamicum to produce this compound by expressing the biosynthetic genes from S. davaonensis.

1. Gene Amplification and Plasmid Construction: a. Amplify the rosA, rosB, and rosC genes from the genomic DNA of S. davaonensis using PCR with primers containing appropriate restriction sites. b. Digest the PCR products and a suitable E. coli-C. glutamicum shuttle vector (e.g., pEKEx3) with the corresponding restriction enzymes. c. Ligate the digested genes into the vector to create the expression plasmid (e.g., pEKEx3-rosABC). Ensure the genes are under the control of an inducible promoter (e.g., Ptac).

2. Transformation into C. glutamicum: a. Prepare electrocompetent C. glutamicum cells by growing them to the mid-log phase, harvesting, and washing with ice-cold 10% glycerol. b. Electroporate the constructed plasmid into the competent cells using a gene pulser. c. Plate the transformed cells on selective agar plates (e.g., Brain Heart Infusion with kanamycin) and incubate until colonies appear.

3. Verification of Transformants: a. Confirm the presence of the plasmid in the transformants by colony PCR and plasmid DNA extraction followed by restriction digestion analysis.

Experimental_Workflow Start Start: Engineer C. glutamicum PCR 1. PCR Amplification of rosA, rosB, rosC genes Start->PCR Digestion 2. Restriction Digestion of genes and vector PCR->Digestion Ligation 3. Ligation into Shuttle Vector Digestion->Ligation Transformation 4. Electroporation into C. glutamicum Ligation->Transformation Selection 5. Selection on Antibiotic Plates Transformation->Selection Verification 6. Verification by Colony PCR & Digestion Selection->Verification End End: Verified Strain Verification->End

Figure 3: Workflow for creating a this compound-producing strain.
Protocol 2: Cultivation and Production of this compound

1. Pre-culture Preparation: a. Inoculate a single colony of the engineered C. glutamicum strain into 5 mL of BHI medium containing the appropriate antibiotic. b. Incubate at 30°C with shaking (e.g., 200 rpm) for 12-16 hours.

2. Main Culture and Induction: a. Inoculate 50 mL of production medium (e.g., CGXII minimal medium with glucose) in a 250 mL shake flask with the pre-culture to an initial OD600 of ~0.5. b. Grow the culture at 30°C with shaking. c. When the culture reaches an OD600 of 5-7, induce gene expression by adding IPTG to a final concentration of 1 mM.

3. Fermentation and Sampling: a. Continue incubation for 48-72 hours post-induction. b. Collect samples periodically to measure cell growth (OD600) and this compound concentration. c. Centrifuge the samples to separate the supernatant from the cell pellet. Store the supernatant at -20°C for analysis.

Protocol 3: Quantification of this compound by HPLC

1. Sample Preparation: a. Thaw the culture supernatant samples. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

2. HPLC Analysis: a. Column: Use a C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes. c. Flow Rate: 1 mL/min. d. Detection: Monitor the absorbance at approximately 490 nm. e. Quantification: Create a standard curve using pure this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a powerful molecule in metabolic engineering, both as a tool for strain development and as a valuable antibiotic product. Its unique interaction with the FMN riboswitch provides a clear mechanism for its application as a selection agent. Furthermore, the elucidation of its biosynthetic pathway has paved the way for successful heterologous production in various microbial hosts. The protocols and data presented here offer a foundation for researchers to explore and expand upon the applications of this compound in metabolic engineering and drug development.

References

Application Notes and Protocols for In Vivo Studies of Roseoflavin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a naturally occurring riboflavin (vitamin B2) analog with known antimicrobial properties, particularly against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of FMN riboswitches, which are crucial for regulating riboflavin biosynthesis and transport in many bacterial species.[3][4][5][6] This unique mode of action makes this compound a compelling candidate for the development of novel antibacterial agents. While in vitro studies have established its antibacterial potential, comprehensive in vivo efficacy data from animal models of bacterial infection are not extensively available in the public domain.

These application notes provide a summary of the known antibacterial activity and mechanism of action of this compound, alongside detailed protocols adapted from a relevant in vivo study. This document is intended to serve as a practical guide for researchers designing and conducting in vivo experiments to evaluate the antibacterial efficacy of this compound.

Mechanism of Action: Targeting FMN Riboswitches

This compound exerts its antibacterial effect by acting as an antimetabolite of riboflavin. In susceptible bacteria, this compound is transported into the cell and converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[1][7]

RoFMN, the phosphorylated form of this compound, has a high affinity for FMN riboswitches.[4] These are structured non-coding RNA elements found in the 5' untranslated region of messenger RNAs that control the expression of genes involved in riboflavin biosynthesis and transport.[3][5] By binding to the FMN riboswitch, RoFMN mimics the natural ligand (FMN) and triggers a conformational change in the RNA structure. This leads to the premature termination of transcription or the inhibition of translation initiation of the downstream genes.[3][5] The resulting shutdown of riboflavin production and uptake starves the bacterium of essential flavin cofactors, ultimately leading to growth inhibition.[7]

Roseoflavin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_conversion Metabolic Conversion cluster_riboswitch FMN Riboswitch Regulation This compound This compound RoFMN RoFMN This compound->RoFMN Flavokinase Riboflavin_Transporter Riboflavin Transporter Riboflavin_Transporter->this compound Uptake RoFAD RoFAD RoFMN->RoFAD FAD Synthetase FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binds and Inhibits Riboflavin_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Riboflavin_Genes Represses Expression Bacterial_Growth_Inhibition Bacterial Growth Inhibition Riboflavin_Genes->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of this compound's antibacterial activity.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Bacterial SpeciesStrainMIC (µM)Reference
Listeria monocytogenesEGD-e~1[8]
Bacillus subtilisvariousNot specified[3]
Staphylococcus aureusMRSANot specified[9]
Enterococcus faecalisNot specifiedNot specified[9]

In Vivo Efficacy Study Protocol (Adapted from an Antiplasmodial Model)

Experimental Workflow

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 days) cluster_monitoring Monitoring & Endpoints Animal_Model Animal Model (e.g., BALB/c mice) Infection Infection (e.g., i.p. injection of bacteria) Animal_Model->Infection Grouping Randomization into Treatment & Control Groups Infection->Grouping Treatment_Admin Daily Administration - this compound (Treatment Group) - Vehicle (Control Group) Grouping->Treatment_Admin Daily_Monitoring Daily Monitoring (Health, Weight) Treatment_Admin->Daily_Monitoring Endpoint_1 Endpoint 1: Bacterial Load (CFU) in Organs (e.g., Spleen, Liver) Daily_Monitoring->Endpoint_1 Endpoint_2 Endpoint 2: Survival Analysis Daily_Monitoring->Endpoint_2

Caption: General workflow for an in vivo antibacterial efficacy study.

Materials
  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO), Propylene glycol)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Listeria monocytogenes)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)

  • 8-week-old female BALB/c mice (or other suitable strain)

  • Sterile saline or PBS

  • Standard laboratory equipment for animal handling, injections, and euthanasia

  • Equipment for organ harvesting and homogenization

  • Materials for bacterial enumeration (plating, incubator)

Protocol
  • Preparation of Inoculum:

    • Culture the bacterial strain of interest to the mid-logarithmic phase in the appropriate broth.

    • Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration for infection (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal infection model suitable for assessing therapeutic efficacy.

  • Animal Infection:

    • Infect 8-week-old female BALB/c mice via an appropriate route (e.g., intraperitoneal, intravenous) with the prepared bacterial suspension. The volume of injection will depend on the route of administration.

  • Animal Grouping and Treatment:

    • Randomly assign the infected mice to a treatment group and a control group.

    • Treatment Group: Administer this compound at a predetermined dose (e.g., 20 mg/kg/day) via a suitable route (e.g., intraperitoneal, oral gavage) once daily for four consecutive days, starting 2 hours post-infection.[1]

    • Control Group: Administer an equivalent volume of the vehicle used to dissolve the this compound, following the same schedule as the treatment group.

  • Monitoring:

    • Monitor the health of the mice daily, including clinical signs of illness and body weight.

    • For survival studies, monitor the mice for a predetermined period (e.g., 10-14 days) and record the time of mortality.

  • Assessment of Bacterial Burden (CFU Enumeration):

    • At a specific time point post-treatment (e.g., 24 hours after the last dose), euthanize a subset of mice from each group.

    • Aseptically harvest relevant organs (e.g., spleen, liver, kidneys).

    • Homogenize the organs in sterile saline or PBS.

    • Perform serial dilutions of the organ homogenates and plate on appropriate agar plates.

    • Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per organ.

Data Presentation

The quantitative data from such an in vivo study should be summarized in clear, structured tables for easy comparison between the treatment and control groups.

Table 1: Effect of this compound on Bacterial Load in a Murine Infection Model (Hypothetical Data)

Treatment GroupMean CFU/gram of Spleen (± SEM)Mean CFU/gram of Liver (± SEM)
Vehicle Control5.6 x 10^6 (± 1.2 x 10^6)3.2 x 10^5 (± 0.8 x 10^5)
This compound (20 mg/kg)1.3 x 10^4 (± 0.5 x 10^4)4.5 x 10^3 (± 1.1 x 10^3)

Table 2: Effect of this compound on Survival in a Murine Sepsis Model (Hypothetical Data)

Treatment GroupMedian Survival Time (days)Percent Survival at Day 10
Vehicle Control3.510%
This compound (20 mg/kg)8.060%

Proposed In Vivo Antibacterial Study Workflow

For researchers embarking on in vivo studies of this compound's antibacterial activity, the following logical workflow is proposed.

Proposed_Study_Workflow cluster_preclinical Pre-clinical Evaluation cluster_model_dev Infection Model Development cluster_efficacy Efficacy Studies In_Vitro In Vitro MIC Testing (Target Pathogens) Toxicity Preliminary Toxicity (Cell lines, Animal models) In_Vitro->Toxicity Model_Selection Select Animal Model & Bacterial Strain Toxicity->Model_Selection Dose_Ranging Infection Dose Ranging (Establish non-lethal model) Model_Selection->Dose_Ranging PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Dose_Ranging->PK_PD Dose_Response Dose-Response Study (Determine optimal dose) PK_PD->Dose_Response Efficacy_Testing Definitive Efficacy Testing (CFU reduction, Survival) Dose_Response->Efficacy_Testing

References

Application Note: Engineering Roseoflavin-Sensitive Escherichia coli Strains for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Escherichia coli is a cornerstone of molecular biology and biotechnology, yet its natural resistance to the riboflavin analog antibiotic, roseoflavin, limits its use in studying flavin-related pathways and for screening potential antibacterial compounds. This resistance stems from the absence of a dedicated flavin uptake system.[1][2] This document provides detailed protocols to engineer this compound-sensitive E. coli strains by introducing heterologous riboflavin transporters. These engineered strains become valuable tools for high-throughput drug screening, investigating antibiotic mechanisms of action, and studying the function of essential flavoenzymes.

Principle of this compound Sensitivity

This compound's antibacterial activity is contingent on its transport into the bacterial cytoplasm and its subsequent conversion into toxic analogs of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).

  • Uptake: Wild-type E. coli lacks riboflavin transporters and is thus impermeable to this compound, resulting in a high Minimum Inhibitory Concentration (MIC) of >50 μg/ml.[1] By expressing a heterologous transporter, such as RibM from Corynebacterium glutamicum or RibU from Bacillus subtilis, the engineered E. coli can efficiently import this compound.[1]

  • Metabolic Activation: Once inside the cell, E. coli's native bifunctional flavokinase/FAD synthetase (encoded by ribF) metabolizes this compound into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1][2][3]

  • Inhibition: These "false" cofactors, RoFMN and RoFAD, are incorporated into the numerous essential flavoproteins within the cell. This incorporation disrupts the structure and redox properties of these enzymes, leading to reduced or abolished function and ultimately, cell death.[1][3][4]

Roseoflavin_Pathway cluster_outside Extracellular Space cluster_inside Cytoplasm RoF_out This compound RoF_in This compound RoF_out->RoF_in Uptake RibF E. coli RibF (Flavokinase / FAD Synthetase) RoF_in->RibF Substrate RoFMN RoFMN RibF->RoFMN Converts to RoFAD RoFAD RibF->RoFAD Converts to RoFMN->RibF Substrate FlavoP Flavoproteins RoFMN->FlavoP Incorporated RoFAD->FlavoP Incorporated Inhibit Disrupted Enzyme Function FlavoP->Inhibit Transporter RibM / RibU Transporter

Caption: Mechanism of this compound action in engineered E. coli.

Experimental Design and Workflow

The overall process involves selecting a suitable transporter, creating the engineered strain, and verifying its sensitivity to this compound. Chromosomal integration via CRISPR/Cas9 is recommended for creating stable strains for long-term use and high-throughput applications.

Workflow cluster_crispr CRISPR/Cas9 Method (Recommended) cluster_plasmid Plasmid Expression Method start Start gene_select 1. Select & Synthesize Riboflavin Transporter Gene (e.g., ribM, ribU) start->gene_select crispr_design 2a. Design gRNA & Donor DNA with Homology Arms gene_select->crispr_design plasmid_clone 2b. Clone Transporter Gene into Expression Vector gene_select->plasmid_clone crispr_transform 3a. Co-transform E. coli with pCas9 and pTarget-Donor crispr_design->crispr_transform crispr_select 4a. Select & Screen for Successful Integrants (PCR) crispr_transform->crispr_select verify 5. Verify Sensitivity (MIC Assay) crispr_select->verify plasmid_transform 3b. Transform E. coli with Expression Plasmid plasmid_clone->plasmid_transform plasmid_induce 4b. Induce Transporter Expression plasmid_transform->plasmid_induce plasmid_induce->verify end This compound-Sensitive E. coli Strain verify->end

Caption: Workflow for creating this compound-sensitive E. coli.

Data Presentation

Table 1: this compound Sensitivity of Wild-Type vs. Engineered E. coli
E. coli StrainRelevant GenotypeThis compound MIC (μg/mL)Reference
Wild-Type (e.g., K-12)No flavin transporter> 50[1]
Engineered StrainExpressing heterologous ribM< 2[2]
Table 2: Candidate Riboflavin Transporters for Heterologous Expression
GeneSource OrganismTransporter FamilyReference
RibM (PnuX) Corynebacterium glutamicumPnu-family[1][2]
RibU Bacillus subtilisEnergy-Coupling Factor (ECF)[1]
RibN Ochrobactrum anthropiRfuABCD-like[5]
RibZ Clostridium difficileRibZ family[5]

Experimental Protocols

Protocol 1: Chromosomal Integration of ribM using CRISPR/Cas9

This protocol creates a stable, markerless strain by integrating the ribM gene into a non-essential chromosomal locus. It is adapted from established CRISPR/Cas9 methods for E. coli.[6][7][8]

Materials:

  • E. coli strain (e.g., MG1655)

  • pCas plasmid (expressing Cas9 and λ-Red recombinase)

  • pTarget plasmid (for gRNA expression and carrying donor DNA)

  • LB medium, SOC medium

  • Appropriate antibiotics for plasmid selection

  • Electroporator and cuvettes

Methodology:

  • gRNA and Donor DNA Design:

    • Select a target integration site in the E. coli genome (e.g., a pseudogene or intergenic region).

    • Design a 20-bp guide RNA (gRNA) targeting this site, ensuring a downstream PAM sequence (NGG).

    • Synthesize a donor DNA fragment. This should consist of the ribM gene (from C. glutamicum) under a constitutive promoter, flanked by 500-bp homology arms identical to the sequences upstream and downstream of the gRNA target site.

    • Clone the gRNA and the donor DNA fragment into the pTarget plasmid.

  • Preparation of Electrocompetent Cells:

    • Transform the recipient E. coli strain with the pCas plasmid and select on appropriate antibiotic plates.

    • Prepare electrocompetent cells from an overnight culture of the pCas-containing strain. Grow to an OD600 of ~0.4-0.6, then wash repeatedly with ice-cold sterile 10% glycerol.

  • Transformation and Recombination:

    • Add ~100-200 ng of the pTarget plasmid containing the gRNA and ribM donor DNA to 50 µL of the electrocompetent cells.

    • Electroporate according to the manufacturer's instructions (e.g., 2.5 kV, 25 µF, 200 Ω).

    • Immediately add 1 mL of SOC medium and recover by incubating at 37°C for 1-2 hours with shaking.

  • Selection and Verification:

    • Plate serial dilutions of the recovered culture on LB agar containing the antibiotic for the pTarget plasmid.

    • Incubate overnight at 37°C. The CRISPR/Cas9 system is lethal to non-recombined cells, so most surviving colonies should contain the desired integration.

    • Screen individual colonies by colony PCR using primers that flank the integration site. A successful integration will result in a larger PCR product compared to the wild-type locus.

    • Confirm the integration and sequence fidelity by Sanger sequencing of the PCR product.

  • Plasmid Curing:

    • To create a final marker-free strain, cure the pCas and pTarget plasmids by growing the confirmed mutant strain in antibiotic-free LB medium for several generations and then plating on non-selective agar.

    • Screen for colonies that have lost both antibiotic resistances.

Protocol 2: P1 Phage Transduction

This protocol is used to move the integrated ribM gene from the engineered strain (donor) to a different E. coli background (recipient). It is based on standard P1 transduction methods.[9][10][11][12]

Materials:

  • Donor E. coli strain (with integrated ribM and a linked antibiotic resistance marker, if available)

  • Recipient E. coli strain

  • P1 phage lysate

  • LB medium, LB soft agar

  • P1 salts solution (100 mM MgSO₄, 5 mM CaCl₂)

  • Sodium citrate

Methodology:

  • Preparation of P1 Lysate from Donor Strain:

    • Inoculate 5 mL of LB with the donor strain and grow to mid-log phase (OD600 ~0.2-0.5).

    • Add 5 mM CaCl₂ and ~10⁷ PFU of P1 phage.

    • Incubate with vigorous shaking at 37°C until the culture lyses (typically 1-3 hours).

    • Add a few drops of chloroform to kill any remaining viable cells and vortex briefly.

    • Centrifuge to pellet cell debris. Transfer the supernatant (P1 lysate) to a sterile tube. Store at 4°C.

  • Transduction into Recipient Strain:

    • Grow an overnight culture of the recipient E. coli strain.

    • Pellet 1.5 mL of the culture and resuspend in 0.75 mL of P1 salts solution.

    • In a new tube, mix 100 µL of the resuspended recipient cells with 1-10 µL of the P1 lysate. Prepare a "no lysate" control.

    • Incubate at 37°C for 30 minutes without shaking to allow phage adsorption.

    • Add 1 mL of LB with 100 mM sodium citrate and incubate for 1 hour at 37°C with shaking to allow for expression of the new gene.

    • Pellet the cells, discard the supernatant, and resuspend in 100 µL of LB with sodium citrate.

  • Selection and Verification:

    • If a selectable marker is linked to ribM, plate on selective agar containing sodium citrate.

    • If no marker is available, screen transductants for this compound sensitivity by replica plating onto plates with and without a sublethal concentration of this compound.

    • Verify the presence of the ribM gene in the recipient background using PCR.

Protocol 3: Determination of this compound Sensitivity (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of this compound for the engineered strain using a standard broth microdilution method.[13]

Materials:

  • Engineered and wild-type E. coli strains

  • Mueller-Hinton Broth (MHB) or LB medium

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)

  • Sterile 96-well microtiter plate

Methodology:

  • Prepare Bacterial Inoculum:

    • Grow cultures of the test strains to log phase in MHB.

    • Adjust the turbidity of each culture to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in fresh MHB to obtain a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Prepare this compound Dilutions:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of this compound stock (e.g., at 128 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column. This will result in final concentrations ranging from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria, no this compound) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13] Compare the growth in the wells to the positive and negative controls. The engineered strain should show a significantly lower MIC than the wild-type control.

References

Application Notes and Protocols for Fluorescence-Based Assays of Roseoflavin Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the binding of roseoflavin to target proteins and RNA molecules using fluorescence-based techniques. The protocols are designed to be adaptable for various research and drug discovery applications, including inhibitor screening and characterization of biomolecular interactions.

Introduction to this compound and Fluorescence Assays

This compound is a natural antibiotic and an analog of riboflavin. Its biological activity often stems from its ability to bind to flavin-binding proteins and FMN riboswitches, thereby interfering with essential cellular processes. Fluorescence-based assays are powerful tools for studying these binding events as they are highly sensitive, non-radioactive, and amenable to high-throughput screening. The intrinsic fluorescence of flavins, or the use of extrinsic fluorescent probes, can be leveraged to monitor binding through changes in fluorescence intensity, polarization, or resonance energy transfer.

Data Presentation: Quantitative Analysis of this compound Binding

The following table summarizes the dissociation constants (Kd) for this compound binding to various biological targets, as determined by different methods.

Target MoleculeLigandAssay MethodDissociation Constant (Kd)Reference
Bacillus subtilis FMN RiboswitchThis compoundIn-line probing~100 nM[1][2]
Streptomyces davawensis FMN RiboswitchThis compoundIn-line probing10 nM[1][2]
Streptomyces davawensis FMN RiboswitchRiboflavinIn-line probing50 nM[1][2]
Riboflavin Binding Protein (RBP)This compoundNot specified38 nM[3]
Escherichia coli Azobenzene Reductase (AzoR)This compound Mononucleotide (RoFMN)In vivo and in vitro experimentsHigher affinity than FMN (specific Kd not reported)[4]

Application Note 1: Intrinsic Tryptophan Fluorescence Quenching Assay

This method relies on the quenching of intrinsic tryptophan fluorescence of a protein upon binding of a ligand like this compound.

Experimental Workflow: Tryptophan Fluorescence Quenching

G cluster_prep Sample Preparation cluster_titration Titration cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., Riboflavin Binding Protein) titrate Titrate Protein with Increasing Concentrations of this compound prep_protein->titrate prep_this compound Prepare this compound Stock Solution prep_this compound->titrate measure Measure Tryptophan Fluorescence (Excitation: ~280-295 nm, Emission: ~330-350 nm) titrate->measure analyze Plot Fluorescence Quenching vs. This compound Concentration measure->analyze calculate Calculate Dissociation Constant (Kd) analyze->calculate

Caption: Workflow for Tryptophan Fluorescence Quenching Assay.

Protocol: Tryptophan Fluorescence Quenching for this compound Binding to Riboflavin Binding Protein (RBP)

This protocol is a generalized procedure and may require optimization for specific proteins and experimental conditions. A study has shown that the protein fluorescence of RBP is quenched by about 86% upon complex formation with this compound[3].

Materials:

  • Purified Riboflavin Binding Protein (RBP)

  • This compound

  • Binding Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of RBP in the binding buffer. Determine the precise concentration using a spectrophotometer.

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the binding buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid effects on protein structure.

  • Instrument Setup:

    • Set the fluorometer's excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength to scan from 310 nm to 400 nm.

    • Set the temperature to the desired experimental value (e.g., 25°C).

  • Titration:

    • Add a known concentration of RBP to a quartz cuvette containing the binding buffer.

    • Record the initial fluorescence spectrum of the protein.

    • Make successive small additions of the this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary, especially if this compound absorbs at the excitation or emission wavelengths of tryptophan[5][6][7].

    • Plot the change in fluorescence intensity (ΔF) or the ratio of fluorescence with and without ligand (F/F₀) against the concentration of this compound.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Application Note 2: Fluorescence Polarization (FP) Assay

Fluorescence polarization is a technique used to measure the binding of a small fluorescent molecule (tracer) to a larger molecule. When the small molecule is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light. Upon binding to a larger molecule, its tumbling slows, and the emitted light remains more polarized.

Experimental Workflow: Fluorescence Polarization Assay

G cluster_prep Reagent Preparation cluster_binding Binding Reaction cluster_measurement FP Measurement cluster_analysis Data Analysis prep_tracer Prepare Fluorescently Labeled This compound Analog (Tracer) incubate Incubate Tracer, Target, and Competitor in a Microplate prep_tracer->incubate prep_target Prepare Target Molecule (e.g., FMN Riboswitch) prep_target->incubate prep_competitor Prepare Unlabeled this compound (Competitor) prep_competitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_fp Plot FP vs. Competitor Concentration measure_fp->plot_fp calculate_ic50 Determine IC50 and Ki plot_fp->calculate_ic50

Caption: Workflow for a competitive Fluorescence Polarization Assay.

Protocol: Competitive Fluorescence Polarization Assay for this compound Binding to FMN Riboswitch

This protocol describes a competitive FP assay where unlabeled this compound competes with a fluorescently labeled ligand for binding to the FMN riboswitch.

Materials:

  • Purified FMN Riboswitch RNA

  • Fluorescently labeled FMN or riboflavin analog (tracer)

  • Unlabeled this compound

  • FP Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 3.0 mM MgCl₂, 0.5 mM EDTA, 0.05% (v/v) non-ionic detergent)[8]

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-binding microplates

Procedure:

  • Tracer and Target Optimization:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

    • Titrate the FMN riboswitch against a fixed concentration of the tracer to determine the concentration of the riboswitch that results in a significant change in polarization (typically 50-80% of the maximum binding).

  • Competitive Binding Assay:

    • In a black microplate, add the optimized concentrations of the fluorescent tracer and the FMN riboswitch to each well.

    • Add serial dilutions of unlabeled this compound to the wells. Include controls with no competitor (maximum polarization) and no riboswitch (minimum polarization).

    • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the measured fluorescence polarization values against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Application Note 3: Förster Resonance Energy Transfer (FRET) Assay

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor.

Signaling Pathway: FRET-Based Biosensor for this compound Binding

G cluster_nobind No this compound cluster_bind This compound Bound donor_nobind Donor Fluorophore (e.g., on Riboswitch) acceptor_nobind Acceptor Fluorophore (e.g., on Riboswitch) donor_nobind->acceptor_nobind No FRET (Distant) emission_nobind Donor Emission donor_nobind->emission_nobind Fluorescence excitation_nobind Excitation of Donor excitation_nobind->donor_nobind Light This compound This compound donor_bind Donor Fluorophore acceptor_bind Acceptor Fluorophore donor_bind->acceptor_bind Conformational Change (Close) fret FRET donor_bind->fret Energy Transfer emission_bind Acceptor Emission acceptor_bind->emission_bind Fluorescence excitation_bind Excitation of Donor excitation_bind->donor_bind Light fret->acceptor_bind

Caption: Principle of a FRET-based assay for this compound binding.

Protocol: FRET Assay for this compound-Induced Conformational Changes in FMN Riboswitch

This protocol outlines a general approach for a FRET-based assay to monitor the conformational changes in an FMN riboswitch upon this compound binding. This requires labeling the RNA with a FRET donor and acceptor pair at specific locations that are expected to change proximity upon ligand binding.

Materials:

  • FMN Riboswitch RNA, site-specifically labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophore.

  • This compound

  • FRET Assay Buffer (similar to FP assay buffer)

  • Fluorometer capable of measuring donor and acceptor emission spectra.

Procedure:

  • Preparation of Labeled RNA:

    • Synthesize or purchase FMN riboswitch RNA with specific sites for covalent attachment of donor and acceptor fluorophores. The labeling sites should be chosen based on structural information of the riboswitch to maximize the change in FRET upon ligand binding.

    • Purify the dual-labeled RNA to remove any unlabeled or single-labeled species.

  • Instrument Setup:

    • Set the excitation wavelength to that of the donor fluorophore.

    • Set the emission scan to cover the emission spectra of both the donor and acceptor fluorophores.

  • Titration:

    • Add a fixed concentration of the dual-labeled FMN riboswitch to a cuvette with the FRET assay buffer.

    • Record the initial fluorescence spectrum, showing both donor and acceptor emission (due to some basal FRET).

    • Add increasing concentrations of this compound to the cuvette.

    • After each addition, mix and incubate to allow for binding, then record the fluorescence spectrum.

  • Data Analysis:

    • For each this compound concentration, calculate the FRET efficiency. This can be done by observing the quenching of the donor fluorescence and the sensitized emission of the acceptor.

    • Plot the FRET efficiency or the ratio of acceptor to donor emission intensity against the this compound concentration.

    • Fit the data to a binding isotherm to determine the Kd for this compound binding.

References

Application Notes and Protocols: Utilizing Roseoflavin to Interrogate Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a naturally occurring analog of riboflavin produced by Streptomyces davawensis, presents a powerful tool for investigating mechanisms of antibiotic resistance.[1] Its mode of action, primarily targeting FMN riboswitches that regulate riboflavin biosynthesis and transport, offers a specific pathway to probe for resistance development.[2][3][4] This document provides detailed application notes and experimental protocols for leveraging this compound in antibiotic resistance studies.

This compound acts as an antimetabolite.[1] Once transported into the bacterial cell via riboflavin transporters, it is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[5][6][7] RoFMN, in particular, binds to FMN riboswitch aptamers in the 5' untranslated regions of relevant mRNAs, downregulating the expression of genes essential for riboflavin synthesis and uptake.[2][4] This leads to a bacteriostatic or bactericidal effect. Resistance to this compound predominantly arises from mutations within the FMN riboswitch that prevent RoFMN binding, thereby derepressing gene expression.[2][3][4]

Data Presentation

Table 1: Antimicrobial Activity and Experimental Concentrations of this compound
OrganismAssay TypeThis compound ConcentrationObserved EffectReference
Bacillus subtilisReporter Gene Assay100 µMDownregulation of FMN riboswitch-lacZ reporter gene[2]
Bacillus subtilisMutant Selection100 µg/mLSelection of resistant mutants with mutations in the riboflavin operon operator region[8]
Listeria monocytogenesGrowth Inhibition100 µMSignificant impairment of growth in minimal medium[9][10]
Escherichia coli (engineered)Growth Inhibition>50 µg/mL (wild-type)Wild-type is resistant; engineered strains with riboflavin transporters are sensitive[5]
Weissella cibariaMutant Selection100, 200, 300, or 400 µg/mLSelection of spontaneous riboflavin-overproducing mutants with FMN riboswitch mutations[11]
Plasmodium falciparumIn vitro antiplasmodial activityIC₅₀ = 1.6 ± 0.1 μMInhibition of parasite proliferation[12]
Table 2: Dissociation Constants (Kd) for Ligand Binding to FMN Riboswitches
OrganismRiboswitchLigandApparent KdReference
Streptomyces davawensis149 ribB 5' UTRFMN≤ 100 pM[2]
Streptomyces davawensis149 ribB 5' UTRRiboflavin50 nM[2]
Streptomyces davawensis149 ribB 5' UTRThis compound10 nM[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against a bacterial strain of interest.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Minimal Medium)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fresh overnight culture of the bacterial strain in the appropriate growth medium.

  • Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no this compound) and a negative control (medium only).

  • Inoculate each well (except the negative control) with 5 µL of the diluted bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Selection and Isolation of this compound-Resistant Mutants

This protocol describes a method for selecting spontaneous mutants resistant to this compound, which can then be characterized to identify resistance mechanisms.

Materials:

  • Bacterial strain of interest

  • Appropriate solid growth medium (e.g., Tryptic Soy Agar)

  • This compound

  • Sterile spreaders and petri dishes

Procedure:

  • Grow a large population of the bacterial strain in liquid medium to late exponential or early stationary phase (to increase the probability of spontaneous mutations).

  • Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto solid medium containing a selective concentration of this compound. The selective concentration should be 2-4 times the MIC determined in Protocol 1.

  • Incubate the plates at the optimal growth temperature until colonies appear (this may take several days).

  • Isolate individual resistant colonies by streaking them onto fresh selective plates to ensure they are true resistant mutants and not contaminants.

  • Propagate the confirmed resistant isolates for further characterization, such as sequencing of the FMN riboswitch region. A method for selecting riboflavin-overproducing mutants in Weissella cibaria involved plating on a medium that supports dextran synthesis, where promising mutants were identified by the yellow color of their mucous colonies.[11]

Protocol 3: FMN Riboswitch-Mediated Gene Expression Analysis using a β-Galactosidase Reporter Assay

This protocol details the use of a lacZ reporter gene fused to an FMN riboswitch to quantify the effect of this compound on gene expression.

Materials:

  • Bacterial reporter strain (e.g., B. subtilis with an FMN riboswitch-lacZ fusion integrated into the genome).[2]

  • Appropriate growth medium (e.g., Glucose Minimal Medium).[2]

  • This compound and Riboflavin stock solutions.

  • Z buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0).[2]

  • β-mercaptoethanol

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z buffer)

  • 1 M Na₂CO₃

Procedure:

  • Grow the reporter strain overnight in a suitable medium.[2]

  • Dilute the overnight culture to an OD₆₀₀ of ~0.2 and grow for approximately two hours.[2]

  • Pellet the cells by centrifugation, discard the supernatant, and resuspend in the desired minimal medium to an OD₆₀₀ of ~0.7.[2]

  • Divide the culture into aliquots and supplement with no compound, a specific concentration of riboflavin (e.g., 100 µM), or a specific concentration of this compound (e.g., 100 µM).[2]

  • Incubate the cultures with shaking at 37°C for 2-3 hours.[2]

  • Measure the final OD₆₀₀ of each culture.

  • Pellet a defined volume of cells (e.g., 1 mL) and wash thoroughly with Z buffer (without β-mercaptoethanol) to remove any residual this compound or riboflavin.[2]

  • Resuspend the cell pellet in a known volume of Z buffer.

  • Lyse the cells (e.g., using chloroform and SDS).

  • Add ONPG solution to initiate the colorimetric reaction.

  • Stop the reaction by adding 1 M Na₂CO₃ when a sufficient yellow color has developed.

  • Measure the absorbance at 420 nm (A₄₂₀).

  • Calculate β-galactosidase activity in Miller units: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture used in mL.

Visualizations

Signaling Pathway of this compound Action

Roseoflavin_Action cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_intracellular Intracellular cluster_gene_reg Gene Regulation Roseoflavin_ext This compound Transporter Riboflavin Transporter Roseoflavin_ext->Transporter Riboflavin_ext Riboflavin Riboflavin_ext->Transporter Roseoflavin_int This compound Transporter->Roseoflavin_int Riboflavin_int Riboflavin Transporter->Riboflavin_int Flavokinase Flavokinase/ FAD Synthetase Roseoflavin_int->Flavokinase Riboflavin_int->Flavokinase RoFMN RoFMN Flavokinase->RoFMN FMN FMN Flavokinase->FMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binds Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes regulates Repression Repression Repression->Rib_Genes

Caption: Mechanism of this compound action in a bacterial cell.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow Start Start with Wild-Type Strain MIC_Det Determine MIC of This compound (Protocol 1) Start->MIC_Det Mutant_Sel Select for Resistant Mutants (Protocol 2) MIC_Det->Mutant_Sel Isolate Isolate and Confirm Resistant Colonies Mutant_Sel->Isolate Characterize Characterize Mutants Isolate->Characterize Sequencing Sequence FMN Riboswitch Region Characterize->Sequencing Gene_Exp Analyze Gene Expression (Protocol 3) Characterize->Gene_Exp Phenotype Phenotypic Assays (e.g., growth curves) Characterize->Phenotype Identify_Mut Identify Resistance- Conferring Mutations Sequencing->Identify_Mut Gene_Exp->Identify_Mut Phenotype->Identify_Mut Conclusion Elucidate Resistance Mechanism Identify_Mut->Conclusion

Caption: Workflow for selection and characterization of this compound-resistant mutants.

Logical Relationship in this compound Resistance

Logical_Resistance cluster_wildtype Wild-Type (Sensitive) cluster_mutant Mutant (Resistant) RoFMN_WT RoFMN Binding_WT Binding Occurs RoFMN_WT->Binding_WT Riboswitch_WT Functional FMN Riboswitch Riboswitch_WT->Binding_WT Repression_WT Gene Repression Binding_WT->Repression_WT Growth_Inhibition Growth Inhibition Repression_WT->Growth_Inhibition RoFMN_M RoFMN Binding_M Binding Disrupted RoFMN_M->Binding_M Riboswitch_M Mutated FMN Riboswitch Riboswitch_M->Binding_M Repression_M Gene Expression Derepressed Binding_M->Repression_M Growth_Sustained Sustained Growth Repression_M->Growth_Sustained

Caption: Comparison of this compound's effect on wild-type vs. resistant bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Roseoflavin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of roseoflavin production in Streptomyces cultures.

Troubleshooting Guides

This section addresses common issues encountered during the cultivation of Streptomyces for this compound production.

Issue 1: Low or No this compound Yield

Question: My Streptomyces culture is growing, but I'm observing low or no production of the characteristic red pigment, this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no this compound production despite visible cell growth is a common issue that can stem from several factors, ranging from suboptimal culture conditions to genetic instability of the strain. Here is a step-by-step guide to diagnose and address the problem:

  • Verify the Precursor Supply: this compound biosynthesis is directly dependent on the availability of its precursor, riboflavin (vitamin B2).[1][2] Ensure that the culture medium contains sufficient riboflavin or the necessary precursors for its synthesis. Streptomyces davaonensis has a high capacity for riboflavin biosynthesis, but supplementation may still be beneficial.[1]

  • Optimize Media Composition: The composition of the cultivation medium is critical.[3] A commonly used medium for this compound production is Yeast Starch (YS) broth.[4][5]

    • Carbon and Nitrogen Sources: Evaluate different carbon and nitrogen sources. For general Streptomyces cultivation for secondary metabolite production, optimization of these sources is a key strategy.[6][7]

    • Trace Elements: Ensure the medium is supplemented with essential trace elements, as these are cofactors for many enzymes in the biosynthetic pathway.

  • Check Cultivation Parameters:

    • Aeration: Streptomyces are aerobic bacteria; ensure adequate oxygen supply by optimizing shaking speed and using baffled flasks.[4]

    • Temperature: The optimal temperature for growth and production can vary between strains, but a common starting point is 30°C.[4][8]

    • pH: Monitor and control the pH of the culture, as significant shifts can inhibit secondary metabolism.

  • Confirm Gene Expression: The biosynthesis of this compound from riboflavin-5'-phosphate requires three key enzymes: RosB, RosC, and RosA.[9]

    • If you are working with a wild-type strain, ensure that the culture conditions are conducive to the expression of the rosA, rosB, and rosC genes.[8] Expression of these genes is often growth-phase dependent, with production typically occurring in the stationary phase.[1]

    • For genetically engineered strains, verify the integrity of your expression constructs and the effectiveness of the chosen promoters.

  • Analytical Method Verification: Double-check your method for this compound quantification. This compound has a characteristic absorption maximum at 509 nm.[4][8] High-Performance Liquid Chromatography (HPLC) is a reliable method for separation and quantification.[8][10]

Issue 2: Inconsistent this compound Production Between Batches

Question: I am observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical conditions. What could be causing this inconsistency?

Answer: Batch-to-batch variability is a frequent challenge in fermentation processes. The following points should be investigated to improve reproducibility:

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.

    • Standardize your inoculum preparation protocol. Using a consistent number of spores (e.g., 5 x 10⁶ spores for 50 ml of medium) can help ensure uniformity.[4]

    • Consider using a two-stage seed culture to provide a more homogeneous and actively growing inoculum for the production culture.

  • Raw Material Consistency: Variations in the quality of media components, especially complex ones like yeast extract or peptone, can lead to inconsistent results.

    • If possible, use high-purity, defined media components.

    • If using complex components, try to source them from the same supplier and lot number for a series of experiments.

  • Precise Control of Environmental Parameters: Small, unmonitored fluctuations in environmental conditions can lead to large differences in product yield.

    • Ensure that temperature, pH, and dissolved oxygen levels are tightly controlled and monitored throughout the fermentation process.

    • Verify the calibration of all monitoring equipment.

  • Genetic Stability of the Strain: Streptomyces are known for their genetic instability, which can lead to a loss of productivity over successive generations.

    • Prepare and maintain frozen stocks of your high-producing strain.

    • Avoid excessive sub-culturing. When starting a new set of experiments, always go back to a fresh vial from your cell bank.

Issue 3: Accumulation of a Yellow Pigment Instead of Red this compound

Question: My Streptomyces culture is producing a yellow supernatant, but not the red color of this compound. What is happening?

Answer: A yellow supernatant in a Streptomyces culture being optimized for this compound production often indicates the accumulation of the precursor, riboflavin, without efficient conversion to this compound.

  • Inefficient Biosynthetic Pathway: This issue points to a bottleneck in the conversion of riboflavin to this compound. The key enzymes for this conversion are RosB, RosC, and RosA.[9]

    • Wild-Type Strains: The expression of the ros genes might be repressed or not induced under your current culture conditions. This compound production often occurs in the stationary phase of growth.[1]

    • Engineered Strains: If you have engineered a strain for this compound production, there may be an issue with the expression or activity of one or more of the ros enzymes. Verify your genetic constructs and consider codon optimization for the host strain.

  • Feedback Inhibition: High concentrations of riboflavin or its derivatives can sometimes exert feedback inhibition on the biosynthetic pathway. The regulation of riboflavin biosynthesis in Streptomyces is complex and can be controlled by FMN riboswitches.[11][12]

  • Metabolic Engineering Strategies: To overcome this, you could consider metabolic engineering approaches to enhance the expression of the rate-limiting enzymes in the this compound pathway. Overexpression of rosA, rosB, and rosC has been shown to increase this compound yield.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound in Streptomyces?

A1: this compound is an analog of riboflavin (vitamin B2) and is synthesized from it in a three-step enzymatic pathway.[9][15] The starting precursor is riboflavin-5'-phosphate (also known as flavin mononucleotide or FMN).[11]

  • Step 1: The enzyme 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) synthase, encoded by the rosB gene, converts FMN to AFP.[9]

  • Step 2: A specific phosphatase, encoded by the rosC gene, dephosphorylates AFP to 8-demethyl-8-amino-riboflavin (AF).[9][15]

  • Step 3: The N,N-dimethyltransferase, encoded by the rosA gene, catalyzes the final two methylation steps to convert AF into this compound.[16][17]

Q2: Which Streptomyces species are known to produce this compound?

A2: The primary known natural producers of this compound are Streptomyces davaonensis (also referred to as Streptomyces davawensis) and Streptomyces cinnabarinus.[2][4][11] More recently, a new species, Streptomyces berlinensis, has also been identified as a this compound producer.[8]

Q3: Can this compound production be achieved in a heterologous host?

A3: Yes, the heterologous production of this compound has been successfully demonstrated. The genes responsible for this compound biosynthesis (rosA, rosB, and rosC) have been expressed in other hosts, such as Streptomyces coelicolor and Corynebacterium glutamicum, resulting in this compound production.[13][14][18] This approach can be advantageous for optimizing production in a host with more established genetic tools and fermentation processes.

Q4: What are some metabolic engineering strategies to enhance this compound production?

A4: Several metabolic engineering strategies can be employed to increase this compound yields:

  • Overexpression of Biosynthetic Genes: Increasing the expression levels of the key biosynthetic genes, rosA, rosB, and rosC, can significantly boost production. This has been shown to increase this compound yield by 78% in S. davaonensis.[13][14]

  • Precursor Supply Enhancement: Since riboflavin is the direct precursor, engineering the host strain for riboflavin overproduction can lead to higher this compound titers.[19]

  • Transporter Engineering: The expression of transporter proteins, such as RibM from S. davaonensis, which is involved in riboflavin/roseoflavin transport, could potentially be manipulated to enhance secretion and reduce intracellular product inhibition.[10][20]

  • Optimization of Regulatory Networks: Manipulating the complex regulatory networks that govern secondary metabolism in Streptomyces can also be a powerful strategy to enhance production.[7][21]

Q5: What analytical methods are suitable for quantifying this compound?

A5: Several analytical methods can be used for the determination of this compound:

  • UV-Vis Spectrophotometry: this compound has a distinct red color and a characteristic absorption maximum around 509 nm, which can be used for a quick estimation of its concentration.[4][8]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for the separation and accurate quantification of this compound from culture supernatants and other flavins.[8][10] It is often coupled with UV-Vis or fluorescence detection.[22][23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and specific detection and confirmation of this compound, especially at low concentrations, LC-MS is the method of choice.[8][22]

Data Presentation

Table 1: this compound Production in Wild-Type and Engineered Streptomyces Strains

StrainHost OrganismGenetic ModificationCulture ConditionsThis compound Titer (µM)Reference
S. davaonensisWild-TypeNone-~20[19]
S. davaonensisRecombinantOverexpression of rosB, rosA, and RFK-34.9 ± 5.2[13][14]
S. berlinensisWild-TypeNoneYS broth, 30°C, 80 h~1.1[8]
C. glutamicumHeterologous HostExpression of rosB, rosA, and RFK-1.6 ± 0.2[13][14]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces davaonensis for this compound Production

This protocol is based on methodologies reported for the cultivation of Streptomyces for this compound production.[4]

  • Inoculum Preparation: a. Prepare a spore suspension of S. davaonensis from a mature culture grown on a suitable agar medium (e.g., Mannitol-Soy (MS) agar). b. Inoculate 300 ml flasks containing 50 ml of Yeast Starch (YS) medium with 5 x 10⁶ spores.

  • YS Medium Composition:

    • Yeast Extract: 4 g/L

    • Soluble Starch: 10 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Cultivation: a. Incubate the flasks aerobically at 30°C with shaking (e.g., 180-220 rpm). b. The cultivation is typically carried out for up to 14 days.

  • Monitoring Production: a. At regular intervals, aseptically withdraw samples from the culture. b. Centrifuge the samples to separate the mycelia from the supernatant. c. Analyze the supernatant for this compound content using HPLC or spectrophotometry.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol for the HPLC analysis of this compound, based on described methods.[8]

  • Sample Preparation: a. Centrifuge the Streptomyces culture sample to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System and Column: a. Use a C18 reversed-phase HPLC column (e.g., Kinetex 5 µm C18 100 Å, 100 x 4 mm). b. The HPLC system should be equipped with a UV-Vis or photodiode array (PDA) detector.

  • Mobile Phase and Gradient: a. Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7. b. Mobile Phase B: Methanol. c. Use a gradient elution starting with a low percentage of methanol (e.g., 15%) and increasing to a high percentage (e.g., 100%) to elute the compounds.

  • Detection and Quantification: a. Monitor the absorbance at 509 nm for this compound. b. Prepare a standard curve using a pure this compound standard of known concentrations. c. Quantify the this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Roseoflavin_Biosynthesis_Pathway cluster_precursor Precursor Pathway cluster_this compound This compound Biosynthesis GTP GTP Riboflavin Riboflavin GTP->Riboflavin Ribulose_5P Ribulose 5-phosphate Ribulose_5P->Riboflavin FMN Riboflavin-5'-phosphate (FMN) Riboflavin->FMN RibF (Flavokinase) AFP 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) FMN->AFP RosB AF 8-demethyl-8-amino-riboflavin (AF) AFP->AF RosC This compound This compound AF->this compound RosA

Caption: The biosynthetic pathway of this compound from primary metabolites.

Troubleshooting_Low_Yield Start Low/No this compound Yield CheckGrowth Is the culture growing well? Start->CheckGrowth No No CheckGrowth->No No Yes Yes CheckGrowth->Yes Yes OptimizeGrowth Optimize growth conditions: - Media composition - Aeration, pH, Temperature OptimizeGrowth->CheckGrowth CheckPrecursor Is riboflavin precursor available? CheckPrecursor->No No CheckPrecursor->Yes Yes SupplementRiboflavin Supplement with riboflavin CheckGeneExpression Are rosA, rosB, rosC expressed? SupplementRiboflavin->CheckGeneExpression CheckGeneExpression->No No CheckGeneExpression->Yes Yes OptimizeInduction Optimize induction conditions (for engineered strains) VerifyStrain Verify genetic integrity of the strain OptimizeInduction->VerifyStrain Success This compound Production Optimized No->OptimizeGrowth No->SupplementRiboflavin No->OptimizeInduction Yes->CheckPrecursor Yes->CheckGeneExpression Yes->Success

Caption: A troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing Roseoflavin Production through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of roseoflavin through metabolic engineering.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.

Problem ID Question Possible Causes Suggested Solutions
RF-001 Low or no this compound yield despite successful gene cloning. 1. Insufficient precursor (FMN) availability.2. Low expression or activity of biosynthesis enzymes (RosB, RosC, RosA).3. Toxicity of this compound or its intermediates to the host organism.4. Suboptimal cultivation conditions.1. Overexpress the riboflavin kinase gene (ribF) to increase the FMN pool.2. Use strong, inducible promoters to control the expression of ros genes. Analyze protein expression via SDS-PAGE and enzyme activity through in vitro assays.3. Implement strategies to mitigate toxicity, such as engineering efflux pumps or using robust host strains.4. Optimize media composition (e.g., carbon source, nitrogen source, trace elements), pH, temperature, and aeration.
RF-002 Accumulation of the intermediate 8-demethyl-8-amino-riboflavin (AF). 1. Low activity of the N,N-dimethyltransferase (RosA).2. Imbalanced expression of the biosynthetic pathway genes, with rosC expression being higher than rosA.1. Verify the expression and activity of RosA. Consider codon optimization of the rosA gene for the expression host.2. Tune the expression levels of rosA by using a stronger promoter or a higher copy number plasmid.
RF-003 Accumulation of the intermediate 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP). 1. Insufficient activity of the AFP phosphatase (RosC).1. Confirm the expression and functionality of RosC. The native host for RosC is Streptomyces davaonensis, and its expression in other hosts like E. coli might be suboptimal.2. Ensure the appropriate intracellular conditions for RosC activity.
RF-004 Inconsistent production yields between batches. 1. Plasmid instability.2. Variability in inoculum preparation.3. Inconsistent media preparation.1. Integrate the expression cassettes into the host chromosome for stable expression.2. Standardize the age and density of the seed culture.3. Ensure precise and consistent preparation of all media and stock solutions.
RF-005 Host growth inhibition after inducing gene expression. 1. Metabolic burden from the overexpression of heterologous proteins.2. Toxicity of this compound or its intermediates.1. Use lower inducer concentrations or weaker promoters to reduce the metabolic load.2. Investigate the specific toxicity of accumulated intermediates and consider strategies to reduce their concentration, as described in RF-002 and RF-003.

Frequently Asked Questions (FAQs)

Q1: What is the established biosynthetic pathway for this compound?

A1: The biosynthesis of this compound begins with flavin mononucleotide (FMN), a derivative of riboflavin (Vitamin B2). The pathway involves three key enzymatic steps catalyzed by proteins encoded by the ros gene cluster, originally identified in Streptomyces davaonensis.

  • RosB (an AFP synthase) converts FMN into 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP).

  • RosC (a phosphatase) dephosphorylates AFP to produce 8-demethyl-8-amino-riboflavin (AF).

  • RosA (an N,N-dimethyltransferase) then methylates AF to yield the final product, this compound.

Q2: Which host organisms are suitable for this compound production?

A2: Several microorganisms have been successfully engineered for this compound production. The choice of host depends on factors like genetic tractability, precursor availability, and robustness. Commonly used hosts include:

  • Streptomyces davaonensis (the natural producer)

  • Corynebacterium glutamicum

  • Escherichia coli

  • Candida famata

  • Komagataella phaffii (Pichia pastoris)

Q3: Why is overexpression of the riboflavin kinase gene (ribF) important?

A3: The biosynthesis of this compound is directly dependent on the intracellular pool of FMN. Riboflavin kinase (ribF) catalyzes the conversion of riboflavin to FMN. Overexpressing ribF increases the supply of this crucial precursor, thereby channeling more flux towards the this compound biosynthesis pathway and improving the final yield.

Q4: How can I quantify the production of this compound and its intermediates?

A4: A common and reliable method for quantifying this compound, aminoriboflavin (AF), and other flavins is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of a methanol and water gradient, often with a small amount of formic acid. Detection is usually performed using a UV-Vis detector at around 445 nm or a fluorescence detector.

Quantitative Data Summary

The following table summarizes reported this compound production titers in various engineered microorganisms.

Microorganism Key Genetic Modifications Cultivation Method This compound Titer (mg/L) Reference
Streptomyces davaonensisWild TypeBatch Fermentationup to 8
Streptomyces davaonensisMetabolic EngineeringBatch Fermentation (10 days)up to 14
Corynebacterium glutamicumOverexpression of rosB, rosC, rosABatch Fermentation~0.7
Corynebacterium glutamicumOverexpression of rosB, rosC, rosA and ribFGlucose Minimal Medium17.4 ± 1.5

Key Experimental Protocols

Protocol 1: General Workflow for Constructing a this compound-Producing Strain
  • Gene Synthesis and Codon Optimization: Synthesize the rosB, rosC, and rosA genes from S. davaonensis. Codon-optimize the gene sequences for optimal expression in the chosen host organism (e.g., E. coli or C. glutamicum).

  • Vector Construction: Clone the codon-optimized genes into a suitable expression vector. It is often advantageous to assemble the genes into a single operon under the control of an inducible promoter (e.g., T7 promoter for E. coli or Ptac for C. glutamicum).

  • Host Transformation: Transform the engineered plasmid into the desired host strain. For enhanced precursor supply, use a host that is a known riboflavin overproducer or co-transform with a second plasmid carrying the ribF gene.

  • Cultivation and Induction:

    • Grow the recombinant strain in a suitable medium (e.g., LB for E. coli or BHI for C. glutamicum) at the optimal temperature (e.g., 37°C for E. coli, 30°C for C. glutamicum).

    • Induce gene expression at the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).

    • Continue cultivation for 24-72 hours post-induction.

  • Extraction and Analysis:

    • Harvest the culture by centrifugation.

    • Analyze the supernatant for secreted this compound. Intracellular flavins can be extracted by cell lysis.

    • Quantify this compound concentration using HPLC.

Protocol 2: HPLC Analysis of this compound
  • Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20-30 minutes, followed by a re-equilibration step.

  • Detection: UV-Vis detector at 445 nm or a fluorescence detector with excitation at ~445 nm and emission at ~520 nm.

  • Quantification: Use a standard curve prepared with pure this compound of known concentrations to quantify the amount in the samples.

Visualizations

Roseoflavin_Biosynthesis_Pathway FMN FMN (Flavin Mononucleotide) AFP AFP (8-demethyl-8-amino-riboflavin-5'-phosphate) FMN->AFP rosB AF AF (8-demethyl-8-amino-riboflavin) AFP->AF rosC This compound This compound AF->this compound rosA Riboflavin Riboflavin Riboflavin->FMN ribF (Riboflavin Kinase)

Caption: The biosynthetic pathway of this compound starting from riboflavin.

Metabolic_Engineering_Workflow cluster_design Design Phase cluster_build Build Phase cluster_test Test Phase cluster_learn Learn Phase A Identify Biosynthesis Genes (rosB, rosC, rosA) B Select Host Organism (e.g., C. glutamicum) A->B C Codon Optimization & Gene Synthesis B->C D Plasmid Construction (Gene Assembly) C->D E Host Transformation D->E F Cultivation & Induction E->F G HPLC Analysis F->G H Analyze Data (Yield, Titer, Purity) G->H I Identify Bottlenecks H->I I->A Redesign

Caption: A general workflow for metabolic engineering of this compound production.

Troubleshooting_Logic Start Low this compound Titer CheckIntermediates Analyze Intermediates via HPLC Start->CheckIntermediates HighAF High AF Accumulation? CheckIntermediates->HighAF HighAFP High AFP Accumulation? CheckIntermediates->HighAFP NoIntermediates Low Precursor (FMN)? CheckIntermediates->NoIntermediates HighAF->HighAFP No BoostRosA Increase RosA Expression HighAF->BoostRosA Yes HighAFP->NoIntermediates No BoostRosC Check RosC Activity HighAFP->BoostRosC Yes BoostRibF Overexpress ribF NoIntermediates->BoostRibF Yes OptimizeConditions Optimize Cultivation Conditions NoIntermediates->OptimizeConditions No

Caption: A decision tree for troubleshooting low this compound yield.

Technical Support Center: Roseoflavin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of roseoflavin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound production?

A1: this compound is a red antibiotic naturally produced by Gram-positive bacteria such as Streptomyces davaonensis, Streptomyces cinnabarinus, and the more recently identified Streptomyces berlinensis.[1][2] Recombinant production has also been successfully achieved in various host organisms, including Corynebacterium glutamicum and the yeast Komagataella phaffii.[3][4][5]

Q2: What is the general stability of this compound during extraction and purification?

A2: Flavins, as a class of molecules, can be sensitive to light and pH changes. While specific degradation pathways for this compound during purification are not extensively documented in the provided results, it is best practice to protect solutions containing this compound from prolonged exposure to direct light. Standard protocols often involve immediate processing or freezing of samples to maintain integrity.

Q3: What analytical methods are typically used to quantify this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common method for the analysis and quantification of this compound and other flavins from culture supernatants or cell-free extracts.[1][2] For sample preparation prior to HPLC, proteins are often precipitated using trichloroacetic acid (TCA) and removed by centrifugation.[1][2]

Q4: Are there any known compounds that might interfere with this compound purification?

A4: Yes, culture media can contain other flavins, such as riboflavin (its biosynthetic precursor) and 8-dimethylaminoriboflavin (AF), which may co-extract and interfere with purification.[6] Chromatographic methods must be optimized to resolve this compound from these related compounds. Additionally, pigments and other secondary metabolites produced by the host organism can also co-purify, requiring specific washing and elution steps.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Low Yield of Extracted this compound

Problem: The concentration of this compound in the crude extract is significantly lower than expected based on production reports.

Possible Cause Suggested Solution
Suboptimal Culture Conditions Optimize the composition of the cultivation media and growth conditions. For Streptomyces species, YS broth (yeast extract and soluble starch) is commonly used to support this compound production.[2] Production is often highest in the stationary phase of growth.[2][7]
Inefficient Cell Lysis (for intracellular extraction) If extracting from cell pellets, ensure the chosen lysis method (e.g., sonication, French press) is effective for your host organism. Monitor lysis efficiency via microscopy or protein assays.
Degradation During Extraction Minimize exposure of the sample to light and extreme pH. Work quickly and at reduced temperatures (e.g., on ice) whenever possible.
Precipitation of this compound This compound may precipitate with other components. Ensure the pH and solvent concentration of your extraction buffer are appropriate. If using acid precipitation for proteins (like TCA), ensure this compound remains soluble in the supernatant.
HPLC Purification Issues

Problem: Challenges encountered during the purification of this compound using HPLC, such as poor peak shape, ghost peaks, or pressure abnormalities.

Observation Possible Cause Suggested Solution
Peak Tailing Secondary interactions between this compound and the stationary phase; column void.Ensure the mobile phase pH is appropriate for the column type. If using a silica-based C18 column, operating within a pH range of 2-8 is typical.[8] If a void is suspected, replace the column.[9]
Ghost Peaks Contamination in the mobile phase or late elution from a previous run.Use only HPLC-grade solvents and freshly prepared buffers.[10][11] Flush the column with a strong solvent after each run to remove any strongly retained compounds.[8][10]
High Backpressure Blockage in the system, often due to a plugged column frit or precipitated sample/buffer components.Filter all samples and mobile phases through a 0.22 µm filter before use.[11] If pressure is high, try back-flushing the column (disconnected from the detector). If the problem persists, the inlet frit may need replacement.[11][12]
Irreproducible Retention Times Inadequate column equilibration; changes in mobile phase composition or flow rate.Ensure the column is equilibrated with at least 5-10 column volumes of the mobile phase before injection.[8] Check for leaks in the pump and ensure the mobile phase is properly degassed.[11]

Quantitative Data Summary

The following table summarizes reported this compound production titers across different organisms and cultivation methods.

Organism Strain Type Cultivation Method This compound Titer Reference
Streptomyces davaonensisWild-TypeLab Scale~20 µM[1]
Streptomyces davaonensisRecombinant (RML7)Lab Scale34.9 ± 5.2 µM (~14 mg/L)[1]
Streptomyces berlinensisWild-TypeYS Broth~1.1 µM (after 80h)[2]
Corynebacterium glutamicumRecombinantLab Scale1.6 ± 0.2 µM (~0.7 mg/L)[1]
Corynebacterium glutamicumRecombinant (CgRose6)Glucose Minimal Medium17.4 ± 1.5 mg/L[5]
Komagataella phaffiiRecombinantShake-Flask5 mg/L[4]
Komagataella phaffiiRecombinantBioreactor130 mg/L[3][4]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

This protocol is adapted from methods used for analyzing flavins in culture supernatants.[1][2]

  • Harvest Culture: Centrifuge the microbial culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 2.5-5% (w/v).

  • Incubate: Keep the sample on ice for 10-15 minutes to allow proteins to precipitate.

  • Centrifuge: Centrifuge at high speed (e.g., 15,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Filter: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: General Reversed-Phase HPLC Purification

This is a general guideline for purifying this compound from a prepared extract. Specific parameters will need to be optimized.

  • Column: C18 reversed-phase analytical or preparative column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Equilibration: Equilibrate the column with the starting mobile phase composition for at least 10 column volumes.

  • Injection: Inject the filtered sample.

  • Elution: Run a linear gradient to increase the concentration of the organic solvent. This compound, being relatively polar, will elute at a specific organic solvent concentration.

  • Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., near 505 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Check: Analyze the collected fractions for purity using the same or an alternative HPLC method.

Visualizations

Biosynthesis and Mechanism of Action

The biosynthesis of this compound begins with the essential vitamin cofactor, FMN (flavin mononucleotide). A series of enzymatic reactions, catalyzed by RosB, RosC, and RosA, convert FMN into the final antibiotic product.[2][7] this compound then exerts its antibiotic effect by targeting FMN riboswitches, which are RNA elements that regulate riboflavin biosynthesis and transport genes in many bacteria.[13][14]

Roseoflavin_Pathway_MOA cluster_biosynthesis Biosynthesis Pathway cluster_moa Mechanism of Action FMN FMN AFP 8-demethyl-8-amino- riboflavin-5'-phosphate (AFP) FMN->AFP  RosB AF 8-demethyl-8-amino- riboflavin (AF) AFP->AF  RosC This compound This compound AF->this compound  RosA (2x Methylation) Riboswitch FMN Riboswitch (in target bacteria) This compound->Riboswitch Binds to Aptamer This compound->Riboswitch Gene_Expression Riboflavin Biosynthesis & Transport Genes Repression Repression Riboswitch->Repression Cell_Death Bacterial Growth Inhibition Gene_Expression->Cell_Death Leads to Repression->Gene_Expression OFF Extraction_Purification_Workflow Culture Microbial Culture (e.g., Streptomyces) Centrifugation Centrifugation Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant CellPellet Cell Pellet (Discard) Centrifugation->CellPellet Precipitation Protein Precipitation (e.g., TCA) Supernatant->Precipitation Clarification Centrifugation / Filtration Precipitation->Clarification CrudeExtract Crude this compound Extract Clarification->CrudeExtract Purification HPLC Purification (Reversed-Phase) CrudeExtract->Purification Analysis Purity Analysis & Quantification (HPLC, UV-Vis) Purification->Analysis Purethis compound Purified this compound Analysis->Purethis compound

References

Roseoflavin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with roseoflavin. Below you will find frequently asked questions, detailed experimental protocols, and solubility data to facilitate your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound varies significantly depending on the solvent and the dissolution method. Below is a summary of available data.

Quantitative Solubility of this compound
SolventSolubilityMethod/Notes
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1][2][3]Standard dissolution.
50 mg/mL[4]Requires ultrasonic treatment. Note that hygroscopic DMSO can negatively impact solubility.[4]
5 mg/mLRequires warming.
Dimethylformamide (DMF)~0.3 mg/mL[1][2][3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2][3]Achieved by first dissolving this compound in DMSO and then diluting with the aqueous buffer.[2]
Aqueous BuffersSparingly soluble[2]
EthanolData not readily available
MethanolData not readily available

Q2: I'm having trouble dissolving this compound. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes.

  • Apply Sonication: Use a water bath sonicator for up to 5 minutes to break up solid particles.[4]

  • Gentle Warming: Warm the solution to 37°C for 5-60 minutes. This can be done in a water bath or incubator.

  • Use Fresh, Anhydrous Solvent: Particularly with DMSO, ensure you are using a fresh, non-hygroscopic stock, as absorbed water can significantly decrease solubility.[4]

  • For Aqueous Solutions: Dissolve the this compound in a minimal amount of DMSO first before diluting with your aqueous buffer of choice.[2]

Q3: My this compound solution has changed color. Is this normal?

A3: this compound is a colored compound, and the color of the solution can vary depending on the solvent and concentration. However, a significant, unexpected color change could indicate degradation. This compound is light-sensitive, especially in solution. It is recommended to protect solutions from light to prevent photodegradation.

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, it is recommended to store stock solutions in sealed containers, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. One source suggests that at -80°C, the stock solution is stable for 6 months, and at -20°C, for 1 month.[4] It is not recommended to store aqueous solutions for more than one day.[2]

Experimental Protocol: Determining this compound Solubility (Shake-Flask Method)

This protocol outlines a standard thermodynamic solubility determination using the shake-flask method, which is a reliable way to measure the equilibrium solubility of a compound.

Materials:

  • This compound (crystalline solid)

  • Selected laboratory solvents (e.g., DMSO, water, ethanol)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated with this compound.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully centrifuge the vial at a high speed to pellet any remaining suspended solid.

  • Sample Collection and Dilution:

    • Withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a syringe filter.

    • Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in your sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent under the experimental conditions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate for 24-48h at Constant Temp add_solvent->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant dilute Dilute Sample filter_supernatant->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

References

"roseoflavin stability and degradation under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of roseoflavin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.

Frequently Asked questions (FAQs)

Q1: My this compound solution appears to be losing its characteristic reddish color. What could be the cause?

A1: The loss of the reddish color of your this compound solution is a primary indicator of degradation. This compound is known to be sensitive to light, and exposure can lead to the formation of degradation products that may be colorless or have different spectral properties. Ensure that your solutions are always protected from light by using amber vials or by wrapping your containers in aluminum foil.

Q2: I've observed a shift in the UV-Vis spectrum of my this compound solution over time. What does this indicate?

A2: A shift in the UV-Vis absorption spectrum, such as a change in the wavelength of maximum absorbance (λmax), is a strong indication of chemical degradation. This compound's degradation products have different chemical structures and, therefore, different absorption spectra. For instance, photodegradation can lead to the formation of 8-methylamino-riboflavin or 8-dimethylamino-8-demethyllumichrome, which will alter the overall spectrum of the solution.[1] It is recommended to run a fresh UV-Vis spectrum of a newly prepared standard solution for comparison.

Q3: Can the type of buffer I use affect the stability of my this compound solution?

A3: Yes, the choice of buffer can significantly impact this compound's stability. Studies have shown that phosphate and Tris buffers can catalyze the photodegradation of this compound.[1] If you are observing rapid degradation, consider using an alternative buffer system or minimizing the exposure of your buffered solution to light.

Q4: What are the primary degradation products of this compound I should be aware of?

A4: The primary degradation products of this compound depend on the degradation conditions. Under photolytic conditions, the main degradation pathways involve the modification of the dimethylamino group and the isoalloxazine ring. Known photodegradation products include:

  • 8-methylamino-riboflavin: Formed in alkaline solutions.[1]

  • 8-dimethylamino-8-demethyllumichrome: Formed in acidic solutions.[1]

Under thermal stress, degradation pathways analogous to riboflavin may occur, potentially leading to cleavage of the ribityl side chain or the isoalloxazine ring.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpectedly low assay values for this compound. Degradation due to light exposure.1. Prepare and store all this compound solutions in amber vials or light-protected containers.2. Minimize exposure to ambient and direct light during experiments.3. Prepare fresh solutions daily if possible.
Degradation due to inappropriate temperature.1. Store stock solutions at -20°C or -80°C for long-term stability.2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.3. For working solutions, maintain them at a controlled, cool temperature and use them promptly.
Incompatibility with buffer components.1. Be aware that phosphate and Tris buffers can catalyze photodegradation.[1]2. If using these buffers, rigorously protect solutions from light.3. Consider alternative buffer systems if degradation persists.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Protect samples from light and heat.2. Analyze a freshly prepared standard to confirm the identity of the main peak.3. If unknown peaks are significant, a forced degradation study may be necessary to identify them.
Precipitation in aqueous this compound solutions. Poor solubility.1. This compound has limited aqueous solubility. Prepare stock solutions in an organic solvent like DMSO and then dilute with aqueous buffers.[1]
Inconsistent results between experiments. Variable degradation due to inconsistent handling.1. Standardize all experimental procedures, including solution preparation, storage, and handling to minimize variability in light and temperature exposure.

Quantitative Data on this compound Stability

The following tables summarize the known and anticipated stability of this compound under different conditions. Disclaimer: Quantitative data for this compound degradation is not extensively available in the public domain. The values in the tables below are based on data for the closely related compound riboflavin and general principles of chemical kinetics.[2][3][4][5] These should be considered as illustrative examples. It is strongly recommended that researchers determine the specific degradation kinetics for their experimental setup.

Table 1: Estimated Thermal Degradation of this compound in Aqueous Solution (pH 7)

Temperature (°C)Apparent First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
25(Illustrative) 1.0 x 10⁻⁷(Illustrative) ~1925
50(Illustrative) 1.0 x 10⁻⁶(Illustrative) ~192.5
70(Illustrative) 7.0 x 10⁻⁶(Illustrative) ~27.5

Table 2: Estimated Photodegradation of this compound in Aqueous Solution (pH 7) at 25°C

Light SourceIntensityApparent First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (minutes)
Ambient Laboratory Light-(Variable)(Highly Variable)
Simulated Sunlight-(Illustrative) 1.0 x 10⁻³(Illustrative) ~11.5

Table 3: Influence of pH on this compound Stability

pHConditionObserved StabilityPrimary Degradation Products (Photodegradation)
Acidic (< 4)Light ExposureLess Stable8-dimethylamino-8-demethyllumichrome[1]
Neutral (6-8)Light ExposureModerately StableMixture of products
Alkaline (> 8)Light ExposureLess Stable8-methylamino-riboflavin[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always protect from light.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

    • Purified water, HPLC grade

    • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

    • Amber and clear glass vials

    • Calibrated oven, water bath, and photostability chamber

  • Procedure:

    • Acid Hydrolysis:

      • To a clear vial, add an aliquot of this compound stock solution and an equal volume of 0.1 M HCl.

      • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis:

      • To a clear vial, add an aliquot of this compound stock solution and an equal volume of 0.1 M NaOH.

      • Incubate at room temperature for a defined period, taking samples at intervals.

      • Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for analysis.

    • Oxidative Degradation:

      • To a clear vial, add an aliquot of this compound stock solution and an equal volume of 3% H₂O₂.

      • Incubate at room temperature, protected from light, for a defined period, taking samples at intervals.

      • Dilute samples with mobile phase for analysis.

    • Thermal Degradation:

      • Place a vial containing the this compound solution in an oven at an elevated temperature (e.g., 70°C).

      • Take samples at various time points and dilute for analysis.

    • Photodegradation:

      • Expose a vial of this compound solution to a light source in a photostability chamber (as per ICH Q1B guidelines).

      • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

      • Take samples from both vials at various time points and dilute for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

Visualizations

Roseoflavin_Photodegradation_Pathway This compound This compound Acidic_Conditions Acidic Conditions (e.g., pH < 4) This compound->Acidic_Conditions Light Alkaline_Conditions Alkaline Conditions (e.g., pH > 8) This compound->Alkaline_Conditions Light Degradation_Product_A 8-dimethylamino-8-demethyllumichrome Acidic_Conditions->Degradation_Product_A Degradation_Product_B 8-methylamino-riboflavin Alkaline_Conditions->Degradation_Product_B

Caption: Simplified photodegradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC_PDA HPLC-PDA Analysis Acid->HPLC_PDA Base Base Hydrolysis Base->HPLC_PDA Oxidation Oxidation Oxidation->HPLC_PDA Thermal Thermal Thermal->HPLC_PDA Photo Photolysis Photo->HPLC_PDA LC_MS LC-MS for Identification HPLC_PDA->LC_MS Characterize Unknowns Roseoflavin_Sample This compound Sample Roseoflavin_Sample->Acid Roseoflavin_Sample->Base Roseoflavin_Sample->Oxidation Roseoflavin_Sample->Thermal Roseoflavin_Sample->Photo

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Photostability of Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the photostability of roseoflavin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its photostability?

This compound (8-dimethylamino-8-demethyl-D-riboflavin) is a structural analog of riboflavin (Vitamin B2).[1][2] The key difference is the substitution of the methyl group at the C8 position with a dimethylamino group.[1][2] This structural change significantly influences its photophysical properties. The dimethylamino group acts as an electron donor, leading to a photo-induced intramolecular charge transfer upon light absorption, which is a key factor in its photodegradation pathway and results in a very low fluorescence quantum yield compared to riboflavin.[1][3]

Q2: What are the primary photodegradation products of this compound in aqueous solutions?

The primary photoproduct of this compound (RoF) upon photo-excitation is 8-methylamino-riboflavin (8-MNH-RF).[3] Further degradation can occur, and it's important to note that the excitation of this primary photoproduct can, in turn, accelerate the degradation of the remaining this compound.[3]

Q3: My this compound solution is degrading faster than expected. What are the common contributing factors?

Several factors can accelerate the photodegradation of this compound in aqueous solutions. Please check the following conditions in your experimental setup:

  • Buffer Composition: Phosphate and Tris-HCl buffers are known to catalyze the photodegradation of this compound, with phosphate buffers having a more pronounced effect.[3] For its parent compound, riboflavin, increasing concentrations of buffer anions have been shown to increase the rate of photodegradation.[4]

  • pH of the Solution: The stability of flavins is highly pH-dependent.[1][4] For riboflavin, maximum stability is generally observed between pH 5 and 6, with degradation rates increasing in more acidic or alkaline conditions.[5] It is critical to control and report the pH in your experiments.

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV radiation can be significantly more damaging and may promote different degradation pathways compared to visible light.[6] Ensure your light source is well-characterized and consistent across experiments.

  • Ionic Strength: An increase in the ionic strength of the solution can increase the rate of photodegradation of flavins.[4][7]

Q4: How can I minimize the photodegradation of this compound during my experiments?

To enhance the stability of your this compound solutions:

  • Work in Low-Light Conditions: Perform all manipulations under subdued or red light to minimize exposure.

  • Use Amber Glassware or Foil: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Optimize Buffer and pH: If your experimental conditions permit, use a buffer that has a minimal catalytic effect and maintain the pH in the region of maximum stability (for riboflavin, this is pH 5-6).[3][5]

  • Degas Solutions: The presence of oxygen can influence photochemical reactions. For certain experiments, deoxygenating the solvent may be beneficial.

  • Control Temperature: While light is the primary driver, temperature can influence reaction kinetics. Maintain a consistent and controlled temperature.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution
Inconsistent degradation rates between experimental batches. 1. Variation in light exposure (intensity, duration).2. Inconsistent pH or buffer concentration.3. Different ambient temperatures.1. Use a calibrated light source and an actinometer to ensure consistent light dosage.[8][9]2. Prepare fresh buffers for each experiment and verify the pH immediately before use.3. Conduct experiments in a temperature-controlled environment.
Appearance of unexpected peaks in HPLC or UV-Vis spectra. 1. Formation of secondary degradation products.2. Interaction with buffer components or impurities.1. Characterize the new peaks using mass spectrometry (MS) or NMR. The primary photoproduct is 8-methylamino-riboflavin.[3]2. Run a buffer-only control under the same light exposure conditions to check for buffer degradation or interfering species.
Low recovery of this compound from the dark control sample. 1. Adsorption to the container surface.2. Chemical instability (hydrolysis) in the chosen buffer/pH.1. Consider using silanized glassware or polypropylene tubes.2. Evaluate the chemical stability of this compound in the chosen medium over the experimental timeframe in the complete absence of light.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound and its parent compound, riboflavin, which is often used as a reference for photostability studies.

Table 1: Physicochemical Properties of this compound

Parameter Value Conditions Source
Binding Affinity (Kd) 3.8 x 10-8 M Binding to Riboflavin Binding Protein (RBP) [3]

| Fluorescence Quantum Yield | Very low | Due to intramolecular charge transfer |[1] |

Table 2: Comparative Photolysis Rate Constants for Riboflavin (Illustrative) Note: Specific kinetic data for this compound is limited in the literature; however, data from riboflavin studies can provide a useful baseline for experimental design.

pH Apparent First-Order Rate Constant (kobs) x 10-2 min-1 (Visible Light) Source
5.0 0.098 [5]
7.0 0.882 [5]

| 10.0 | 7.762 |[5] |

Experimental Protocols

Protocol: General Assessment of this compound Photostability

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[8][9]

1. Solution Preparation:

  • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate buffer at a specific pH). The concentration should be chosen to give a measurable absorbance (typically 0.5-1.0 AU) in a 1 cm cuvette.
  • Prepare a "dark control" by placing an aliquot of the same solution in an identical container completely wrapped in aluminum foil.

2. Light Exposure:

  • Place the sample and the dark control in a photostability chamber equipped with a calibrated light source. The standard ICH Q1B condition specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[9]
  • A chemical actinometer, such as a quinine monohydrochloride solution, can be used to accurately measure and confirm the light exposure.[8][9]

3. Sampling and Analysis:

  • At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
  • Analyze the samples immediately. The primary method of analysis is typically reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to quantify the remaining parent compound and detect degradation products.
  • Alternatively, UV-Vis spectrophotometry can be used to monitor the change in absorbance at the λmax of this compound.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the dark control (which accounts for any non-photolytic degradation).
  • Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear, and the slope will be the negative of the apparent first-order rate constant (-k).

Visualizations

cluster_factors Factors Influencing Photodegradation cluster_products Outcome RoF This compound in Aqueous Solution Degradation Photodegradation RoF->Degradation Light Light Source (Wavelength, Intensity) Light->RoF pH Solution pH pH->RoF Buffer Buffer System (e.g., Phosphate, Tris) Buffer->RoF Ionic Ionic Strength Ionic->RoF Products 8-methylamino-riboflavin & Other Products Degradation->Products prep 1. Prepare Solution (this compound in Buffer) split 2. Aliquot into 'Sample' and 'Dark Control' prep->split expose 3. Expose 'Sample' to Calibrated Light Source split->expose protect 4. Shield 'Dark Control' (e.g., Aluminum Foil) split->protect sample 5. Withdraw Aliquots at Time Intervals expose->sample protect->sample analyze 6. Analyze via HPLC or UV-Vis Spectroscopy sample->analyze calculate 7. Calculate Degradation Rate (vs. Dark Control) analyze->calculate RoF This compound (8-dimethylamino-8-demethylriboflavin) Product Primary Photoproduct (8-methylamino-riboflavin) RoF->Product Photodegradation Photon Light (hν) Photon->RoF

References

Technical Support Center: Roseoflavin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roseoflavin quantification by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for this compound can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: this compound, a basic compound, can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase, such as a biphenyl column, which can offer different selectivity.[1] Adding a mobile phase additive like triethylamine or an increased buffer concentration can also help to mask the silanol groups.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and contribute to poor peak shape.

    • Solution: Ensure the mobile phase pH is optimized for this compound. A slightly acidic mobile phase, such as one containing formic acid or acetic acid, is often used.[1] For example, a mobile phase of 10 mM formic acid and 10 mM ammonium formate at pH 3.7 has been used successfully.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, column overload was likely the issue.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

A: Retention time instability can compromise the reliability of your quantitative data. Consider the following potential causes:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured. Degas the mobile phase thoroughly before use to prevent bubble formation in the pump.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature. A temperature of 50°C has been used for this compound analysis.[1]

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or leaks will cause retention time drift.

    • Solution: Check the pump for leaks and ensure it is delivering a stable flow rate. Purge the pump to remove any air bubbles.

  • Column Equilibration: Insufficient equilibration time with the mobile phase before injection can lead to drifting retention times in the initial runs.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.

Issue 3: Low Sensitivity or Loss of Signal

Q: I am observing a weak signal for this compound, or the signal is decreasing over time. What should I investigate?

A: Low sensitivity can be due to several factors, including the degradation of the analyte.

  • Photodegradation: this compound is known to be light-sensitive.[2] Exposure to light during sample preparation or analysis can lead to its degradation and a subsequent loss of signal.

    • Solution: Protect your samples and standards from light at all stages. Use amber vials or cover your glassware with aluminum foil.

  • pH-dependent Degradation: The stability of this compound is pH-dependent. It is more stable in acidic to neutral conditions (pH 5-6) and degrades in alkaline media.[2]

    • Solution: Maintain the pH of your samples and mobile phase in the optimal range for this compound stability.

  • Detector Settings: Incorrect detector wavelength or settings can result in a low response.

    • Solution: Ensure your UV or fluorescence detector is set to the optimal wavelength for this compound detection.

  • Sample Preparation: Inefficient extraction or sample loss during preparation will lead to lower concentrations being injected.

    • Solution: Optimize your sample preparation protocol to ensure maximum recovery of this compound. A typical sample preparation involves centrifugation and filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase for this compound quantification by HPLC?

A1: A common mobile phase for this compound analysis on a C18 or biphenyl column is a gradient of methanol or acetonitrile with a slightly acidic aqueous buffer. For example, a gradient starting with 15% (v/v) methanol and 85% (v/v) buffer (10 mM formic acid, 10 mM ammonium formate; pH 3.7) has been shown to be effective.[1]

Q2: What type of HPLC column is recommended for this compound analysis?

A2: A reversed-phase column is typically used. While C18 columns are common, a Phenomenex Biphenyl HPLC column (2.6 μm particle size, 150 mm × 2.1 mm) has been successfully used for this compound separation.[1]

Q3: How should I prepare my samples for this compound HPLC analysis?

A3: A general procedure for sample preparation involves centrifugation to remove particulate matter, followed by filtration through a 0.2 μm membrane filter before injection into the HPLC system.[1] It is crucial to protect the sample from light during this process.

Q4: What are the typical validation parameters for a this compound HPLC method?

A4: A validation of an HPLC method for a related flavin (riboflavin) included linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3] These parameters should be established for your specific this compound assay.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC method for the quantification of a related flavin, which can serve as a reference for a this compound assay.[3]

ParameterResult
Linearity (r²)0.99
Accuracy (Repeatability CV)< 2%
Accuracy (Intermediate Fidelity CV)< 2%
Precision (Relative Error)< 2%
Limit of Detection (LOD)10 µg/mL
Limit of Quantification (LOQ)29 µg/mL

Experimental Protocols

Detailed Methodology for this compound Quantification by HPLC-MS/MS [1]

  • Sample Preparation:

    • Centrifuge the sample at 8000 × g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.2 μm regenerated cellulose membrane filter.

    • Protect the sample from light throughout the preparation process.

  • HPLC Conditions:

    • Column: Phenomenex Biphenyl HPLC column (2.6 μm, 150 mm × 2.1 mm).

    • Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7.

    • Mobile Phase B: Methanol.

    • Gradient: Start at 15% B, increase to 100% B.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 50°C.

  • MS/MS Conditions:

    • Ionization Mode: ESI positive.

    • Mass Spectrometer: Micromass Ultima triple quadrupole.

Visualizations

Roseoflavin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Centrifugation Centrifugation (8000 x g, 10 min, 4°C) Sample->Centrifugation Filtration Filtration (0.2 µm filter) Centrifugation->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (Biphenyl Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Roseoflavin_Biosynthesis FMN Flavin Mononucleotide (FMN) AFP 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) FMN->AFP rosB AF 8-demethyl-8-amino-riboflavin (AF) AFP->AF rosC This compound This compound AF->this compound rosA

Caption: Simplified biosynthesis pathway of this compound.[4]

References

"overcoming low yield in chemical synthesis of roseoflavin analogs"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the chemical synthesis of roseoflavin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for the isoalloxazine ring system of this compound analogs?

A1: The core of this compound is the isoalloxazine ring system. A common strategy for its synthesis involves the condensation of a substituted o-phenylenediamine with a pyrimidine derivative, such as alloxan. For this compound specifically, the synthesis can start from N,N-dimethyl-o-toluidine, which is nitrated, reduced to form 2-dimethylamino-4-aminotoluene, and then condensed with D-ribose, followed by a final cyclization step to form the isoalloxazine ring.[1]

Q2: Why is the chemical synthesis of this compound and its analogs often associated with low yields?

A2: The chemical synthesis of this compound is a multi-step process that can result in low molar yields, reportedly around 5%.[1] This can be attributed to several factors, including the complexity of the reactions, the potential for side reactions during the condensation step, and the challenges associated with the purification of the final product and intermediates. The multi-step nature of the synthesis means that even moderate losses at each stage can significantly impact the overall yield.

Q3: What are the key precursors for the chemical synthesis of this compound?

A3: The biosynthesis of this compound begins with riboflavin.[2][3][4] For chemical synthesis, a common starting material is N,N-dimethyl-o-toluidine.[1] Another crucial precursor is D-ribose, which forms the ribityl side chain.[1] Protecting groups may be necessary for the hydroxyl groups of D-ribose to prevent unwanted side reactions during the synthesis.[5][6]

Q4: How can I purify my this compound analog product?

A4: Purification of flavin analogs can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18-substituted silica column is a common method for the purification and analysis of flavins.[7][8] Column chromatography using silica gel is also a viable option for purifying synthetic intermediates and final products.[9] The choice of solvent system will depend on the polarity of the specific analog.

Q5: Are there alternatives to chemical synthesis for producing this compound?

A5: Yes, biosynthetic routes using genetically engineered microorganisms are an alternative to chemical synthesis.[10][11] Strains of Streptomyces davaonensis, the natural producer of this compound, have been metabolically engineered to increase production.[11] While this technical support center focuses on chemical synthesis, it is worth noting that biosynthetic methods can offer a more sustainable and potentially higher-yielding approach.

Troubleshooting Guides

Issue 1: Low Yield in the Condensation Reaction to Form the Isoalloxazine Ring

Question: My final condensation step to form the isoalloxazine ring is giving a very low yield. What are the possible causes and how can I troubleshoot this?

Answer:

Low yields in the condensation reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Side Reactions: The condensation reaction can be prone to side reactions, leading to the formation of undesired byproducts.

    • Troubleshooting:

      • Control Reaction Temperature: Optimize the reaction temperature. Running the reaction at a lower temperature may reduce the rate of side reactions, while a higher temperature might be necessary to drive the desired reaction to completion.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials, especially the o-phenylenediamine derivative.

      • pH Control: The pH of the reaction mixture can be critical. Adjust the pH to optimize the nucleophilicity of the amine groups and the electrophilicity of the pyrimidine derivative.

  • Purity of Reactants: Impurities in your starting materials (the o-phenylenediamine derivative or the pyrimidine derivative) can interfere with the reaction.

    • Troubleshooting:

      • Purify Starting Materials: Ensure the purity of your starting materials by recrystallization, column chromatography, or distillation before use.

      • Characterize Reactants: Confirm the identity and purity of your reactants using techniques like NMR and mass spectrometry.

  • Suboptimal Reaction Conditions: The solvent, reaction time, and stoichiometry may not be optimal.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvents to find one that provides good solubility for both reactants and is suitable for the reaction temperature.

      • Time Course Study: Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time and to check for product degradation.

      • Stoichiometry: Vary the ratio of the reactants to find the optimal stoichiometry. Sometimes, using a slight excess of one reactant can drive the reaction to completion.

Issue 2: Difficulty in Attaching the Ribityl Side Chain

Question: I am having trouble with the condensation of the diamine with D-ribose, leading to a complex mixture of products. How can I improve this step?

Answer:

The reaction of an amine with an unprotected sugar like D-ribose can lead to a mixture of products due to the multiple hydroxyl groups on the sugar.

  • Protecting Groups: The hydroxyl groups of D-ribose can react under the condensation conditions.

    • Troubleshooting:

      • Use of Protecting Groups: Employ protecting groups for the hydroxyl groups of D-ribose to ensure that only the desired aldehyde or ketone functionality reacts with the amine. Common protecting groups for sugars include acetals (e.g., isopropylidene) and benzylidene acetals.[5]

      • Orthogonal Protecting Group Strategy: If you need to selectively deprotect certain hydroxyl groups later in the synthesis, consider an orthogonal protecting group strategy where different protecting groups can be removed under different conditions.

  • Anomerization and Ring-Chain Tautomerism: D-ribose exists in equilibrium between its open-chain and cyclic (furanose and pyranose) forms. This can lead to a mixture of anomers and isomers in the product.

    • Troubleshooting:

      • Control of Reaction Conditions: The reaction conditions (solvent, temperature, catalyst) can influence the equilibrium between the different forms of D-ribose. Experiment with these parameters to favor the formation of the desired isomer.

      • Use of a Locked Ribose Derivative: Consider using a D-ribose derivative where the ring structure is "locked" to prevent the formation of unwanted isomers.

Issue 3: Product Purification Challenges

Question: I have a low isolated yield because I am losing my product during purification. How can I improve the purification process?

Answer:

Purification of polar, colored compounds like this compound analogs can be challenging.

  • Column Chromatography: Product may be streaking or irreversibly binding to the silica gel.

    • Troubleshooting:

      • Choice of Stationary Phase: If using silica gel, consider deactivating it with a small amount of a polar solvent like triethylamine in the eluent to reduce tailing of basic compounds. Alternatively, consider using a different stationary phase like alumina or a C18 reversed-phase silica gel.

      • Solvent System Optimization: Carefully optimize the eluent system for column chromatography using TLC. A good solvent system should give your product an Rf value of around 0.3-0.4.

  • Crystallization: Difficulty in finding a suitable solvent for crystallization.

    • Troubleshooting:

      • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find conditions that will allow for slow crystallization of your product.

      • Seed Crystals: If you have a small amount of pure product, use it to seed the crystallization.

  • Product Degradation: The product may be unstable under the purification conditions.

    • Troubleshooting:

      • Minimize Exposure to Light and Air: Flavins can be light-sensitive. Protect your product from light during purification and storage. Work under an inert atmosphere if the compound is air-sensitive.

      • Temperature Control: Perform purification steps at a low temperature if your compound is thermally labile.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Production

Synthesis MethodStarting Material(s)Reported YieldReference
Chemical SynthesisN,N-dimethyl-o-toluidine, D-ribose~5% (molar)[1]
Biosynthesis (Engineered S. davaonensis)Glucose-based medium14 mg/L[11]
Biosynthesis (Engineered K. phaffii)Glucose-based medium130 mg/L[11]

Experimental Protocols

Protocol 1: General Procedure for Purification of Flavin Analogs by HPLC

This protocol is a general guideline based on methods used for flavin purification.[7][8] The specific conditions may need to be optimized for your particular this compound analog.

  • Column: C18-substituted silica column.

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., tetrabutylammonium phosphate at neutral pH). The gradient of methanol may need to be optimized.

  • Preparation of Sample: Dissolve the crude product in a suitable solvent, filter to remove any particulate matter, and inject onto the HPLC column.

  • Detection: Monitor the elution of the flavin analog using a UV-Vis detector at the wavelength of maximum absorbance for your compound (typically around 450 nm for flavins).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Post-Purification: If a volatile buffer was not used, the collected fractions may need to be further processed to remove the buffer salts. This can sometimes be achieved by a subsequent ion-exchange chromatography step.[7]

Visualizations

Troubleshooting_Workflow start Low Yield in Synthesis check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify and repeat optimize_reaction Optimize Reaction Conditions check_purity->optimize_reaction If pure purification Improve Purification Strategy optimize_reaction->purification If reaction is clean but isolated yield is low side_reactions Investigate Side Reactions optimize_reaction->side_reactions protecting_groups Consider Protecting Groups protecting_groups->optimize_reaction Re-run with protected starting materials yield_ok Yield Improved purification->yield_ok Successful isolation side_reactions->optimize_reaction Adjust conditions (temp, pH, etc.) side_reactions->protecting_groups If side reactions are due to reactive functional groups side_reactions->yield_ok Side reactions suppressed

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Isoalloxazine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diamine Substituted o-Phenylenediamine condensation Condensation diamine->condensation pyrimidine Pyrimidine Derivative (e.g., Alloxan) pyrimidine->condensation isoalloxazine Isoalloxazine Ring condensation->isoalloxazine

Caption: General reaction scheme for isoalloxazine ring formation.

References

"factors affecting roseoflavin activity in culture media"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for roseoflavin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a natural analog of riboflavin (vitamin B2) with antimicrobial properties.[1][2] Its mechanism of action is twofold:

  • Competitive Inhibition: this compound is transported into bacterial cells via riboflavin transporters.[2] Inside the cell, it is converted by flavokinase and FAD synthetase into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), respectively.[2] These are inactive analogs of the essential cofactors FMN and FAD. When RoFMN and RoFAD incorporate into flavoenzymes, they can render these enzymes inactive, thereby disrupting cellular redox metabolism.[1]

  • Riboswitch Regulation: RoFMN can bind to FMN riboswitches, which are RNA regulatory elements in the 5' untranslated regions of genes involved in riboflavin biosynthesis and transport.[3] This binding typically downregulates the expression of these genes, leading to a deficiency in natural flavins and inhibiting bacterial growth.[3]

Q2: How should I prepare a stock solution of this compound?

This compound has limited solubility in aqueous solutions but is soluble in organic solvents.[4] The recommended procedure for preparing a stock solution for use in culture media is as follows:

  • Dissolve the crystalline this compound in 100% dimethyl sulfoxide (DMSO) to a desired concentration (e.g., 10 mg/mL).[2][4]

  • To aid dissolution, you can warm the tube to 37°C and sonicate for a short period.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[5] Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[5]

Q3: Is this compound stable in culture media?

This compound is highly sensitive to light (photodegradation) and its stability can be influenced by the pH of the medium.

  • Light Sensitivity: Exposure to light, particularly UV and blue light, will cause this compound to degrade.[4] It is crucial to protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil.

  • pH Stability: While specific data on this compound is limited, its parent compound, riboflavin, is most stable in acidic to neutral solutions (around pH 5-6) and degrades in alkaline conditions.[6][7] It is advisable to consider the pH of your culture medium and minimize long-term storage of this compound in alkaline media.

  • Aqueous Solution Stability: It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Q4: What is the typical Minimum Inhibitory Concentration (MIC) of this compound?

The MIC of this compound is highly dependent on the bacterial species, the specific strain, and the composition of the culture medium, particularly the concentration of riboflavin. For Bacillus subtilis, a common model organism, the MIC can be in the low micromolar range. However, this value can increase significantly in riboflavin-rich media.

Troubleshooting Guides

Problem 1: this compound shows no or low antimicrobial activity.
Possible Cause Troubleshooting Step
Degradation of this compound Prepare a fresh stock solution of this compound and ensure it has been protected from light at all stages of preparation and use. Prepare working solutions immediately before the experiment.
High Riboflavin Concentration in Media This compound's activity is competitively inhibited by riboflavin.[1] Check the formulation of your culture medium for riboflavin content. Consider using a riboflavin-free medium or a medium with a known, low concentration of riboflavin for your experiments.
Inappropriate Bacterial Strain This compound is most effective against bacteria that have transporters for riboflavin. Some bacteria may lack these transporters or have efflux pumps that remove this compound. Confirm that your bacterial strain is susceptible to this compound by checking the literature or testing a known sensitive strain as a positive control.
Incorrect Inoculum Size An inoculum that is too dense can overwhelm the antimicrobial agent. Ensure you are using the recommended inoculum size for your MIC assay (typically around 5 x 10^5 CFU/mL).[8]
Precipitation of this compound Due to its low aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. When preparing your dilutions, ensure the final DMSO concentration is not inhibitory to your bacteria (typically ≤1%). Visually inspect your wells for any signs of precipitation.
Problem 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variable Light Exposure Differences in light exposure between experiments can lead to varying degrees of this compound degradation. Standardize your experimental setup to minimize and control light exposure consistently.
Inconsistent Stock Solution Preparation Ensure your stock solution is fully dissolved and homogenous before making serial dilutions. Vortex the stock solution before each use.
Lot-to-Lot Variability of Media Commercial culture media can have slight variations in composition between lots, including the concentration of riboflavin. If possible, use the same lot of media for a series of related experiments.
Variations in Inoculum Preparation The growth phase and density of the bacterial culture used for inoculation can affect the outcome. Standardize your protocol for preparing the inoculum to ensure consistency.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO~10 mg/mL[4]
Dimethylformamide (DMF)~0.3 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
Aqueous BuffersSparingly soluble[4]

Table 2: Impact of Riboflavin Concentration on this compound Activity against P. falciparum

This table demonstrates the competitive nature of riboflavin and can be extrapolated to bacterial systems.

Riboflavin Concentration in MediumThis compound IC50 (µM)
0 µM (Riboflavin-free)~0.03 µM
0.532 µM (Standard RPMI)1.6 ± 0.1 µM[1]
5 µM~9.6 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: Crystalline this compound, 100% DMSO, sterile microcentrifuge tubes, 0.22 µm syringe filter.

  • Procedure:

    • Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.

    • Store at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Materials: 96-well microtiter plates, appropriate sterile culture medium, this compound stock solution, bacterial culture in logarithmic growth phase.

  • Procedure:

    • In a 96-well plate, add 100 µL of sterile culture medium to all wells.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial suspension to each well.

    • Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).

    • Seal the plate and incubate at the optimal temperature and duration for the specific bacterium, ensuring the plate is protected from light.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Roseoflavin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Riboflavin_Transporter Riboflavin Transporter This compound->Riboflavin_Transporter Uptake Riboflavin Riboflavin Riboflavin->Riboflavin_Transporter Uptake Roseoflavin_int This compound Riboflavin_Transporter->Roseoflavin_int Riboflavin_int Riboflavin Riboflavin_Transporter->Riboflavin_int Flavokinase_FAD_Synthetase Flavokinase/ FAD Synthetase Roseoflavin_int->Flavokinase_FAD_Synthetase Riboflavin_int->Flavokinase_FAD_Synthetase RoFMN_RoFAD RoFMN / RoFAD (Inactive Analogs) Flavokinase_FAD_Synthetase->RoFMN_RoFAD FMN_FAD FMN / FAD (Active Cofactors) Flavokinase_FAD_Synthetase->FMN_FAD Flavoenzymes Flavoenzymes RoFMN_RoFAD->Flavoenzymes FMN_Riboswitch FMN Riboswitch RoFMN_RoFAD->FMN_Riboswitch Binding FMN_FAD->Flavoenzymes Inactive_Flavoenzymes Inactive Flavoenzymes Flavoenzymes->Inactive_Flavoenzymes Inhibition Active_Flavoenzymes Active Flavoenzymes Flavoenzymes->Active_Flavoenzymes Function Repression Repression FMN_Riboswitch->Repression Riboflavin_Biosynthesis_Transport_Genes Riboflavin Biosynthesis & Transport Genes Repression->Riboflavin_Biosynthesis_Transport_Genes

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (Protected from Light) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

References

"preventing degradation of roseoflavin stock solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of roseoflavin stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a concentrated stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It offers high solubility, allowing for the preparation of stocks up to 55 mg/mL.[3] For aqueous experiments, it is advisable to first dissolve this compound in a small amount of DMSO and then dilute it with the desired aqueous buffer.[1]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions are sensitive to light and temperature.[4][5] For optimal stability, stock solutions in DMSO should be aliquoted into light-protected vials and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][3][4] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q3: My this compound solution has changed color. What does this mean?

A3: A color change in your this compound solution, particularly a fading of its characteristic reddish-brown color, can indicate degradation.[6] This is often due to exposure to light, improper storage temperature, or pH instability. Degraded solutions may yield unreliable experimental results.

Q4: Can I store this compound solutions in aqueous buffers?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. If you need to prepare a working solution in an aqueous buffer, it should be made fresh for each experiment and used within the same day.[1] Some buffers, like phosphate buffers, have been shown to catalyze the photodegradation of this compound.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation in stock solution upon freezing The concentration of this compound in the solvent may be too high for the storage temperature.Gently warm the solution to 37°C and use sonication to redissolve the precipitate.[1][2] For future preparations, consider preparing a slightly less concentrated stock solution.
Precipitation when diluting DMSO stock in aqueous buffer This compound is sparingly soluble in aqueous solutions, and the sudden change in solvent polarity can cause it to precipitate.To improve solubility, ensure the final concentration in the aqueous buffer does not exceed the solubility limit (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).[1] You can also try adding the DMSO stock to the aqueous buffer slowly while vortexing.
Inconsistent experimental results This could be due to degradation of the this compound stock solution from improper storage (light exposure, repeated freeze-thaw cycles) or the use of old solutions.Always prepare fresh working solutions from a properly stored, aliquoted stock. If degradation is suspected, it is best to prepare a new stock solution from solid this compound.
Color of the solution appears lighter than expected This is a strong indicator of degradation, likely due to light exposure.Discard the solution. When preparing and handling this compound solutions, always use amber vials or wrap containers in aluminum foil to protect them from light.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~10-55 mg/mL[1][2][3]
Dimethylformamide (DMF)~0.3 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
WaterSparingly soluble[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)

Storage TemperatureRecommended Storage DurationKey ConsiderationsReference
-20°CUp to 1 monthProtect from light; avoid repeated freeze-thaw cycles.[1][2][4]
-80°CUp to 1 yearProtect from light; aliquot to avoid freeze-thaw cycles.[1][2][3][4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound. For a 1 mL of 10 mM stock solution, you will need 4.054 mg of this compound (Molecular Weight = 405.41 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution to 37°C and use a sonicator to aid dissolution.[1][2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Assessing the Stability of this compound Solutions (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • UV lamp and a controlled light exposure chamber (for photostability testing)

  • Temperature-controlled oven or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or fluorescence)

  • Appropriate mobile phase for HPLC analysis

Procedure:

  • Preparation of Stressed Samples:

    • Acidic/Basic Hydrolysis: Add a small volume of HCl or NaOH to aliquots of the this compound solution to achieve the desired pH (e.g., pH 2 and pH 10). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Add H₂O₂ to an aliquot of the this compound solution and incubate at room temperature.

    • Thermal Degradation: Place aliquots of the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose aliquots of the this compound solution to a controlled source of UV or visible light. Include a dark control stored under the same conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics under each condition.

Mandatory Visualizations

G Troubleshooting this compound Stock Solutions start Start: Issue with this compound Solution issue What is the issue? start->issue precipitation Precipitation in solution? issue->precipitation Physical change color_change Color change observed? issue->color_change Visual change inconsistent_results Inconsistent experimental results? issue->inconsistent_results Performance issue precipitation->color_change No precip_stock In DMSO stock upon freezing? precipitation->precip_stock Yes color_change->inconsistent_results No solve_color_change Indicates degradation. Protect from light. Discard and prepare fresh solution. color_change->solve_color_change Yes solve_inconsistent_results Likely degradation. Prepare fresh working solutions from aliquoted stock. Avoid repeated freeze-thaw cycles. inconsistent_results->solve_inconsistent_results Yes end End: Issue Resolved inconsistent_results->end No precip_aq During dilution in aqueous buffer? precip_stock->precip_aq No solve_precip_stock Gently warm and sonicate. Consider lower concentration for new stock. precip_stock->solve_precip_stock Yes solve_precip_aq Ensure final concentration is below solubility limit. Add stock slowly while vortexing. precip_aq->solve_precip_aq Yes precip_aq->end No solve_precip_stock->end solve_precip_aq->end solve_color_change->end solve_inconsistent_results->end

Caption: Troubleshooting workflow for common issues with this compound stock solutions.

G Simplified this compound Degradation Pathway This compound This compound degradation_products Degradation Products (e.g., 8-methylamino-riboflavin, lumichrome derivatives) This compound->degradation_products Degradation stress_factors Stress Factors stress_factors->degradation_products light Light light->stress_factors temperature High Temperature temperature->stress_factors ph Extreme pH ph->stress_factors

Caption: Key factors leading to the degradation of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Roseoflavin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during roseoflavin bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: No Zone of Inhibition or Higher than Expected Minimum Inhibitory Concentration (MIC) with Susceptible Strains

Potential Cause Recommended Action
This compound Degradation This compound is sensitive to light.[1] Prepare solutions fresh and protect them from light. Store stock solutions at -20°C in the dark. Avoid using phosphate buffers, which can catalyze photodegradation.[1]
Resistant Mutant Population Spontaneous mutations in the FMN riboswitch can lead to this compound resistance.[2][3][4][5] Streak the test organism from the stock culture to obtain single colonies and test individual colonies.
Incorrect Inoculum Density An overly dense inoculum can overwhelm the antibiotic, leading to reduced or absent zones of inhibition. Standardize the inoculum to a 0.5 McFarland turbidity standard.
Improper Disk Saturation If using the disk diffusion method, ensure sterile disks are fully saturated with the this compound solution and allowed to briefly dry before placing on the agar.
Inactive this compound Stock Verify the purity and activity of the this compound stock. If possible, test it against a different known susceptible organism or use a new batch of the compound.

Issue 2: High Variability in Zone of Inhibition Diameter or MIC Values Between Replicates

Potential Cause Recommended Action
Uneven Inoculum Spreading Inconsistent application of the bacterial lawn can lead to variable zones. Streak the inoculum evenly across the entire agar surface in three directions, rotating the plate 60 degrees each time.[6]
Inconsistent Incubation Conditions Variations in temperature or incubation time can affect bacterial growth and the rate of antibiotic diffusion. Ensure a consistent incubation temperature (e.g., 37°C) and time (e.g., 16-18 hours).[7]
Bacterial Clumping Clumping of bacteria in the inoculum can lead to uneven growth.[8] Vortex the inoculum suspension well before standardization and application to the plate.
Variations in Agar Depth The depth of the agar can affect the diffusion of the antibiotic. Pour plates on a level surface to a uniform depth (e.g., 4 mm).
Sample Matrix Effects If testing this compound from a complex mixture (e.g., fermentation broth), other components in the sample may interfere with the assay. Perform spike and recovery experiments to assess matrix effects.

Issue 3: Irregular or Fuzzy Zone Edges

Potential Cause Recommended Action
Mixed Culture Contamination of the test organism with other bacteria can result in irregular zone edges. Re-streak the culture to ensure purity.
Motile Test Organism Some bacteria may exhibit swarming motility, which can obscure the zone edge. Use a less motile strain if possible, or carefully interpret the edge of dense growth.
Delayed Disk Application Allowing the inoculum to grow for a period before applying the antibiotic disk can lead to indistinct zones. Apply disks promptly after inoculating the plate.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's antimicrobial activity?

A1: this compound is a structural analog of riboflavin and flavin mononucleotide (FMN).[9] Its primary mechanism of action is to bind to FMN riboswitches in the 5' untranslated region of bacterial mRNAs that code for riboflavin biosynthesis and transport proteins.[2][3] Upon binding of this compound (or its phosphorylated form, this compound mononucleotide), the riboswitch undergoes a conformational change that prematurely terminates transcription or blocks translation initiation.[8][9] This leads to a depletion of essential flavin cofactors, inhibiting bacterial growth.[3]

Q2: How does resistance to this compound typically develop?

A2: Resistance to this compound most commonly arises from spontaneous point mutations within the FMN riboswitch.[2][3][4] These mutations prevent or reduce the binding affinity of this compound to the riboswitch, thereby allowing the continued expression of riboflavin biosynthesis and transport genes even in the presence of the antibiotic.[2][8]

Q3: What are the recommended test organisms for a this compound bioassay?

A3: Bacillus subtilis and Listeria monocytogenes are commonly used and well-characterized Gram-positive bacteria that are susceptible to this compound and have known FMN riboswitches targeted by the compound.[2][4][10]

Q4: What are typical effective concentrations of this compound to use in a bioassay?

A4: The effective concentration can vary depending on the test organism and the specific assay conditions. However, literature suggests that concentrations in the range of 1 µM to 100 µM are often used to observe growth inhibition in susceptible strains like Listeria monocytogenes.[4][11][12] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.

Q5: Can I use a microplate-based (MIC) assay instead of a disk diffusion assay?

A5: Yes, a minimum inhibitory concentration (MIC) assay is a quantitative alternative to the disk diffusion method. It involves preparing serial dilutions of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that prevents visible bacterial growth after incubation.

Experimental Protocols

Protocol 1: this compound Disk Diffusion Bioassay

This protocol is a standard method for assessing the antimicrobial activity of this compound.

  • Prepare Inoculum:

    • Aseptically pick 4-5 well-isolated colonies of the test organism (e.g., Bacillus subtilis) from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Vortex thoroughly to create a uniform suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[6]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[7]

  • Apply this compound Disks:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water, protected from light).

    • Aseptically apply a known volume (e.g., 10 µL) of the desired this compound concentration onto sterile paper disks (6 mm diameter).

    • Allow the solvent to evaporate briefly.

    • Place the impregnated disks onto the inoculated MHA plate.

    • Gently press each disk to ensure full contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 16-18 hours.[7]

    • After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.

Protocol 2: this compound Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits bacterial growth.

  • Prepare this compound Dilutions:

    • In a sterile 96-well microplate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to be tested (e.g., 200 µM) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of MHB only (positive growth control).

    • Well 12 should contain 200 µL of MHB only (sterility control).

  • Prepare Inoculum:

    • Prepare a standardized bacterial suspension as described in the disk diffusion protocol.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Microplate:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Data Presentation

Table 1: Example of Expected Results for this compound Disk Diffusion Assay against Bacillus subtilis

This compound Concentration on Disk (µg)Expected Zone of Inhibition (mm)Interpretation
1018 - 25Susceptible
514 - 20Susceptible
18 - 12Intermediate
0 (Control)6 (disk diameter)No Inhibition

Note: These are hypothetical values for illustrative purposes. Actual zone sizes should be determined experimentally and calibrated against a standard.

Table 2: Example of Results for this compound MIC Assay against Listeria monocytogenes

WellThis compound Concentration (µM)Observed Growth (Turbidity)
1100-
250-
325-
412.5+
56.25+
63.13+
71.56+
80.78+
90.39+
100.20+
110 (Growth Control)+
120 (Sterility Control)-

In this example, the MIC would be 25 µM.

Visualizations

Roseoflavin_Mechanism cluster_cell Bacterial Cell cluster_riboswitch FMN Riboswitch Regulation Roseoflavin_ext This compound (extracellular) RibU RibU/RibM Transporter Roseoflavin_ext->RibU uptake Roseoflavin_int This compound (intracellular) RibU->Roseoflavin_int RibF Flavokinase (RibF) Roseoflavin_int->RibF phosphorylation RoFMN This compound Mononucleotide (RoFMN) RibF->RoFMN FMN_Riboswitch FMN Riboswitch (ON State) RoFMN->FMN_Riboswitch binds Transcription_Translation Transcription & Translation FMN_Riboswitch->Transcription_Translation allows FMN_Riboswitch_OFF FMN Riboswitch (OFF State) FMN_Riboswitch->FMN_Riboswitch_OFF conformational change Rib_Genes Riboflavin Biosynthesis & Transport Genes Transcription_Translation->Rib_Genes No_Expression Expression Blocked FMN_Riboswitch_OFF->No_Expression causes

Caption: Mechanism of this compound action via FMN riboswitch binding.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Problem_Type What is the nature of the inconsistency? Start->Problem_Type No_Zone No/Small Zone of Inhibition Problem_Type->No_Zone No Inhibition High_Variability High Variability Between Replicates Problem_Type->High_Variability Variable Results Fuzzy_Zones Irregular/Fuzzy Zone Edges Problem_Type->Fuzzy_Zones Irregular Zones Check_RoF Check this compound (Degradation, Activity) No_Zone->Check_RoF Check_Culture Check Culture (Resistance, Purity) No_Zone->Check_Culture Check_Inoculum Check Inoculum (Density, Spreading) No_Zone->Check_Inoculum High_Variability->Check_Inoculum Check_Plates Check Plates & Incubation (Agar Depth, Temp, Time) High_Variability->Check_Plates Fuzzy_Zones->Check_Culture Check_Motility Consider Organism Motility Fuzzy_Zones->Check_Motility

Caption: Logical workflow for troubleshooting this compound bioassays.

References

Technical Support Center: Heterologous Production of Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and key experimental protocols for researchers, scientists, and drug development professionals working on the heterologous production of the antibiotic roseoflavin.

Troubleshooting Guide

This guide addresses common issues encountered during the heterologous expression of the this compound biosynthetic pathway.

Problem Potential Cause Recommended Solution
No or Low this compound Yield Inefficient Gene Expression: The synthetic genes for the this compound pathway (rosA, rosB, rosC) may be poorly expressed. Recombinant mRNAs can be prone to rapid phosphorolytic degradation.[1]- Codon Optimization: Ensure genes are codon-optimized for the specific expression host, considering mRNA stability. - Promoter Strength: Use strong, inducible promoters to control gene expression. - mRNA Stability: Introduce protective secondary structures at the 5'- and 3'-ends of the mRNA to enhance stability.[1] - Verify Expression: Use RT-qPCR, Northern blotting, or Western blotting to confirm the transcription and translation of the biosynthetic genes.[1]
Insufficient Precursor Supply: this compound biosynthesis begins with riboflavin-5'-phosphate (FMN), which is derived from riboflavin.[2] The host's native riboflavin pathway may not produce enough precursor to support high-level this compound production.- Host Selection: Use a host known for riboflavin overproduction, such as certain resistant strains of Bacillus subtilis.[1] - Pathway Engineering: Overexpress key genes in the host's riboflavin biosynthesis pathway or the pentose phosphate pathway to increase the pool of precursors like GTP and ribulose-5-phosphate.[2] - Medium Supplementation: Add riboflavin to the growth medium. Note that this can sometimes trigger feedback inhibition of the native pathway via FMN riboswitches.[3]
Enzyme Bottlenecks: One of the biosynthetic enzymes (RosA, RosB, RosC) may have low activity or be rate-limiting. The phosphatase RosC was only recently identified and could represent an unknown bottleneck in earlier constructs.[1][4]- Enzyme Assays: Perform in vitro assays with purified enzymes or cell-free extracts to measure the activity of each enzyme in the pathway (see Experimental Protocols). - Gene Expression Tuning: Modulate the expression levels of each biosynthetic gene to balance the pathway and avoid the accumulation of potentially toxic intermediates.
Host Strain Growth Inhibition or Death After Induction This compound Toxicity: this compound is a broad-spectrum antibiotic.[1] Its accumulation inside the host cell is toxic, as it gets converted to analogs of FMN and FAD (RoFMN and RoFAD), which can inhibit essential flavoproteins.[1][5][6]- Co-express an Exporter: Introduce a gene encoding a flavin transporter, such as ribM from the natural producer Streptomyces davaonensis, to facilitate the export of this compound out of the cell.[1][7] Some hosts like Corynebacterium glutamicum may have native transporters (e.g., PnuX) that can export this compound.[1] - Optimize Induction: Induce gene expression during the late logarithmic or early stationary phase to minimize the impact on biomass accumulation. - Medium Engineering: Supplementing the medium with high concentrations of riboflavin can sometimes counteract the toxic effects.[1]
Precursor Depletion: Shunting a significant amount of FMN towards the this compound pathway can starve the cell of this essential cofactor, negatively affecting growth.- Use a Riboflavin-Overproducing Strain: This ensures that both essential cellular functions and this compound production are supplied with sufficient precursor. - Controlled Expression: Use tightly regulated promoters to avoid excessive drain of the FMN pool during critical growth phases.

Frequently Asked Questions (FAQs)

Q1: Which host organism is best for heterologous this compound production?

A1: There is no single "best" host, as each has advantages and disadvantages.

  • Corynebacterium glutamicum : Has been successfully used for this compound synthesis, achieving yields of approximately 1.6 µM. It can export over 95% of the synthesized this compound, even without a heterologous transporter.[1][8]

  • Bacillus subtilis : This is a common industrial host, and certain strains are resistant to this compound and overproduce its precursor, riboflavin, making them attractive candidates.[1] However, studies have reported difficulty in achieving expression of the ros genes in B. subtilis, possibly due to mRNA instability.[1]

  • Escherichia coli : While a common heterologous host, its sensitivity to this compound and the potential for flavoprotein inhibition by this compound-derived cofactors are significant challenges to overcome.[5][6]

  • Streptomyces davaonensis (natural producer): This organism can be engineered to overproduce this compound, with recombinant strains achieving yields of 34.9 ± 5.2 µM. However, its filamentous growth can complicate cultivation and processing.[1][8]

Q2: What is the complete biosynthetic pathway for this compound?

A2: The biosynthesis of this compound from the precursor riboflavin-5'-phosphate (FMN) requires three key enzymatic steps, catalyzed by the enzymes RosB, RosC, and RosA.[4] The precursor FMN is generated from riboflavin by a flavokinase.[1]

  • FMN to AFP: The synthase RosB converts riboflavin-5'-phosphate (FMN) into 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP).[2]

  • AFP to AF: The phosphatase RosC dephosphorylates AFP to produce 8-demethyl-8-amino-riboflavin (AF).[4]

  • AF to this compound: The dimethyltransferase RosA catalyzes the final two steps, converting AF into this compound.[2]

Roseoflavin_Biosynthesis Riboflavin Riboflavin FMN Riboflavin-5'-Phosphate (FMN) Riboflavin->FMN Flavokinase (RibC/RFK) AFP 8-demethyl-8-amino-riboflavin-5'-P (AFP) FMN->AFP RosB AF 8-demethyl-8-amino-riboflavin (AF) AFP->AF RosC This compound This compound AF->this compound RosA Heterologous_Production_Workflow cluster_prep 1. Genetic Construct Preparation cluster_host 2. Host Engineering & Cultivation cluster_analysis 3. Product Analysis a1 Identify & Synthesize rosA, rosB, rosC genes a2 Codon Optimize for Target Host a1->a2 a3 Clone into Expression Vector (with inducible promoter) a2->a3 b1 Transform Host Strain with Expression Vector a3->b1 b2 Select & Verify Recombinant Colonies b1->b2 b3 Cultivate Host in Optimized Medium b2->b3 b4 Induce Gene Expression (e.g., with IPTG, xylose) b3->b4 c1 Harvest Culture Supernatant b4->c1 c2 Filter & Prepare Sample for HPLC c1->c2 c3 HPLC Analysis to Quantify this compound c2->c3 Troubleshooting_Flowchart decision decision process process issue issue solution solution start Start Troubleshooting d1 Is the host strain growing after induction? start->d1 p1 p1 d1->p1 Yes issue1 Issue: Host Toxicity or Metabolic Burden d1->issue1 No d2 Is this compound Detected (e.g., by HPLC)? p1->d2 s1 Solution: - Reduce inducer concentration - Co-express exporter (ribM) - Switch to a weaker promoter - Add riboflavin to medium issue1->s1 d3 d3 d2->d3 Yes issue2 Issue: No Product Formation d2->issue2 No s_ok Production Successful d3->s_ok Yes, at desired level issue3 Issue: Low Yield d3->issue3 No, yield is too low s2 Solution: - Verify ros gene expression (RT-qPCR) - Check plasmid sequence integrity - Perform in vitro enzyme assays issue2->s2 s3 Solution: - Increase precursor supply (use riboflavin overproducer) - Optimize culture conditions (medium, temp, aeration) - Balance pathway gene expression issue3->s3

References

Technical Support Center: Minimizing Off-Target Effects of Roseoflavin in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with roseoflavin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's on-target and off-target effects?

This compound is a riboflavin (vitamin B2) analog. Its biological activity, both on-target and off-target, stems from its intracellular conversion into fraudulent flavin cofactors: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1][2][3][4][5]

  • On-Target Effects (in bacteria): In many bacteria, RoFMN binds to FMN riboswitches, which are regulatory RNA elements that control genes involved in riboflavin biosynthesis and transport. This binding represses these genes, leading to riboflavin starvation and antimicrobial activity.[6][7][8][9][10]

  • Off-Target Effects (in eukaryotes and bacteria): Eukaryotic cells, including human cells, possess flavokinases and FAD synthetases that can convert this compound into RoFMN and RoFAD.[11] These fraudulent cofactors can then be incorporated into a wide range of essential flavoproteins, disrupting their normal function. This is the primary source of off-target effects and toxicity in eukaryotic systems.[1][9][11]

Troubleshooting Guides

Issue 1: Observed Cellular Toxicity or Unexpected Phenotypes in Eukaryotic Cells

If you are observing broad cellular toxicity, reduced cell viability, or other unexpected phenotypes in your eukaryotic cell-based assays, it is likely due to the off-target effects of this compound on essential flavoproteins.

Diagram: this compound's Mechanism of Off-Target Effects in Eukaryotic Cells

Roseoflavin_Off_Target cluster_cell Eukaryotic Cell This compound This compound Flavokinase Flavokinase This compound->Flavokinase Riboflavin Riboflavin Riboflavin->Flavokinase RoFMN RoFMN Flavokinase->RoFMN ATP -> ADP FMN FMN Flavokinase->FMN ATP -> ADP FAD_Synthetase FAD Synthetase RoFAD RoFAD FAD_Synthetase->RoFAD ATP -> PPi FAD FAD FAD_Synthetase->FAD ATP -> PPi RoFMN->FAD_Synthetase FMN->FAD_Synthetase Apo_Flavoprotein Apo-Flavoprotein Inactive_Flavoprotein Inactive Flavoprotein (Off-Target Effect) Apo_Flavoprotein->Inactive_Flavoprotein Incorporation of RoFMN/RoFAD Active_Flavoprotein Active Flavoprotein Apo_Flavoprotein->Active_Flavoprotein Incorporation of FMN/FAD Mitochondrial_Dysfunction Mitochondrial Dysfunction Inactive_Flavoprotein->Mitochondrial_Dysfunction Redox_Imbalance Redox Imbalance Inactive_Flavoprotein->Redox_Imbalance

Caption: Intracellular conversion of this compound and its subsequent interference with flavoprotein function.

Potential Off-Target Flavoproteins and Pathways:

Flavoproteins are critical for numerous cellular processes. Their disruption can lead to widespread effects. Key areas to investigate include:

  • Mitochondrial Respiration: Flavoproteins are essential components of the electron transport chain (e.g., Complex I and II). Inhibition can lead to decreased ATP production and increased reactive oxygen species (ROS).

  • Redox Homeostasis: Enzymes like glutathione reductase, which is FAD-dependent, are crucial for maintaining the cellular redox balance.[12][13][14][15] Impairment can lead to oxidative stress.

  • Monoamine Metabolism: Monoamine oxidases (MAOs) are FAD-dependent enzymes critical for neurotransmitter metabolism.[1][6][16] Their inhibition can have significant neurological effects.

Troubleshooting Steps & Experimental Protocols:

  • Confirm Off-Target Engagement with Riboflavin Competition:

    • Rationale: Supplementing the culture medium with excess riboflavin can competitively inhibit the uptake and metabolic activation of this compound, thereby rescuing the off-target effects.

    • Experimental Protocol:

      • Design a dose-response experiment with varying concentrations of this compound.

      • For each this compound concentration, include a parallel set of experiments with a high concentration of supplemented riboflavin (e.g., 10-100 fold molar excess).

      • Culture cells in riboflavin-free medium prior to the experiment to ensure a controlled baseline.[4]

      • Measure cell viability, proliferation, or the specific phenotype of interest. A rescue of the phenotype in the presence of excess riboflavin indicates that the observed effects are likely due to off-target interactions with the flavin metabolic pathway.

Experimental Condition Expected Outcome if Off-Target Effects are Present
This compound aloneDecreased cell viability/altered phenotype
This compound + Excess RiboflavinRestored cell viability/normal phenotype
Riboflavin aloneNormal cell viability/phenotype
Vehicle controlNormal cell viability/phenotype
  • Assess Mitochondrial Function:

    • Rationale: Since many mitochondrial flavoproteins are potential off-targets, assessing mitochondrial health is a key step in diagnosing off-target effects.

    • Experimental Protocol: Measuring Oxygen Consumption Rate (OCR)

      • Culture cells in the presence and absence of this compound (with and without riboflavin rescue).

      • Use a Seahorse XF Analyzer or a similar instrument to measure OCR.[17]

      • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[17][18]

      • Analyze key parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon this compound treatment, which is rescued by riboflavin, points to mitochondrial off-target effects.

Parameter This compound-Treated Cells (Expected) This compound + Riboflavin (Expected)
Basal RespirationDecreasedNormal
ATP ProductionDecreasedNormal
Maximal RespirationDecreasedNormal
Spare Respiratory CapacityDecreasedNormal
  • Measure Glutathione Reductase Activity:

    • Rationale: To investigate off-target effects on redox balance, measure the activity of the FAD-dependent enzyme glutathione reductase.

    • Experimental Protocol:

      • Prepare cell lysates from cells treated with this compound (with and without riboflavin rescue) and control cells.

      • Use a commercially available glutathione reductase activity assay kit. These assays typically measure the rate of NADPH consumption at 340 nm in the presence of oxidized glutathione (GSSG).

      • A decrease in glutathione reductase activity that is prevented by riboflavin co-treatment would indicate an off-target effect on this enzyme.

Issue 2: Difficulty in Distinguishing On-Target from Off-Target Effects in Bacterial Studies

While the primary on-target effect of this compound in many bacteria is the inhibition of FMN riboswitches, its conversion to fraudulent cofactors can also cause off-target effects by inhibiting essential flavoproteins.

Diagram: Differentiating On-Target and Off-Target Effects in Bacteria

Roseoflavin_Bacterial_Effects This compound This compound RoFMN RoFMN This compound->RoFMN Flavokinase FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Flavoproteins Bacterial Flavoproteins RoFMN->Flavoproteins Rib_Gene_Repression Riboflavin Gene Repression (On-Target Effect) FMN_Riboswitch->Rib_Gene_Repression Flavoprotein_Inhibition Flavoprotein Inhibition (Off-Target Effect) Flavoproteins->Flavoprotein_Inhibition

Caption: this compound's dual mechanism of action in susceptible bacteria.

Troubleshooting Steps & Experimental Protocols:

  • Use of Riboswitch-Mutant Strains:

    • Rationale: To isolate the off-target effects, use bacterial strains with mutations in the FMN riboswitch that prevent RoFMN binding. In these strains, any remaining antibacterial activity of this compound can be attributed to off-target effects on flavoproteins.[6][7]

    • Experimental Protocol:

      • Obtain or generate a bacterial strain with a well-characterized mutation in the FMN riboswitch that confers resistance to this compound's on-target effect.

      • Perform growth inhibition assays (e.g., determination of minimum inhibitory concentration - MIC) with this compound on both the wild-type and the riboswitch-mutant strain.

      • If the mutant strain still shows sensitivity to this compound, albeit at a higher concentration, this indicates the presence of off-target effects.

Bacterial Strain This compound Treatment Outcome Interpretation
Wild-TypeHigh sensitivity (low MIC)Combined on- and off-target effects
FMN Riboswitch MutantReduced sensitivity (higher MIC)Primarily off-target effects
  • Overexpression of a Specific Flavoprotein:

    • Rationale: If you hypothesize that a specific essential flavoprotein is an off-target, overexpressing this protein may rescue the cells from the toxic effects of this compound.

    • Experimental Protocol:

      • Construct a plasmid for the inducible overexpression of the candidate flavoprotein.

      • Transform this plasmid into the wild-type bacterial strain.

      • Perform growth assays with and without the inducer in the presence of this compound.

      • An improvement in growth upon overexpression of the flavoprotein suggests it is a significant off-target.

Issue 3: How to Identify Novel Off-Targets of this compound

For a more comprehensive understanding of this compound's off-target profile, advanced techniques can be employed.

Troubleshooting Steps & Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Rationale: CETSA is a powerful method to identify the direct binding of a small molecule to its protein targets in a cellular context. Ligand binding often stabilizes a protein against heat-induced denaturation.[2][3][19][20][21]

    • Experimental Protocol Outline:

      • Treat intact cells or cell lysates with this compound or a vehicle control.

      • Heat the samples across a range of temperatures.

      • Separate the soluble protein fraction from the precipitated, denatured proteins.

      • Analyze the soluble fraction using quantitative proteomics (mass spectrometry) to identify proteins that are stabilized by this compound binding.[19][21]

  • Quantitative Proteomics:

    • Rationale: Analyze global changes in protein expression in response to this compound treatment. This can provide insights into the cellular pathways affected by off-target activity.

    • Experimental Protocol Outline:

      • Treat cells with this compound (with and without riboflavin rescue) and a vehicle control.

      • Perform quantitative proteomic analysis (e.g., SILAC, TMT, or label-free quantification) on cell lysates.

      • Identify proteins with significantly altered expression levels.

      • Use bioinformatics tools to perform pathway analysis on the differentially expressed proteins to identify cellular processes affected by this compound.

Data Summary Tables

Table 1: Key Enzymes in this compound Metabolism

EnzymeSubstrateProductCellular LocationImplication for Off-Target Effects
FlavokinaseThis compoundThis compound Mononucleotide (RoFMN)CytosolInitiates the production of fraudulent cofactors.
FAD SynthetaseRoFMNThis compound Adenine Dinucleotide (RoFAD)Cytosol, MitochondriaCompletes the production of fraudulent cofactors.

Table 2: Summary of Experimental Approaches to Mitigate and Identify Off-Target Effects

Approach Principle Application Key Protocol Steps
Riboflavin Competition Assay Competitive inhibition of this compound uptake and metabolism.Confirming that observed effects are due to interference with flavin pathways.Co-incubation of cells with this compound and excess riboflavin; measure phenotypic rescue.
Mitochondrial Function Assays Measuring the impact on the electron transport chain, a major site of flavoprotein activity.Assessing off-target effects on cellular energy metabolism.Measure Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.
Enzyme Activity Assays Quantifying the function of specific flavoenzymes.Pinpointing specific off-target proteins.Use commercial kits or established protocols to measure the activity of enzymes like glutathione reductase or monoamine oxidase.
Use of Resistant Mutants Genetically ablating the on-target to isolate off-target effects.Differentiating on- and off-target effects in bacteria.Compare the phenotype of wild-type and riboswitch-mutant strains upon this compound treatment.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of a protein.Unbiased identification of direct protein targets.Heat-shock cell lysates/intact cells treated with this compound and identify stabilized proteins by mass spectrometry.
Quantitative Proteomics Global analysis of protein expression changes.Identifying cellular pathways affected by off-target activity.Compare the proteomes of this compound-treated and control cells.

References

Validation & Comparative

Roseoflavin and Riboflavin: A Comparative Analysis of FMN Riboswitch Binding

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential binding of roseoflavin and riboflavin to the FMN riboswitch, supported by experimental data and detailed methodologies.

The flavin mononucleotide (FMN) riboswitch is a crucial non-coding RNA element that regulates the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2) in many bacteria.[1][2] Its ability to bind FMN, a derivative of riboflavin, triggers a conformational change in the RNA structure, leading to the downregulation of associated genes.[3][4] this compound, a natural antibiotic analog of riboflavin, also targets the FMN riboswitch, exerting its antimicrobial effects by mimicking FMN and repressing essential genes.[5][6][7] This guide provides a detailed comparison of how these two molecules interact with the FMN riboswitch, presenting key binding data, experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and riboflavin to the FMN riboswitch have been determined using various biochemical and biophysical techniques. The data consistently demonstrates that while both molecules bind to the same site, their affinities differ significantly. The following table summarizes the key quantitative data from studies on the FMN riboswitch from Bacillus subtilis.

LigandParameterValueBacterial SpeciesReference
Flavin Mononucleotide (FMN)KD~5 nMBacillus subtilis[5]
This compoundKD~100 nMBacillus subtilis[5]
RiboflavinKD~3 µMBacillus subtilis[5]
Flavin Mononucleotide (FMN)IC500.4 ± 0.01 µMBacillus subtilis[8]
This compoundIC507.0 ± 0.18 µMBacillus subtilis[8]

KD (Dissociation Constant): A measure of the binding affinity between a ligand and a macromolecule. A lower KD value indicates a stronger binding affinity. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a substance required to inhibit a biological process by 50%.

These data highlight that FMN, the natural ligand, binds with the highest affinity. This compound exhibits a significantly stronger affinity than riboflavin, explaining its potency as an antimicrobial agent that can effectively compete with the natural precursors and regulate the riboswitch.[5] The weaker binding of riboflavin is attributed to the absence of the phosphate group, which is crucial for tight binding to the riboswitch aptamer.[4][9]

Experimental Protocols

The determination of the binding affinities and the elucidation of the regulatory mechanisms rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.

In-line Probing Assay

This technique is used to monitor the spontaneous cleavage of RNA in the presence of different ligands. Ligand-induced conformational changes in the RNA structure alter the rate of cleavage at specific positions, providing insights into the binding site and the resulting structural rearrangements.

  • RNA Preparation: The FMN riboswitch RNA is transcribed in vitro from a DNA template using T7 RNA polymerase and purified.

  • Ligand Incubation: The RNA is incubated with varying concentrations of the ligand (FMN, this compound, or riboflavin) in a buffer solution.

  • In-line Probing Reaction: The mixture is incubated for a set period to allow for spontaneous RNA cleavage.

  • Analysis: The RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. The cleavage patterns are analyzed to determine the regions of the RNA that are protected or become more susceptible to cleavage upon ligand binding, from which an apparent dissociation constant (KD) can be estimated.[5]

Competitive Photoaffinity Labeling

This method is employed to quantitatively measure the binding of unlabeled ligands by their ability to compete with a photoreactive probe that covalently binds to the riboswitch upon UV irradiation.

  • Probe and Ligand Incubation: The FMN riboswitch RNA is pre-incubated with varying concentrations of the competitor ligand (FMN or this compound).

  • Photoaffinity Probe Addition: A photoreactive probe, a modified version of the natural ligand, is added to the mixture.

  • UV Cross-linking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and the RNA.

  • Analysis: The labeled RNA is typically modified with a reporter molecule (e.g., a fluorophore) and analyzed by PAGE. The intensity of the labeled RNA band is quantified to determine the extent of competition, from which the IC50 value is calculated.[8][10][11]

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)

SHAPE is a powerful technique for probing RNA structure at single-nucleotide resolution. It uses a chemical reagent that preferentially acylates flexible nucleotides, providing a detailed map of the RNA secondary and tertiary structure in the presence and absence of a ligand.

  • RNA Folding: The FMN riboswitch RNA is folded in the presence or absence of the ligand (FMN or this compound).

  • Chemical Modification: The folded RNA is treated with a SHAPE reagent (e.g., 2-methylnicotinic acid imidazolide).

  • Reverse Transcription: The modified RNA is used as a template for reverse transcription. The sites of modification cause the reverse transcriptase to pause or fall off, generating cDNA fragments of varying lengths.

  • Analysis: The cDNA fragments are separated by capillary electrophoresis or PAGE. The resulting pattern reveals the reactivity of each nucleotide, providing a detailed map of the RNA structure and how it is altered by ligand binding.[8][12]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the FMN riboswitch signaling pathway and a typical experimental workflow for studying ligand binding.

FMN_Riboswitch_Signaling_Pathway cluster_ligand Ligand Binding cluster_conformation Conformational Change cluster_regulation Gene Regulation FMN FMN or This compound Riboswitch_unbound FMN Riboswitch (Unbound State) FMN->Riboswitch_unbound Binds to Aptamer Riboswitch_bound FMN Riboswitch (Bound State) Riboswitch_unbound->Riboswitch_bound Induces Folding Termination Transcription Termination Riboswitch_bound->Termination Forms Terminator Hairpin Translation_inhibition Translation Inhibition Riboswitch_bound->Translation_inhibition Sequesters RBS Gene_expression Gene Expression (Riboflavin Synthesis/Transport) Termination->Gene_expression Prevents Translation_inhibition->Gene_expression Blocks

Caption: FMN riboswitch signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_binding_assay Binding Assay cluster_analysis Analysis RNA_synthesis In Vitro Transcription of FMN Riboswitch RNA Incubation Incubate RNA with Varying Ligand Concentrations RNA_synthesis->Incubation Ligand_prep Prepare Ligand Solutions (this compound, Riboflavin) Ligand_prep->Incubation PAGE Polyacrylamide Gel Electrophoresis (PAGE) Incubation->PAGE Data_analysis Quantify Binding and Determine Kd or IC50 PAGE->Data_analysis

Caption: Experimental workflow for binding analysis.

Conclusion

The FMN riboswitch is a validated target for the natural antibiotic this compound.[7] While both this compound and the natural precursor riboflavin bind to the FMN riboswitch, this compound exhibits a significantly higher affinity, enabling it to effectively repress genes essential for bacterial growth.[5] This comparative guide provides researchers and drug development professionals with the essential data and methodologies to understand and further investigate the interactions between these small molecules and their RNA target. The detailed protocols and visual diagrams offer a foundation for future studies aimed at designing novel antimicrobial agents that exploit the regulatory power of riboswitches.

References

Roseoflavin vs. Flavin Mononucleotide: A Competitive Binding Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring antibacterial avenues, understanding the competitive interaction between the natural antibiotic roseoflavin and the essential cofactor flavin mononucleotide (FMN) is critical. This guide provides a comparative analysis of their binding to FMN riboswitches, a key regulatory element in bacterial gene expression. The data presented herein, sourced from various experimental studies, illuminates the potential of this compound as a competitive inhibitor and a template for novel antibiotic development.

Quantitative Comparison of Binding Affinities

The efficacy of this compound as a competitive agent against FMN is quantitatively demonstrated by comparing their respective binding affinities to FMN riboswitches. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics in this assessment. A lower value in both instances signifies a higher binding affinity or inhibitory potency.

LigandTargetMethodKdIC50Source
Flavin Mononucleotide (FMN) B. subtilis ribD FMN RiboswitchIn-line Probing~5 nM-[1]
This compound B. subtilis ribD FMN RiboswitchIn-line Probing~100 nM-[1][2][3]
Flavin Mononucleotide (FMN) S. davawensis FMN RiboswitchIn-line Probing< 100 pM-[1]
This compound S. davawensis FMN RiboswitchIn-line Probing~10 nM-[1]
Flavin Mononucleotide (FMN) B. subtilis ribD FMN RiboswitchPhotoaffinity Labeling-0.4 ± 0.01 µM[4][5]
This compound B. subtilis ribD FMN RiboswitchPhotoaffinity Labeling-7.0 ± 0.18 µM[4][5]
This compound B. subtilis ribD FMN Riboswitch (in vivo)Photoaffinity Labeling-5 ± 0.64 µM[5]

The Mechanism of Competitive Binding

This compound, a structural analog of riboflavin, is intracellularly converted to this compound mononucleotide (RoFMN).[6][7] It is this phosphorylated form that directly competes with FMN for binding to the aptamer domain of the FMN riboswitch.[7][8] This binding event modulates the expression of genes involved in riboflavin biosynthesis and transport, ultimately leading to an antibacterial effect.[1][2]

Competitive_Binding_Mechanism FMN_Riboswitch FMN Riboswitch (Aptamer Domain) Active_Conformation Active Conformation (Gene Expression OFF) FMN_Riboswitch->Active_Conformation Conformational Change Inactive_Conformation Inactive Conformation (Gene Expression ON) FMN_Riboswitch->Inactive_Conformation Default State FMN FMN FMN->FMN_Riboswitch Binds RoFMN This compound Mononucleotide (RoFMN) RoFMN->FMN_Riboswitch Competitively Binds FMN_legend FMN RoFMN_legend RoFMN

Competitive binding of FMN and RoFMN to the FMN riboswitch.

Experimental Protocol: Competitive Photoaffinity Labeling Assay

This protocol outlines a competitive binding assay using photoaffinity labeling to determine the IC50 values of competitor ligands like this compound against a known ligand (FMN).

Materials:

  • FMN riboswitch RNA construct

  • Photoreactive FMN probe (e.g., diazirine-modified FMN)

  • Competitor ligand (this compound)

  • Natural ligand (FMN)

  • Binding buffer (e.g., Tris-HCl, MgCl2)

  • Fluorescent azide (e.g., fluorescein-azide) for click chemistry

  • Urea-PAGE analysis reagents

  • Microplate reader or gel imager

Procedure:

  • Pre-incubation with Competitor: A series of reactions are prepared where a constant concentration of the FMN riboswitch is pre-incubated with varying concentrations of the unlabeled competitor (this compound) or the natural ligand (FMN) for a defined period to allow for binding equilibrium to be reached.

  • Addition of Photoreactive Probe: A constant, low micromolar concentration of the photoreactive FMN probe is added to each reaction mixture.

  • UV Cross-linking: The samples are exposed to UV light (e.g., 365 nm) to induce covalent cross-linking between the photoreactive probe and the FMN riboswitch.

  • Click Chemistry: A fluorescent azide is added to the reactions, which "clicks" onto an alkyne group on the photoreactive probe, thereby fluorescently tagging the RNA-probe complex.

  • Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescence intensity of the bands corresponding to the labeled FMN riboswitch is quantified.

  • Data Interpretation: The band intensities are plotted against the concentration of the competitor ligand. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the photoaffinity labeling.

Experimental_Workflow A 1. Pre-incubation: FMN Riboswitch + Varying [Competitor] B 2. Add Photoreactive FMN Probe A->B C 3. UV Cross-linking (365 nm) B->C D 4. Click Chemistry: Add Fluorescent Azide C->D E 5. Denaturing PAGE D->E F 6. Quantify Band Fluorescence E->F G 7. Plot Intensity vs. [Competitor] & Calculate IC50 F->G

References

A Comparative Analysis of Roseoflavin and Other FMN Riboswitch Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The flavin mononucleotide (FMN) riboswitch, a cis-regulatory element of RNA, has emerged as a promising target for the development of novel antibiotics. This guide provides a detailed comparative analysis of roseoflavin, a naturally occurring antibiotic, and other synthetic inhibitors that target the FMN riboswitch. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key assays.

Introduction to FMN Riboswitch Inhibitors

The FMN riboswitch is a non-coding RNA structure found predominantly in bacteria that regulates genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1] By binding to its cognate ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation of the associated genes.[2] Small molecules that can mimic FMN and bind to the riboswitch can, therefore, disrupt essential metabolic pathways in bacteria, making them attractive candidates for new antibacterial agents.[3][4]

This compound , a natural analog of riboflavin produced by Streptomyces davawensis, is a well-studied FMN riboswitch inhibitor.[5] Inside the bacterial cell, this compound is phosphorylated to this compound mononucleotide (RoFMN), which then binds to the FMN riboswitch, repressing the expression of genes necessary for riboflavin synthesis and transport.[5][6]

Ribocil , a synthetic compound identified through high-throughput screening, is another potent and selective inhibitor of the FMN riboswitch.[6][7] Unlike this compound, ribocil is not a structural analog of FMN but effectively mimics its function in binding to the riboswitch.[6]

Comparative Performance of FMN Riboswitch Inhibitors

The efficacy of FMN riboswitch inhibitors can be quantified by several parameters, including binding affinity (Kd), half-maximal inhibitory concentration (IC50) in in vitro assays, and minimum inhibitory concentration (MIC) in bacterial growth assays. A lower value for each of these parameters indicates a more potent inhibitor.

InhibitorTarget Organism/RiboswitchAssay TypeKd (nM)IC50 (µM)MIC (µg/mL)Reference
FMN (Natural Ligand) Bacillus subtilis ribDIn-line Probing~5--[8]
Escherichia coliFluorescence-based~1--[9]
This compound Bacillus subtilis ribDIn-line Probing~100--[8]
Streptomyces davawensisIn-line Probing10--[8]
Bacillus subtilisPhotoaffinity Labeling Competition-7.0 ± 0.18-[10]
Ribocil-B Escherichia coliFluorescence-based13--[6]
Escherichia coli-6.6--[7]
Ribocil-C Escherichia coliReporter Gene Assay-0.3>64[4][6]
Enterococcus faecalis---4[4]
Staphylococcus aureus (MRSA)---4[4]
Ribocil C-PA Escherichia coli---4[4]
Klebsiella pneumoniae---4[4]
5FDQD Clostridium difficile---Low[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FMN riboswitch signaling pathway and a general experimental workflow for inhibitor analysis.

FMN_Riboswitch_Signaling_Pathway cluster_gene_expression Gene Expression Control cluster_inhibition Inhibitor Action FMN FMN Riboswitch_unbound FMN Riboswitch (Unbound) FMN->Riboswitch_unbound Binds Riboswitch_bound FMN Riboswitch (Bound) Riboswitch_unbound->Riboswitch_bound Transcription_ON Transcription/ Translation ON Riboswitch_unbound->Transcription_ON Allows Riboswitch_inhibitor_bound FMN Riboswitch (Inhibitor-Bound) Riboswitch_unbound->Riboswitch_inhibitor_bound Transcription_OFF Transcription/ Translation OFF Riboswitch_bound->Transcription_OFF Causes Riboflavin_synthesis Riboflavin Biosynthesis & Transport Proteins Transcription_ON->Riboflavin_synthesis Leads to Inhibitor This compound/ Ribocil Inhibitor->Riboswitch_unbound Binds Transcription_OFF_inhibitor Transcription/ Translation OFF Riboswitch_inhibitor_bound->Transcription_OFF_inhibitor Causes

FMN Riboswitch Signaling Pathway

Experimental_Workflow cluster_workflow Experimental Workflow for Inhibitor Analysis start Start in_vitro_synthesis In Vitro Synthesis of FMN Riboswitch RNA start->in_vitro_synthesis binding_assay Binding Affinity Assay (e.g., ITC, In-line Probing) in_vitro_synthesis->binding_assay functional_assay Functional Assay (e.g., In Vitro Transcription Termination) binding_assay->functional_assay in_vivo_assay In Vivo Assay (Bacterial Growth Inhibition - MIC) functional_assay->in_vivo_assay data_analysis Data Analysis and Comparison in_vivo_assay->data_analysis end End data_analysis->end

Experimental Workflow for Inhibitor Analysis

Experimental Protocols

In Vitro Transcription Termination Assay

This assay measures the ability of a compound to induce premature transcription termination by binding to the FMN riboswitch.

Materials:

  • Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter gene sequence.

  • RNA Polymerase (e.g., T7 RNA Polymerase).

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • Test compounds (inhibitors) at various concentrations.

  • FMN (as a positive control).

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Polyacrylamide gel (denaturing, e.g., 8%) and electrophoresis apparatus.

  • Phosphorimager for visualization.

Protocol:

  • Prepare transcription reactions by combining the DNA template, transcription buffer, and NTPs (including the radiolabeled NTP) in a microcentrifuge tube.

  • Add the test compound or FMN at the desired final concentration to the respective tubes. Include a no-ligand control.

  • Initiate the transcription reaction by adding RNA Polymerase.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reactions by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 3-5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye fronts have migrated an appropriate distance.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the bands using a phosphorimager. The appearance of a shorter "terminated" RNA product in the presence of the inhibitor indicates its activity. Quantify the band intensities to determine the percentage of termination at each inhibitor concentration.[12][13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15]

Materials:

  • Purified FMN riboswitch RNA, dialyzed extensively against the ITC buffer.

  • Test compound (ligand), dissolved in the same ITC buffer as the RNA.

  • ITC instrument.

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂).

Protocol:

  • Thoroughly degas both the RNA solution and the ligand solution.

  • Load the RNA solution into the sample cell of the ITC instrument.

  • Load the ligand solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Perform an initial injection of a small volume to avoid artifacts from syringe placement.

  • Carry out a series of injections of the ligand into the RNA solution, recording the heat change after each injection.

  • As a control, perform a separate titration of the ligand into the buffer alone to account for the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).[16][17]

Bacterial Growth Inhibition (MIC) Assay

This assay determines the minimum concentration of an inhibitor required to prevent the visible growth of a bacterial culture.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Escherichia coli).

  • Liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth).

  • 96-well microtiter plates.

  • Test compounds serially diluted to a range of concentrations.

  • Positive control (a known antibiotic) and negative control (no inhibitor).

  • Spectrophotometer or microplate reader.

Protocol:

  • Prepare a bacterial inoculum by growing a culture to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • In a 96-well plate, add a fixed volume of the bacterial inoculum to each well.

  • Add the serially diluted test compounds to the wells. Ensure each concentration is tested in replicate.

  • Include wells with only the bacterial culture (negative control) and wells with the bacterial culture and a known antibiotic (positive control).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.

  • The MIC is defined as the lowest concentration of the inhibitor at which no visible growth (or a significant reduction in OD₆₀₀ compared to the negative control) is observed.[18]

Conclusion

The FMN riboswitch remains a compelling target for the development of novel antibacterial agents. This compound, a natural product, and synthetic compounds like ribocil have demonstrated the potential of this strategy. This guide provides a framework for the comparative analysis of such inhibitors, offering quantitative data and detailed experimental protocols to aid researchers in this field. Future efforts in structure-based drug design and the exploration of diverse chemical scaffolds hold promise for the discovery of next-generation FMN riboswitch inhibitors with improved potency and broader spectrum of activity.

References

A Comparative Analysis of the Antibacterial Activity of Roseoflavin and Other Riboflavin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the antibacterial prowess of roseoflavin and its synthetic and natural counterparts reveals a promising landscape for the development of novel antibiotics. This comprehensive guide synthesizes experimental data on the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains, details the methodologies behind these findings, and visually elucidates their mechanisms of action.

This compound, a naturally occurring analog of riboflavin (vitamin B2), has garnered significant attention within the scientific community for its potent antibacterial properties. This guide provides a detailed comparison of the in vitro activity of this compound with other key riboflavin analogs, including 8-demethyl-8-aminoriboflavin (AF), ribocil, and 5FDQD. The primary mechanism of action for many of these molecules lies in their ability to target and modulate the flavin mononucleotide (FMN) riboswitch, a crucial regulatory element in bacterial riboflavin metabolism.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and its analogs is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the available MIC data for these compounds against a panel of clinically relevant bacteria.

CompoundBacterial SpeciesMIC (µg/mL)
This compound Bacillus subtilis1.6[1]
Staphylococcus aureus0.5[2]
Escherichia coli (wild-type)>50[3][4]
Escherichia coli (with riboflavin transporter)Lower than wild-type
8-demethyl-8-aminoriboflavin (AF) Gram-positive bacteriaActive (specific MICs not widely reported)[5]
Ribocil-C Staphylococcus aureus (MRSA)0.5[6]
Escherichia coli (efflux-deficient)0.3 (IC50)[7]
Escherichia coli (wild-type)>64
Ribocil C-PA Escherichia coli4
Klebsiella pneumoniae4
5FDQD Clostridium difficilePotent (specific MICs not widely reported)[8][9][10]

Note: The activity of some analogs, like this compound against E. coli, is dependent on the presence of a riboflavin transporter, as this bacterium does not naturally import riboflavin. Modifications to the core structure, as seen in Ribocil C-PA, can enhance activity against Gram-negative bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide are primarily derived from studies employing the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M07-A9 document.[11][12]

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This standardized method allows for the quantitative assessment of a compound's antibacterial activity.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of the riboflavin analog is prepared at a known concentration.
  • 96-Well Microtiter Plate: Sterile plates are used to perform serial dilutions.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed across the wells of the microtiter plate using the growth medium as the diluent. This creates a range of concentrations to test.
  • Control wells are included: a positive control (broth and bacteria, no antimicrobial) and a negative control (broth only).

4. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions and the positive control well.
  • The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours) for the specific bacterium.

5. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

Signaling Pathways and Mechanisms of Action

The antibacterial activity of this compound and many of its analogs is intricately linked to their interaction with the FMN riboswitch. This non-coding RNA element, found in the 5' untranslated region of certain bacterial mRNAs, regulates the expression of genes involved in riboflavin biosynthesis and transport.

This compound Biosynthesis and Metabolic Activation

This compound is synthesized from a precursor, 8-demethyl-8-aminoriboflavin (AF), which itself is derived from flavin mononucleotide (FMN).[3][13][14][15] Once inside a susceptible bacterial cell, this compound is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host cell's flavokinase and FAD synthetase, respectively.

Roseoflavin_Metabolic_Pathway FMN Flavin Mononucleotide (FMN) AF 8-demethyl-8-aminoriboflavin (AF) FMN->AF Biosynthesis This compound This compound AF->this compound Biosynthesis RoFMN This compound Mononucleotide (RoFMN) This compound->RoFMN Flavokinase RoFAD This compound Adenine Dinucleotide (RoFAD) RoFMN->RoFAD FAD Synthetase Flavokinase Flavokinase FAD_Synthetase FAD_Synthetase

This compound Metabolic Pathway
FMN Riboswitch Mechanism of Action

In the absence of sufficient FMN, the FMN riboswitch adopts a conformation that allows for the transcription of genes required for riboflavin synthesis and transport (the "ON" state). However, when FMN (or an analog like RoFMN) is present in high concentrations, it binds to the aptamer domain of the riboswitch. This binding event induces a conformational change in the RNA structure, leading to the formation of a terminator hairpin. This premature termination of transcription prevents the expression of the downstream genes, effectively shutting down the riboflavin supply (the "OFF" state).[16][17][18] This disruption of a vital metabolic pathway ultimately leads to bacterial growth inhibition.

FMN_Riboswitch_Mechanism cluster_low_fmn Low FMN Concentration ('ON' State) cluster_high_fmn High FMN/Roseoflavin Concentration ('OFF' State) Low_FMN Riboswitch in 'Anti-terminator' conformation Transcription_ON Transcription of Riboflavin Biosynthesis/Transport Genes Low_FMN->Transcription_ON Allows High_FMN FMN or this compound-MN binds to Riboswitch Terminator Riboswitch forms 'Terminator' hairpin High_FMN->Terminator Transcription_OFF Premature Transcription Termination Terminator->Transcription_OFF Causes

FMN Riboswitch Regulation

Conclusion

This compound and other riboflavin analogs represent a compelling class of antibacterial agents with a distinct mechanism of action targeting the FMN riboswitch. The quantitative data presented herein underscore the potential of these compounds, particularly against Gram-positive bacteria. Further research into structure-activity relationships, as exemplified by the development of Ribocil C-PA, may lead to the design of next-generation riboflavin analogs with an expanded spectrum of activity, offering a new avenue in the fight against antimicrobial resistance.

References

Navigating Resistance: A Comparative Guide to Roseoflavin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), presents a unique mechanism of antibacterial action by targeting flavin mononucleotide (FMN) riboswitches. This guide provides a comprehensive comparison of this compound with other antibiotics, focusing on the critical aspect of cross-resistance. While direct experimental studies comprehensively detailing cross-resistance between this compound and other antibiotic classes are notably absent in the current body of scientific literature, this document synthesizes the available data on this compound's standalone activity and explores the theoretical underpinnings of potential cross-resistance mechanisms. We present available minimum inhibitory concentration (MIC) data for this compound, outline detailed experimental protocols for future cross-resistance studies, and visualize key pathways and workflows to support further research in this area.

Introduction to this compound: Mechanism of Action

This compound exerts its antimicrobial effect primarily by acting as an antimetabolite of riboflavin. The key steps in its mechanism of action are as follows:

  • Uptake: this compound is transported into bacterial cells, particularly Gram-positive bacteria, via riboflavin transporters.

  • Metabolic Activation: Inside the cell, this compound is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host cell's flavokinase and FAD synthetase, respectively.

  • Target Engagement: RoFMN, mimicking FMN, binds to FMN riboswitches located in the 5' untranslated regions of mRNAs for riboflavin biosynthesis and transport genes.

  • Inhibition of Riboflavin Synthesis: This binding event prematurely terminates transcription of these essential genes, leading to a depletion of riboflavin and its vital cofactors, FMN and FAD.

  • Disruption of Flavoprotein Function: The incorporation of RoFMN and RoFAD into flavoproteins can also lead to the formation of non-functional enzymes, further disrupting cellular metabolism.

Resistance to this compound in bacteria, such as Bacillus subtilis and Listeria monocytogenes, typically arises from mutations in the aptamer region of the FMN riboswitch, which prevent the binding of RoFMN and thereby allow for the continued expression of riboflavin synthesis and transport genes[1][2][3].

Roseoflavin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Roseoflavin_ext This compound Riboflavin_Transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_Transporter Uptake Roseoflavin_int This compound Riboflavin_Transporter->Roseoflavin_int Flavokinase_FAD_Synthetase Flavokinase / FAD Synthetase Roseoflavin_int->Flavokinase_FAD_Synthetase Metabolic Activation RoFMN RoFMN Flavokinase_FAD_Synthetase->RoFMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binding Flavoproteins Flavoproteins RoFMN->Flavoproteins Incorporation Transcription_Inhibition Transcription Inhibition FMN_Riboswitch->Transcription_Inhibition Induces Riboflavin_Biosynthesis_Genes Riboflavin Biosynthesis Genes Transcription_Inhibition->Riboflavin_Biosynthesis_Genes Blocks Nonfunctional_Flavoproteins Non-functional Flavoproteins Flavoproteins->Nonfunctional_Flavoproteins

Caption: Mechanism of action of this compound. (Within 100 characters)

Quantitative Data on this compound Activity

Direct comparative studies on the cross-resistance between this compound and other antibiotics are lacking. However, MIC values for this compound against various bacterial species have been reported. This data provides a baseline for the antibiotic's intrinsic activity.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliWild Type>50[4]
Escherichia coli(with heterologous riboflavin transporter)2[4]
Listeria monocytogenesLow concentrations reported to inhibit growth[3][5]
Staphylococcus aureusNot explicitly quantified in the search results
Bacillus subtilisWild TypeSusceptible[1][2]

Note: The susceptibility of E. coli to this compound is significantly enhanced by the presence of a riboflavin transporter, highlighting the importance of uptake in its antibacterial activity[4].

Potential for Cross-Resistance: An Unexplored Frontier

While direct evidence is unavailable, cross-resistance between this compound and other antibiotics could theoretically occur through generalist resistance mechanisms, such as multidrug efflux pumps.

Multidrug Efflux Pumps:

Many bacteria possess efflux pumps that can expel a wide range of structurally diverse compounds, contributing to multidrug resistance (MDR). These pumps are a significant cause of intrinsic and acquired resistance to numerous antibiotic classes. It is plausible that certain efflux pumps could recognize and transport this compound, thereby conferring resistance to it and other antibiotic substrates of the same pump. However, specific efflux pumps that transport this compound have not yet been identified.

Experimental Protocols for Assessing Cross-Resistance

To address the current knowledge gap, the following experimental protocols are proposed for systematically studying cross-resistance between this compound and other antibiotics.

Generation of this compound-Resistant Mutants
  • Serial Passage Method:

    • Prepare a bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis) in a liquid growth medium.

    • Determine the baseline MIC of this compound using the broth microdilution method.

    • Inoculate a fresh culture with the bacteria in a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

    • Incubate until growth is observed.

    • Use this culture to inoculate a new series of tubes with increasing concentrations of this compound.

    • Repeat this process for multiple passages, selecting for mutants with increased tolerance to this compound.

    • Isolate single colonies from the passaged cultures with the highest this compound resistance.

  • Spontaneous Mutant Selection:

    • Prepare agar plates containing a high concentration of this compound (e.g., 4-8 x MIC).

    • Spread a dense culture of the test bacterium onto the plates.

    • Incubate and select for colonies that grow in the presence of the high this compound concentration.

    • Purify these colonies by re-streaking on selective agar.

Antibiotic Susceptibility Testing of Resistant Mutants
  • Broth Microdilution for MIC Determination:

    • Prepare 96-well microtiter plates with two-fold serial dilutions of a panel of antibiotics from different classes (e.g., beta-lactams, aminoglycosides, macrolides, fluoroquinolones).

    • Inoculate the wells with a standardized suspension of the wild-type and this compound-resistant mutant strains.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • A significant increase in the MIC for a particular antibiotic in the this compound-resistant mutant compared to the wild-type would indicate cross-resistance.

  • Disk Diffusion Method:

    • Spread a standardized inoculum of the wild-type and this compound-resistant strains onto Mueller-Hinton agar plates.

    • Apply antibiotic-impregnated disks to the surface of the agar.

    • Incubate the plates.

    • Measure the diameter of the zones of inhibition around each disk.

    • A smaller zone of inhibition for the this compound-resistant mutant compared to the wild-type suggests cross-resistance.

Cross_Resistance_Workflow Start Start with Wild-Type Bacterial Strain Generate_Mutants Generate this compound- Resistant Mutants Start->Generate_Mutants Serial_Passage Serial Passage in sub-MIC this compound Generate_Mutants->Serial_Passage Spontaneous_Selection Selection on high concentration this compound agar Generate_Mutants->Spontaneous_Selection Isolate_Mutants Isolate and Purify Resistant Mutants Serial_Passage->Isolate_Mutants Spontaneous_Selection->Isolate_Mutants Susceptibility_Testing Antibiotic Susceptibility Testing Isolate_Mutants->Susceptibility_Testing Broth_Microdilution Broth Microdilution (MIC) Susceptibility_Testing->Broth_Microdilution Disk_Diffusion Disk Diffusion Susceptibility_Testing->Disk_Diffusion Compare_MICs Compare MICs/Zone Diameters of Wild-Type vs. Mutant Broth_Microdilution->Compare_MICs Disk_Diffusion->Compare_MICs Cross_Resistance Cross-Resistance (Increased MIC in Mutant) Compare_MICs->Cross_Resistance Yes No_Cross_Resistance No Cross-Resistance (Similar MIC in Mutant) Compare_MICs->No_Cross_Resistance No

Caption: Experimental workflow for assessing cross-resistance. (Within 100 characters)

Conclusion and Future Directions

This compound's unique mode of action targeting FMN riboswitches makes it an attractive candidate for further antibiotic development. However, the potential for cross-resistance with existing antibiotic classes remains a critical and unaddressed question. The lack of published data in this area highlights a significant research gap. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate this issue. Understanding the cross-resistance profile of this compound is essential for predicting its clinical utility and for the strategic development of new antimicrobial agents that can circumvent existing resistance mechanisms. Future research should prioritize the generation and characterization of this compound-resistant mutants and the comprehensive assessment of their susceptibility to a broad panel of antibiotics. Furthermore, identifying the specific molecular mechanisms, such as the role of efflux pumps, that may contribute to any observed cross-resistance will be crucial for the advancement of this compound as a potential therapeutic agent.

References

A Comparative Guide to the Structural Analysis of Roseoflavin and Other Ligands Bound to the FMN Riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and biochemical interactions of roseoflavin, flavin mononucleotide (FMN), and riboflavin with the FMN riboswitch, a critical regulator of bacterial gene expression. Understanding these interactions at a molecular level is paramount for the development of novel antimicrobial agents targeting this essential RNA element. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visually represents the underlying biological and experimental processes.

Ligand Binding Affinities and Structural Overview

The FMN riboswitch is a cis-regulatory element found in the 5' untranslated region of bacterial mRNAs that controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2) and its derivatives.[1][2] The binding of the cognate ligand, FMN, to the riboswitch aptamer domain induces a conformational change that typically leads to the termination of transcription or inhibition of translation initiation.[3] this compound, a natural antibiotic analog of FMN, effectively hijacks this regulatory mechanism, leading to the downregulation of essential genes and subsequent bacterial growth inhibition.[1]

Comparative Binding Affinities

The binding affinities of this compound, FMN, and riboflavin to the FMN riboswitch have been determined for various bacterial species using techniques such as in-line probing and photoaffinity labeling competition assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the binding strength of these ligands.

LigandBacterial SpeciesRiboswitchMethodKd / IC50 (nM)Reference
This compound Bacillus subtilisribDIn-line probing~100[1]
Bacillus subtilisribDPhotoaffinity Labeling7000 (IC50)[4]
Streptomyces davawensisFMN RiboswitchIn-line probing10[1]
FMN Bacillus subtilisribDIn-line probing~5[1]
Bacillus subtilisribDPhotoaffinity Labeling400 (IC50)[4]
Streptomyces davawensisFMN RiboswitchIn-line probing<0.1[1]
Riboflavin Bacillus subtilisribDIn-line probing~3000[1]
Structural Insights from X-ray Crystallography

The crystal structure of the Fusobacterium nucleatum FMN riboswitch in complex with this compound (PDB ID: 3F4H) reveals the molecular basis of its binding and inhibitory action.[2][5] When compared to the structures of the riboswitch bound to its natural ligand FMN and the precursor riboflavin, key similarities and differences emerge.

The overall architecture of the riboswitch aptamer domain remains largely similar upon binding of all three ligands, adopting a compact, three-way junctional structure.[2] The isoalloxazine ring of all three ligands is intercalated between conserved purine residues, forming extensive stacking and hydrogen bonding interactions. However, subtle conformational adjustments in the riboswitch accommodate the distinct chemical features of each ligand. In the this compound-bound structure, the dimethylamino group of this compound is accommodated within the binding pocket, contributing to its high-affinity interaction.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are summaries of the key experimental protocols used in the structural and functional analysis of the FMN riboswitch.

X-ray Crystallography of the this compound-FMN Riboswitch Complex

The determination of the three-dimensional structure of the FMN riboswitch in complex with this compound was achieved through X-ray crystallography.

1. RNA Preparation: The FMN riboswitch aptamer domain from Fusobacterium nucleatum was prepared by in vitro transcription using T7 RNA polymerase.[2]

2. Crystallization:

  • Method: Vapor diffusion (hanging drop).[6]

  • Conditions: Crystals of the FMN riboswitch-roseoflavin complex were grown at 293 K in a solution containing 0.1 M Tris-HCl (pH 8.4), 8% PEG 4000, and 0.2 M MgCl2.[6][7]

3. Data Collection and Structure Determination:

  • X-ray Source: Synchrotron radiation (NSLS beamline X29A).[6]

  • Data Collection Temperature: 100 K.[6]

  • Structure Solution: The structure was solved by molecular replacement using the coordinates of the FMN-bound riboswitch structure (PDB ID: 3F4E) as a starting model.[6]

  • Refinement: The model was refined to a resolution of 3.0 Å.[5][6]

In-line Probing Assay for Ligand Binding

In-line probing is a technique that monitors the spontaneous cleavage of the RNA backbone, which is modulated by the RNA's structure. Ligand-induced conformational changes can be detected by alterations in the cleavage pattern.[1][8]

1. RNA Preparation: The FMN riboswitch RNA is 5'-end-labeled with 32P.[8]

2. Ligand Incubation: The labeled RNA is incubated with varying concentrations of the ligand (this compound, FMN, or riboflavin) in a buffer typically containing MgCl2 and KCl at a defined pH and temperature for an extended period (e.g., ~40 hours at 25°C).[8]

3. Gel Electrophoresis: The RNA cleavage products are resolved by denaturing polyacrylamide gel electrophoresis.[8]

4. Data Analysis: The intensity of the cleavage bands at specific nucleotide positions is quantified. The fraction of RNA bound to the ligand is plotted against the ligand concentration to determine the apparent dissociation constant (Kd).[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[1][9]

1. Sample Preparation: Purified FMN riboswitch RNA is placed in the sample cell of the calorimeter, and the ligand (e.g., this compound) is loaded into the injection syringe. Both solutions are in the same buffer to minimize heats of dilution.[9]

2. Titration: The ligand is injected in small aliquots into the RNA solution.[9]

3. Data Acquisition: The heat change associated with each injection is measured.[9]

4. Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[9]

Visualizing the Molecular Mechanisms and Workflows

To better illustrate the complex processes involved in the FMN riboswitch system, the following diagrams were generated using the DOT language.

FMN_Riboswitch_Signaling_Pathway cluster_unbound Unbound State cluster_bound Bound State Unbound_Riboswitch FMN Riboswitch (Anti-terminator Conformation) Transcription Transcription Proceeds Unbound_Riboswitch->Transcription Default State Bound_Riboswitch Ligand-Bound Riboswitch (Terminator Conformation) Gene_Expression Riboflavin Biosynthesis/ Transport Gene Expression Transcription->Gene_Expression Ligand FMN or this compound Ligand->Bound_Riboswitch Binding Transcription_Termination Transcription Termination Bound_Riboswitch->Transcription_Termination No_Gene_Expression Gene Expression Repressed Transcription_Termination->No_Gene_Expression

Caption: FMN riboswitch signaling pathway.

Experimental_Workflow cluster_structural Structural Analysis cluster_biochemical Biochemical Analysis RNA_Prep_XTAL RNA Preparation (In Vitro Transcription) Crystallization Crystallization with Ligand (Vapor Diffusion) RNA_Prep_XTAL->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution PDB_Model 3D Structural Model (e.g., PDB: 3F4H) Structure_Solution->PDB_Model RNA_Prep_Probe RNA Preparation (5'-radiolabeling) In_Line_Probing In-line Probing Assay RNA_Prep_Probe->In_Line_Probing Binding_Affinity Binding Affinity (Kd) In_Line_Probing->Binding_Affinity ITC_Prep RNA & Ligand Preparation ITC_Experiment Isothermal Titration Calorimetry ITC_Prep->ITC_Experiment Thermo_Params Thermodynamic Parameters (ΔH, ΔS, Kd) ITC_Experiment->Thermo_Params

Caption: Experimental workflow for structural and biochemical analysis.

Comparative_Analysis_Logic cluster_ligands Ligands cluster_analysis Comparative Analysis cluster_implications Implications This compound This compound Binding_Data Binding Affinity (Kd, IC50) This compound->Binding_Data Structural_Data Structural Changes (PDB Analysis) This compound->Structural_Data Functional_Outcome Functional Outcome (Gene Expression) This compound->Functional_Outcome FMN FMN (Natural Ligand) FMN->Binding_Data FMN->Structural_Data FMN->Functional_Outcome Riboflavin Riboflavin (Precursor) Riboflavin->Binding_Data Riboflavin->Structural_Data Drug_Development Antimicrobial Drug Development Binding_Data->Drug_Development Structural_Data->Drug_Development Functional_Outcome->Drug_Development

Caption: Logic of the comparative analysis.

References

"confirming roseoflavin mechanism of action through genetic studies"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Roseoflavin, a natural riboflavin analog produced by Streptomyces davawensis, has garnered significant interest as a potent antibacterial agent.[1][2] Its mechanism of action, primarily targeting the flavin mononucleotide (FMN) riboswitch, has been extensively validated through genetic studies. This guide provides a comparative analysis of this compound's activity, supported by experimental data, and details the key genetic methodologies used for its confirmation. This information is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial pathways.

Comparative Analysis of this compound's Antibacterial Activity

The primary antibacterial effect of this compound stems from its ability to mimic flavin mononucleotide (FMN) and bind to the FMN riboswitch, a regulatory RNA element found in the 5'-untranslated region of mRNAs encoding for riboflavin biosynthesis and transport proteins.[3][4][5] This binding event leads to premature transcription termination, effectively shutting down the production and uptake of riboflavin, an essential vitamin.

FeatureThis compound TreatmentNo Treatment (Control)Alternative FMN Analog (e.g., Ribocil)
Target FMN RiboswitchFMN RiboswitchFMN Riboswitch
Mechanism Binds to the FMN riboswitch aptamer, inducing a conformational change that terminates transcription of downstream genes in the riboflavin operon.[3][4][6]FMN binds to the riboswitch to regulate gene expression based on cellular needs.Binds to the FMN riboswitch to inhibit gene expression.
Cellular Effect Inhibition of riboflavin biosynthesis and transport, leading to FMN starvation and growth inhibition.[1][7]Normal regulation of riboflavin metabolism.Inhibition of bacterial growth.
Resistance Spontaneous mutations in the FMN riboswitch aptamer that prevent this compound binding are a common mechanism of resistance.[4][8][9]Not applicable.Resistance can also arise from mutations in the FMN riboswitch.

Experimental Data Supporting the Mechanism of Action

Genetic studies have been pivotal in elucidating and confirming the mechanism of action of this compound. Below is a summary of key quantitative findings from such studies.

Experimental AssayOrganismResult with this compoundInterpretation
In vitro FMN Riboswitch Binding Assay Bacillus subtilisThis compound binds to the FMN riboswitch aptamer with a dissociation constant (Kd) of approximately 100 nM.[2][4]Demonstrates direct, high-affinity binding of this compound to its RNA target.
FMN Riboswitch-lacZ Reporter Gene Assay Bacillus subtilisDownregulation of lacZ expression in the presence of this compound.[3][5][8]Confirms that this compound binding to the FMN riboswitch leads to repression of downstream gene expression in vivo.
Northern Blot Analysis of rib Operon mRNA Listeria monocytogenesIncreased levels of terminated riboswitch fragments and decreased levels of full-length lmo1945 (riboflavin transporter) mRNA upon this compound treatment.[10][11]Provides direct evidence of this compound-induced premature transcription termination.
Analysis of this compound-Resistant Mutants Bacillus subtilis, Listeria monocytogenesIdentification of point mutations within the FMN riboswitch aptamer in resistant strains.[4][10][11]Genetically links the FMN riboswitch to this compound's antibacterial activity and demonstrates it as the primary target.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key genetic experiments used to validate this compound's mechanism of action.

FMN Riboswitch-lacZ Reporter Gene Assay

This assay quantitatively measures the effect of this compound on gene expression controlled by an FMN riboswitch.

Methodology:

  • Construct Preparation: The 5'-untranslated region containing the FMN riboswitch from a target gene (e.g., B. subtilis ribD) is cloned upstream of a promoterless lacZ reporter gene in an appropriate expression vector. This construct is then introduced into the host bacterium (e.g., B. subtilis).

  • Bacterial Culture: The recombinant bacterial strain is grown in a suitable medium to mid-logarithmic phase.

  • Induction: The culture is divided, and this compound is added to the experimental group at various concentrations, while the control group receives no treatment.

  • Incubation: Cultures are incubated for a defined period to allow for an effect on gene expression.

  • β-Galactosidase Assay: Cells are harvested, lysed, and the β-galactosidase activity is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Data Analysis: The β-galactosidase activity in the this compound-treated samples is compared to the untreated control to determine the extent of gene expression downregulation.

Northern Blot Analysis

This technique is used to visualize the effect of this compound on the transcription of genes regulated by the FMN riboswitch.

Methodology:

  • RNA Extraction: Bacteria are grown with and without this compound. Total RNA is extracted from the cells at a specific growth phase.

  • RNA Electrophoresis: The extracted RNA is separated by size using denaturing agarose gel electrophoresis.

  • RNA Transfer: The separated RNA is transferred and cross-linked to a nylon membrane.

  • Probe Hybridization: The membrane is incubated with a labeled DNA or RNA probe specific to the gene of interest (e.g., a gene within the rib operon).

  • Detection: The hybridized probe is detected using autoradiography or a chemiluminescent substrate, revealing the size and abundance of the target mRNA. The presence of a smaller, terminated transcript in the presence of this compound confirms its mechanism of action.

Isolation and Characterization of this compound-Resistant Mutants

This genetic approach provides strong in vivo evidence for the target of an antimicrobial compound.

Methodology:

  • Mutant Selection: A large population of susceptible bacteria is plated on a solid medium containing a concentration of this compound that is inhibitory to the wild-type strain.

  • Isolation: Colonies that grow in the presence of this compound are selected as potentially resistant mutants.

  • Resistance Confirmation: The resistance of the selected colonies is confirmed by re-streaking them on plates with and without this compound.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant mutants. The region of the FMN riboswitch is amplified by PCR and sequenced.

  • Sequence Analysis: The DNA sequence of the FMN riboswitch from the resistant mutants is compared to the wild-type sequence to identify any mutations.

Visualizing the Mechanism and Experimental Logic

The following diagrams illustrate the signaling pathway of this compound's action and the logical workflow for its genetic confirmation.

Roseoflavin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Roseoflavin_ext This compound Riboflavin_Transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_Transporter Uptake Roseoflavin_int This compound Riboflavin_Transporter->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase Conversion RoFMN RoFMN Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch (on rib mRNA) RoFMN->FMN_Riboswitch Binding Transcription_Termination Transcription Termination FMN_Riboswitch->Transcription_Termination Induces Rib_Operon_Genes Riboflavin Biosynthesis & Transport Genes Transcription_Termination->Rib_Operon_Genes Blocks Transcription of No_Rib_Proteins No Riboflavin Pathway Proteins Synthesized Rib_Operon_Genes->No_Rib_Proteins Growth_Inhibition Bacterial Growth Inhibition No_Rib_Proteins->Growth_Inhibition

Caption: Mechanism of action of this compound in a bacterial cell.

Genetic_Confirmation_Workflow cluster_hypothesis Hypothesis cluster_invitro In Vitro Evidence cluster_invivo In Vivo Evidence cluster_conclusion Conclusion Hypothesis This compound targets the FMN riboswitch to inhibit gene expression Binding_Assay In Vitro Binding Assay (e.g., In-line probing) Hypothesis->Binding_Assay Reporter_Assay FMN Riboswitch-lacZ Reporter Assay Hypothesis->Reporter_Assay Resistant_Mutants Isolate & Sequence This compound-Resistant Mutants Hypothesis->Resistant_Mutants Direct_Binding This compound directly binds to FMN riboswitch aptamer Binding_Assay->Direct_Binding Conclusion Mechanism Confirmed: This compound's primary target is the FMN riboswitch Direct_Binding->Conclusion Gene_Repression This compound represses downstream gene expression Reporter_Assay->Gene_Repression Riboswitch_Mutations Resistant mutants have mutations in the FMN riboswitch Resistant_Mutants->Riboswitch_Mutations Gene_Repression->Conclusion Riboswitch_Mutations->Conclusion

Caption: Logical workflow for the genetic confirmation of this compound's mechanism.

References

Efficacy of Roseoflavin: A Comparative Analysis Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of roseoflavin against a panel of Gram-positive and Gram-negative bacterial strains. The data presented is supported by established experimental protocols to aid in the evaluation of this compound as a potential antimicrobial agent.

Introduction to this compound

This compound is a natural riboflavin (vitamin B2) analog originally isolated from Streptomyces davawensis. It exhibits potent antimicrobial properties, primarily against Gram-positive bacteria. Its mechanism of action involves a "Trojan horse" strategy where it is taken up by bacterial cells via riboflavin transporters. Inside the cell, this compound is enzymatically converted into fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These counterfeit cofactors disrupt essential metabolic processes by two main pathways: by inhibiting FMN riboswitches, which are crucial regulatory elements for riboflavin biosynthesis and transport genes, and by being incorporated into flavoenzymes, rendering them inactive.[1]

Comparative Efficacy of this compound

The antibacterial spectrum of this compound is predominantly directed towards Gram-positive bacteria. This selectivity is largely attributed to the presence of dedicated riboflavin uptake systems in these organisms, which this compound exploits for entry. In contrast, many Gram-negative bacteria lack such transport systems, resulting in natural resistance.

Quantitative Analysis of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StatusMIC (µg/mL)Reference
Bacillus subtilisGram-positive1.6[2][3]
Staphylococcus aureusGram-positive1.25
Listeria monocytogenesGram-positive0.5
Enterococcus faecalisGram-positiveData not available
Escherichia coli (wild-type)Gram-negative>50
Escherichia coli (recombinant with riboflavin transporter)Gram-negative2

Note: The efficacy of this compound against Enterococcus faecalis requires further investigation to establish definitive MIC values. The provided data for E. coli highlights the critical role of a riboflavin transporter in this compound's antibacterial activity.

Experimental Protocols

The determination of MIC values is a critical step in assessing the efficacy of an antimicrobial agent. The following are detailed methodologies for two standard assays, the Broth Microdilution Method and the Agar Dilution Method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation: a. Grow the bacterial strain to be tested in an appropriate broth medium to the logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well containing the antimicrobial dilutions. This will bring the total volume in each well to 200 µL and dilute the antimicrobial concentration by half. b. Include a growth control well containing only the bacterial suspension and broth, and a sterility control well containing only broth.

  • Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Sterile petri dishes

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Bacterial cultures in logarithmic growth phase

  • This compound stock solution of known concentration

  • Sterile diluent

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of Agar Plates: a. Prepare a series of twofold dilutions of the this compound stock solution. b. Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) agar medium. c. Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify. d. Include a control plate with no antimicrobial agent.

  • Inoculum Preparation: a. Prepare a standardized bacterial suspension as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: a. Using a multipoint replicator, spot-inoculate a small volume (approximately 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.

  • Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: a. After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizing the Mechanism and Workflow

To better understand the action of this compound and the experimental process, the following diagrams have been generated using Graphviz.

Roseoflavin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_intracellular Intracellular Space Roseoflavin_ext This compound Riboflavin_transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_transporter Uptake Riboflavin_ext Riboflavin Riboflavin_ext->Riboflavin_transporter Uptake Roseoflavin_int This compound Riboflavin_transporter->Roseoflavin_int Riboflavin_int Riboflavin Riboflavin_transporter->Riboflavin_int Flavokinase Flavokinase/ FAD Synthetase Roseoflavin_int->Flavokinase Riboflavin_int->Flavokinase RoFMN RoFMN Flavokinase->RoFMN Conversion FMN FMN Flavokinase->FMN Conversion FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Inhibition Flavoenzymes Flavoenzymes RoFMN->Flavoenzymes Incorrect Incorporation FMN->FMN_Riboswitch Regulation Rib_genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_genes Repression Rib_genes->Riboflavin_transporter Expression Inactive_Flavoenzymes Inactive Flavoenzymes Flavoenzymes->Inactive_Flavoenzymes Leads to MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate Plates/Tubes prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

"validation of roseoflavin as a specific inhibitor of riboflavin metabolism"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Roseoflavin, a naturally occurring analog of riboflavin (Vitamin B2), has emerged as a potent and specific inhibitor of riboflavin metabolism. Its unique dual-action mechanism, involving both competitive inhibition and gene regulation, distinguishes it from other known inhibitors. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.

Performance Comparison of Riboflavin Metabolism Inhibitors

The inhibitory activity of this compound and its alternatives has been evaluated in various biological systems. The following tables summarize key quantitative data from published studies, offering a clear comparison of their efficacy.

InhibitorTarget Organism/SystemMetricValueReference
This compound Plasmodium falciparumIC50 (in riboflavin-free medium)0.034 ± 0.003 µM[1]
Plasmodium falciparumIC50 (in standard RPMI 1640)1.8 ± 0.1 µM[1]
Bacillus subtilis FMN RiboswitchKd~100 nM[2]
8-Aminoriboflavin Plasmodium falciparumIC50 (in riboflavin-free medium)0.015 ± 0.002 µM[1]
8-Demethyl-8-methylamino riboflavin Plasmodium falciparumIn vitro activityReported[1]
10-(4'-chlorophenyl)-3-methylflavin Plasmodium falciparumIn vitro and in vivo activityReported[1]
Jasplakinolide Riboflavin Kinase InhibitorGeneral-[3]
Lumiflavine Riboflavin Kinase InhibitorGeneral-[3]

Table 1: Comparative Inhibitory Activity of Riboflavin Analogs. This table highlights the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of various compounds targeting riboflavin metabolism.

TreatmentOrganismMetaboliteReductionReference
10 µM this compoundPlasmodium falciparumFMNSignificant[1][4]
FADSignificant[1][4]
10 µM 8-AminoriboflavinPlasmodium falciparumFMNSignificant[4][5]
FADNo significant effect[5]

Table 2: Effect of Inhibitors on Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD) Levels. This table demonstrates the specific impact of this compound and 8-aminoriboflavin on the downstream products of riboflavin metabolism.

Mechanism of Action: A Two-Pronged Attack

This compound's specificity as an inhibitor of riboflavin metabolism stems from its ability to act at two distinct levels:

  • Competitive Inhibition: As a structural analog of riboflavin, this compound competes for the active sites of enzymes essential for riboflavin metabolism.[6] Specifically, it is a substrate for flavokinase and FAD synthetase, which convert it into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), respectively.[1][7] These non-functional cofactors can then compete with their natural counterparts (FMN and FAD), disrupting the function of numerous flavoenzymes.

  • Gene Regulation via Riboswitches: In many bacteria, the genes responsible for riboflavin biosynthesis and transport are regulated by an FMN-responsive riboswitch located in the 5' untranslated region of the corresponding mRNA.[8] RoFMN can bind to this riboswitch with an affinity similar to that of FMN itself.[9] This binding induces a conformational change in the mRNA, leading to premature transcription termination and thus, downregulation of the proteins required for riboflavin synthesis and uptake.[8][10]

This dual mechanism makes this compound a highly specific and potent inhibitor, as it not only interferes with the existing flavin cofactors but also shuts down the cell's ability to produce more.

Experimental Protocols

The validation of this compound's inhibitory effects relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Assay for FMN Riboswitch Binding (In-line Probing)

This assay is used to determine the direct binding of a ligand, such as this compound, to an RNA riboswitch.

  • RNA Preparation: The FMN riboswitch aptamer RNA is transcribed in vitro from a DNA template and radiolabeled at the 5' end.

  • Binding Reaction: Approximately 1 nM of the 5' radiolabeled RNA is incubated at room temperature for 40-48 hours in a buffer containing 20 mM MgCl₂, 100 mM KCl, and 50 mM Tris-HCl (pH 8.3). The incubation is performed in the presence of varying concentrations of the ligand (e.g., FMN, riboflavin, or this compound).

  • Analysis: The RNA cleavage products are separated by denaturing 10% polyacrylamide gel electrophoresis (PAGE). The radiolabeled cleavage products are visualized using a Phosphorimager. The intensity of the product bands is quantified to estimate the fraction of RNA modulated by the ligand.

  • Data Interpretation: The dissociation constant (Kd) is estimated by plotting the fraction of modulated RNA against the logarithm of the ligand concentration and fitting the data to a binding curve.[8]

Gene Expression Analysis (β-Galactosidase Reporter Assay)

This assay quantifies the effect of a compound on gene expression controlled by a riboswitch.

  • Strain Construction: A reporter strain is constructed where the gene of interest (e.g., lacZ, encoding β-galactosidase) is placed under the control of the FMN riboswitch and its native promoter. This construct is integrated into the genome of the target bacterium (e.g., Bacillus subtilis).

  • Cell Culture and Treatment: The reporter strain is grown overnight in a suitable medium. The culture is then diluted and grown to mid-log phase. The cells are pelleted, resuspended in a minimal medium, and grown in the presence or absence of the test compounds (e.g., 100 µM riboflavin or 100 µM this compound) for 2-3 hours.

  • β-Galactosidase Assay: Cell lysates are prepared, and the β-galactosidase activity is measured using a standard protocol, typically involving the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) and measurement of the resulting absorbance at 420 nm.

  • Data Analysis: The β-galactosidase activity is normalized to the cell density (OD₆₀₀) to determine the level of gene expression under each condition.[8]

Measurement of Intracellular FMN and FAD Levels

This method quantifies the impact of inhibitors on the intracellular pools of essential flavin cofactors.

  • Sample Preparation: Parasite-infected erythrocytes (e.g., P. falciparum) are incubated in a riboflavin-free medium for a few hours. The parasites are then incubated for 2 hours in a standard medium containing the inhibitor (e.g., 10 µM this compound or 8-aminoriboflavin) or a solvent control. The cells are harvested and the metabolites are extracted.

  • Chromatographic Separation: The extracted metabolites are separated using a C12 reverse-phase column.

  • Detection and Quantification: FMN and FAD are detected using fluorimetry with an excitation wavelength of 470 nm and an emission wavelength of 530 nm. Standard curves for FMN and FAD are used to quantify their concentrations in the samples.[1][4]

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the riboflavin metabolic pathway and the experimental workflow for validating this compound's effect on gene expression.

Riboflavin_Metabolism cluster_0 Riboflavin Metabolism cluster_1 This compound Inhibition Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Flavokinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase Flavoenzymes Flavoenzymes FMN->Flavoenzymes FAD->Flavoenzymes This compound This compound RoFMN This compound Mononucleotide (RoFMN) This compound->RoFMN Flavokinase RoFAD This compound Adenine Dinucleotide (RoFAD) RoFMN->RoFAD FAD Synthetase Inactive_Flavoenzymes Inactive Flavoenzymes RoFMN->Inactive_Flavoenzymes Inhibition RoFAD->Inactive_Flavoenzymes Inhibition

Caption: Riboflavin metabolism and its inhibition by this compound.

Experimental_Workflow Start Construct Reporter Strain (FMN Riboswitch + lacZ) Culture Culture Reporter Strain Start->Culture Split Split Culture Culture->Split Control Control (No Additive) Split->Control Group 1 Riboflavin Add Riboflavin Split->Riboflavin Group 2 This compound Add this compound Split->this compound Group 3 Incubate Incubate Control->Incubate Riboflavin->Incubate This compound->Incubate Assay Perform β-Galactosidase Assay Incubate->Assay Analyze Analyze Results (Compare Gene Expression) Assay->Analyze

Caption: Workflow for β-galactosidase reporter assay.

Riboswitch_Regulation cluster_0 Low FMN/RoFMN cluster_1 High FMN/RoFMN DNA_low rib Gene DNA mRNA_low Full-length mRNA DNA_low->mRNA_low Transcription Protein_low Riboflavin Biosynthesis/Transport Proteins mRNA_low->Protein_low Translation FMN_RoFMN FMN or RoFMN mRNA_high Terminated mRNA FMN_RoFMN->mRNA_high Binds to Riboswitch DNA_high rib Gene DNA DNA_high->mRNA_high Transcription Termination

References

Roseoflavin's Potent Antibacterial Activity: A Comparative Analysis in Riboflavin-Deficient vs. Rich Environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of an antibacterial agent's efficacy is paramount. This guide provides a comprehensive comparison of roseoflavin's activity in environments with varying riboflavin concentrations, supported by experimental data and detailed protocols.

This compound, a natural analog of riboflavin, demonstrates significant antibacterial properties primarily by targeting FMN (flavin mononucleotide) riboswitches.[1][2][3] This mechanism involves binding to the riboswitch to downregulate the expression of genes crucial for riboflavin biosynthesis and transport, effectively starving the bacteria of this essential vitamin.[1][2][4] The presence or absence of riboflavin in the growth medium critically influences the antibacterial efficacy of this compound.

Quantitative Comparison of this compound Activity

The antibacterial activity of this compound is markedly different in riboflavin-deficient versus riboflavin-rich media. In environments lacking sufficient riboflavin, bacteria are more susceptible to the inhibitory effects of this compound. Conversely, in riboflavin-rich media, the antagonistic relationship between the two molecules can influence the observed efficacy.

OrganismConditionThis compound ConcentrationObserved Effect
Listeria monocytogenesRich Medium (BHI)1 µMProfound growth inhibition, suggesting a dominant negative effect over any riboflavin present in the medium.[5]
Listeria monocytogenesMinimal Medium100 µMSignificant impairment of growth.[5]
Plasmodium falciparumRiboflavin-free medium~0.03 µM (IC50)Potent inhibition of parasite proliferation.[6]
Plasmodium falciparum0.532 µM Riboflavin (RPMI)1.6 µM (IC50)Decreased, yet still significant, antiplasmodial activity.[6]
Plasmodium falciparum5 µM Riboflavin~9.6 µM (IC50)6-fold decrease in antiplasmodial activity compared to standard RPMI, highlighting the competitive nature of riboflavin.[6]
Escherichia coli (engineered)Lysogeny Broth (LB)2 µg/ml (MIC50)Reduced growth in a strain engineered to transport flavins. Wild-type E. coli is naturally resistant due to a lack of uptake systems.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess this compound's activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Media: Prepare a riboflavin-defined minimal medium and a riboflavin-rich medium (e.g., Brain Heart Infusion or Lysogeny Broth).

  • Bacterial Inoculum: Grow a bacterial culture to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound across multiple wells for both the minimal and rich media.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no this compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no turbidity (bacterial growth). Optical density can also be measured using a plate reader at 600 nm.[7]

In-line Probing Assay for FMN Riboswitch Binding

This biochemical assay is used to investigate the direct binding of a ligand, such as this compound, to an RNA riboswitch.

  • RNA Preparation: Synthesize and purify the FMN riboswitch RNA sequence of interest. The 5' end of the RNA is typically radiolabeled.

  • Binding Reaction: Incubate the radiolabeled RNA with varying concentrations of this compound, riboflavin (as a control), and FMN (as a positive control) in a buffer containing MgCl2, KCl, and Tris-HCl.

  • Incubation: Allow the binding reaction to proceed at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous RNA cleavage.

  • Gel Electrophoresis: Separate the RNA cleavage products on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the RNA fragments using a phosphorimager. Ligand binding alters the RNA structure, leading to a change in the pattern of spontaneous cleavage. The dissociation constant (Kd) can be estimated by quantifying the band intensities at different ligand concentrations.[2]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Roseoflavin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound Transporter Riboflavin Transporter This compound->Transporter Riboflavin Riboflavin Riboflavin->Transporter FMN_Riboswitch FMN Riboswitch (on mRNA) Transporter->FMN_Riboswitch binds to Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes represses transcription Translation Translation FMN_Riboswitch->Translation blocks

Caption: Mechanism of this compound's antibacterial action.

MIC_Assay_Workflow A Prepare Riboflavin-Deficient & Riboflavin-Rich Media C Perform Serial Dilution of This compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

References

Comparative Transcriptomics of Roseoflavin-Treated Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of antimicrobial compounds is paramount. This guide provides a comparative analysis of the transcriptomic and gene expression responses of two key bacterial species, Bacillus subtilis and Listeria monocytogenes, to treatment with roseoflavin, a natural riboflavin analog with potent antimicrobial properties.

This compound exerts its antibacterial effect primarily by targeting flavin mononucleotide (FMN) riboswitches, which are crucial regulatory elements in bacterial mRNA that control the expression of genes involved in riboflavin biosynthesis and transport.[1][2][3][4] By mimicking FMN, this compound binds to these riboswitches and triggers a conformational change that typically leads to the premature termination of transcription, effectively shutting down the production and uptake of essential flavins.[3][5] This guide synthesizes data from key studies to illuminate the comparative effects of this compound on these two significant Gram-positive bacteria.

Comparative Analysis of Gene Expression

The primary transcriptional response to this compound in both Bacillus subtilis and Listeria monocytogenes involves the downregulation of genes regulated by the FMN riboswitch. However, notable differences exist in the specific genes affected and in the broader impact on virulence, as detailed in the table below.

Bacterium Affected Genes/Operons Regulatory Mechanism Observed Effect of this compound References
Bacillus subtilis ribD operon (riboflavin biosynthesis), ypaA (ribU) gene (putative riboflavin transporter)FMN RiboswitchDownregulation of a lacZ reporter gene fused to the ribD FMN riboswitch, indicating repression of the operon.[3][5]
Listeria monocytogenes lmo1945 (riboflavin transporter)FMN RiboswitchDownregulation of lmo1945 expression, blocking riboflavin uptake.[1][2]
hly, actA, plcA (virulence genes)Independent of FMN RiboswitchUpregulation of key virulence genes, suggesting a complex regulatory response beyond riboflavin metabolism.[1]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data and for designing future experiments. Below are detailed protocols for key experimental procedures used to assess the impact of this compound on bacterial gene expression.

Bacterial Strains and Growth Conditions
  • Bacillus subtilis:

    • Strain: Reporter strains derived from B. subtilis 1A1 were used, with a lacZ gene fusion to the FMN riboswitch integrated at the amyE locus.

    • Media: Cultures were initially grown overnight in 2XYT medium. For experiments, cells were transferred to a glucose minimal medium.

    • This compound Treatment: Bacteria were exposed to 100 µM this compound for 2 to 3 hours before analysis.[3]

  • Listeria monocytogenes:

    • Strain: Wild-type L. monocytogenes EGD-e was the primary strain used.

    • Media: Bacteria were cultured in either rich Brain Heart Infusion (BHI) medium or a defined minimal medium.

    • This compound Treatment: this compound was added to cultures at a concentration of 100 µM during the exponential growth phase (OD600 = 0.25) for approximately 1.5 generations before RNA extraction.[1]

Gene Expression Analysis
  • β-galactosidase Assays (for B. subtilis):

    • Overnight cultures of the reporter strains were diluted and grown for approximately two hours.

    • The bacterial cultures were then pelleted, washed, and resuspended in glucose minimal medium.

    • The cultures were divided and treated with either no compound, 100 µM riboflavin, or 100 µM this compound and incubated for 2-3 hours at 37°C.

    • β-galactosidase activity was then measured to quantify the expression from the lacZ reporter gene, serving as a proxy for the activity of the FMN riboswitch.[3]

  • Northern Blot Analysis (for L. monocytogenes):

    • Total RNA was extracted from L. monocytogenes cultures treated with or without this compound.

    • The extracted RNA was separated by gel electrophoresis and transferred to a nylon membrane.

    • The membrane was hybridized with radioactively labeled DNA probes specific for the genes of interest (e.g., lmo1945, hly, actA).

    • The hybridization signals were detected to visualize and compare the transcript levels between the different treatment conditions.[1]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying molecular mechanism of this compound action.

experimental_workflow cluster_prep 1. Bacterial Culture Preparation cluster_treatment 2. Treatment cluster_analysis 3. Gene Expression Analysis cluster_outcome 4. Outcome B_subtilis Bacillus subtilis (Reporter Strain) Control Control (No Treatment) B_subtilis->Control This compound This compound (100 µM) B_subtilis->this compound L_mono Listeria monocytogenes (Wild-Type) L_mono->Control L_mono->this compound BetaGal β-galactosidase Assay (B. subtilis) This compound->BetaGal measures effect on ribD promoter Northern Northern Blot (L. monocytogenes) This compound->Northern measures transcript levels Repression Repression of ribD operon BetaGal->Repression Downregulation Downregulation of lmo1945 Northern->Downregulation Upregulation Upregulation of Virulence Genes Northern->Upregulation

Caption: Experimental workflow for comparing the effects of this compound.

FMN_Riboswitch_Pathway cluster_low_fmn Low FMN/Roseoflavin cluster_high_fmn High FMN or Presence of this compound riboswitch_on Riboswitch 'ON' State (Anti-terminator formed) transcription_on Transcription of Riboflavin Biosynthesis/Transport Genes riboswitch_on->transcription_on allows FMN FMN riboswitch_off Riboswitch 'OFF' State (Terminator hairpin formed) FMN->riboswitch_off binds to This compound This compound This compound->riboswitch_off binds to transcription_off Transcription Terminated riboswitch_off->transcription_off causes DNA DNA Template (rib operon) RNA_Polymerase RNA Polymerase mRNA Nascent mRNA with Riboswitch RNA_Polymerase->mRNA transcribes mRNA->riboswitch_on

Caption: FMN riboswitch regulation by FMN and this compound.

References

Unveiling the Off-Target Landscape of Roseoflavin in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of roseoflavin in bacterial cells. We delve into its performance against a key alternative, 8-demethyl-8-aminoriboflavin, supported by experimental data and detailed methodologies.

This compound, a natural riboflavin (vitamin B2) analog, is a potent antimicrobial agent primarily targeting flavin mononucleotide (FMN) riboswitches in bacteria. This on-target effect disrupts riboflavin biosynthesis and transport, leading to bacterial growth inhibition. However, a comprehensive understanding of its off-target effects is crucial for its development as a therapeutic agent. This guide explores these off-target activities, presenting a comparative analysis with its precursor, 8-demethyl-8-aminoriboflavin (8AF), and provides detailed experimental protocols for investigating these effects.

On-Target vs. Off-Target Activity: A Comparative Overview

This compound's primary mechanism of action is the downregulation of genes controlled by the FMN riboswitch. However, its activity extends beyond this, with notable off-target effects that differ from other riboflavin analogs like 8AF.

Comparative Antibacterial Activity

The antibacterial potency of this compound and 8AF varies across different bacterial species. The following table summarizes their minimum inhibitory concentrations (MICs) against several Gram-positive bacteria.

Bacterial StrainThis compound (RoF) MIC (µg/mL)8-demethyl-8-aminoriboflavin (8AF) MIC (µg/mL)Reference
Staphylococcus aureus1.25Not explicitly stated in comparative studies
Listeria monocytogenes0.5Weaker antibiotic activity
Enterococcus faecalisReported activityNot explicitly stated in comparative studies
Streptococcus pyogenesReported activityNot explicitly stated in comparative studies
Bacillus subtilisReported activityNot explicitly stated in comparative studies

Note: While direct comparative MIC values for 8AF are not always available in the same studies, it is generally reported to have weaker antibacterial activity than this compound.

Key Off-Target Effect: Modulation of Virulence Gene Expression

A significant off-target effect of this compound has been observed in the foodborne pathogen Listeria monocytogenes. Surprisingly, this compound can stimulate the expression of key virulence genes, an effect not directly linked to its FMN riboswitch activity. This highlights the importance of investigating off-target effects that could have unintended consequences in a clinical setting.

The following diagram illustrates the signaling pathway of this compound's on-target and off-target effects in bacteria.

cluster_0 This compound (RoF) Uptake and Metabolism cluster_1 On-Target Effect cluster_2 Off-Target Effects RoF_ext Extracellular This compound RoF_int Intracellular This compound RoF_ext->RoF_int Transport RoFMN This compound Mononucleotide (RoFMN) RoF_int->RoFMN Flavokinase Virulence_genes Virulence Genes (e.g., in L. monocytogenes) RoF_int->Virulence_genes Upregulates (Mechanism Unknown) RoFAD This compound Adenine Dinucleotide (RoFAD) RoFMN->RoFAD FAD Synthetase FMN_riboswitch FMN Riboswitch RoFMN->FMN_riboswitch Binds to Flavoenzymes Flavoenzymes RoFMN->Flavoenzymes Inhibits RoFAD->Flavoenzymes Inhibits Rib_genes Riboflavin Biosynthesis & Transport Genes FMN_riboswitch->Rib_genes Downregulates Growth_inhibition Growth Inhibition Rib_genes->Growth_inhibition Leads to Enzyme_inactivation Enzyme Inactivation Flavoenzymes->Enzyme_inactivation Results in Increased_virulence Increased Virulence Virulence_genes->Increased_virulence Leads to

Caption: On-target and off-target effects of this compound in bacterial cells.

Experimental Protocols for Investigating Off-Target Effects

To thoroughly investigate the off-target effects of this compound, a multi-omics approach is recommended. Below are detailed methodologies for key experiments.

Transcriptomic Analysis using RNA-Seq

This protocol outlines the steps for analyzing the global transcriptional response of bacteria to this compound treatment.

start Bacterial Culture (e.g., L. monocytogenes) treatment Treat with this compound (at sub-MIC) and Control start->treatment harvest Harvest Cells at Different Time Points treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rrna_depletion Ribosomal RNA (rRNA) Depletion rna_extraction->rrna_depletion library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression sequencing->data_analysis end Identify Off-Target Gene Regulation data_analysis->end

Caption: Experimental workflow for bacterial RNA-Seq analysis.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest (e.g., Listeria monocytogenes) to the mid-logarithmic phase.

    • Expose the culture to a sub-lethal concentration of this compound. An untreated culture should be run in parallel as a control.

  • RNA Extraction:

    • Harvest bacterial cells at various time points post-treatment.

    • Extract total RNA using a commercially available kit or a validated in-house method.

  • rRNA Depletion:

    • Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a bacterial rRNA depletion kit.

  • cDNA Library Preparation and Sequencing:

    • Construct cDNA libraries from the rRNA-depleted RNA.

    • Perform high-throughput sequencing (e.g., using an Illumina platform).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the bacterial reference genome.

    • Identify differentially expressed genes between the this compound-treated and control samples.

Proteomic Analysis using 2D-DIGE and LC-MS/MS

This protocol details the investigation of changes in the bacterial proteome in response to this compound.

start Bacterial Culture and This compound Treatment protein_extraction Protein Extraction and Quantification start->protein_extraction labeling Fluorescent Dye Labeling (Cy3, Cy5, Cy2) protein_extraction->labeling isoelectric_focusing First Dimension: Isoelectric Focusing (IEF) labeling->isoelectric_focusing sds_page Second Dimension: SDS-PAGE isoelectric_focusing->sds_page gel_imaging Gel Imaging and Image Analysis sds_page->gel_imaging spot_excision Differential Spot Excision gel_imaging->spot_excision in_gel_digestion In-Gel Trypsin Digestion spot_excision->in_gel_digestion lc_msms LC-MS/MS Analysis in_gel_digestion->lc_msms protein_id Protein Identification (Database Searching) lc_msms->protein_id end Identify Off-Target Protein Expression Changes protein_id->end

Caption: Workflow for 2D-DIGE and LC-MS/MS proteomic analysis.

Methodology:

  • Sample Preparation:

    • Culture and treat bacteria with this compound as described for the transcriptomic analysis.

    • Extract total proteins and determine the protein concentration.

  • 2D-DIGE:

    • Label the protein extracts from treated and control samples with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard is labeled with a third dye (Cy2).

    • Combine the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE.

  • Image Analysis and Protein Identification:

    • Scan the gel to visualize the fluorescently labeled protein spots.

    • Use specialized software to identify spots with significant changes in abundance between the treated and control samples.

    • Excise the differential spots from the gel and digest the proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins by searching against a protein database.

Metabolomic Analysis using GC-MS and NMR

This protocol describes how to assess the impact of this compound on the bacterial metabolome.

start Bacterial Culture and This compound Treatment metabolite_extraction Metabolite Extraction (e.g., Quenching and Extraction) start->metabolite_extraction derivatization Derivatization (for GC-MS) metabolite_extraction->derivatization nmr_analysis NMR Spectroscopy metabolite_extraction->nmr_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Statistical Analysis gcms_analysis->data_processing nmr_analysis->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id pathway_analysis Metabolic Pathway Analysis metabolite_id->pathway_analysis end Identify Perturbed Metabolic Pathways pathway_analysis->end

Caption: Workflow for metabolomic footprinting of bacterial cells.

Methodology:

  • Sample Collection and Metabolite Extraction:

    • Culture and treat bacteria with this compound.

    • Rapidly quench metabolic activity and extract intracellular metabolites.

  • GC-MS Analysis:

    • Chemically derivatize the metabolites to increase their volatility.

    • Separate and detect the derivatized metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

  • NMR Spectroscopy:

    • Analyze the metabolite extracts using Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of a broad range of metabolites.

  • Data Analysis:

    • Process the raw GC-MS and NMR data.

    • Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

    • Map the altered metabolites to metabolic pathways to understand the functional consequences of this compound's off-target effects.

Conclusion

While this compound's primary target, the FMN riboswitch, is well-established, a thorough investigation of its off-target effects is paramount for its potential clinical application. This guide highlights the importance of such investigations, particularly the unexpected upregulation of virulence genes in Listeria monocytogenes. The provided comparative data with 8-demethyl-8-aminoriboflavin and detailed experimental protocols offer a framework for researchers to further explore the complex interactions of this compound within bacterial cells. A comprehensive understanding of both on- and off-target effects will ultimately guide the development of safer and more effective antimicrobial strategies.

Roseoflavin's Double-Edged Sword: A Comparative Guide to its Role in Virulence Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of roseoflavin's impact on bacterial virulence gene expression, contrasting its effects with its well-known precursor, riboflavin. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

Performance Comparison: this compound vs. Riboflavin

This compound, a naturally occurring analog of riboflavin, exhibits a paradoxical effect on Listerin monocytogenes. While it effectively inhibits bacterial growth by targeting FMN riboswitches, it simultaneously upregulates the expression of key virulence genes, a phenomenon not observed with riboflavin.[1][2] This section summarizes the quantitative comparison of their effects on gene expression and infectivity.

Comparative Effects on Virulence Gene Expression and Infectivity
ParameterTreatmentObservationFold Change (approx.)Reference
Virulence Gene Expression (hly, actA) This compound (100 µM)UpregulationIncreased[1]
Riboflavin (100 µM)DownregulationDecreased[1]
Infectivity of L. monocytogenes in human cells Pretreatment with this compoundIncreased infectivity and proliferationIncreased[1]
Pretreatment with RiboflavinReduced infectivity and proliferationDecreased[1]
prfA Expression (plcA-prfA bi-cistronic transcript) This compoundUpregulationStrikingly Increased[1]
RiboflavinDownregulationDecreased[1]
prfA Expression (monocistronic transcripts) This compound or RiboflavinAlmost no effectNegligible[1]

Signaling Pathways and Mechanisms of Action

This compound's influence on L. monocytogenes is mediated through at least two distinct pathways. Its antibiotic activity is primarily due to its interaction with FMN riboswitches, leading to the repression of genes essential for riboflavin biosynthesis and transport.[3][4][5] However, its stimulatory effect on virulence gene expression appears to be independent of this mechanism.[1][2]

Roseoflavin_Action cluster_growth_inhibition Growth Inhibition Pathway cluster_virulence_stimulation Virulence Stimulation Pathway (FMN Riboswitch Independent) This compound This compound Riboflavin Transporter Riboflavin Transporter This compound->Riboflavin Transporter Uptake FMN Riboswitch FMN Riboswitch Riboflavin Transporter->FMN Riboswitch Interacts with Riboflavin Biosynthesis/Transport Genes Riboflavin Biosynthesis/Transport Genes FMN Riboswitch->Riboflavin Biosynthesis/Transport Genes Represses Bacterial Growth Bacterial Growth Riboflavin Biosynthesis/Transport Genes->Bacterial Growth Inhibits Roseoflavin_Virulence This compound Unknown Mechanism Unknown Mechanism Roseoflavin_Virulence->Unknown Mechanism PrfA PrfA Unknown Mechanism->PrfA Activates Virulence Genes (hly, actA, plcA) Virulence Genes (hly, actA, plcA) PrfA->Virulence Genes (hly, actA, plcA) Upregulates Increased Virulence Increased Virulence Virulence Genes (hly, actA, plcA)->Increased Virulence

Dual pathways of this compound action in L. monocytogenes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the role of this compound in virulence gene expression.

RNA Extraction and Northern Blot Analysis for Virulence Gene Expression

This protocol is adapted from methodologies used for L. monocytogenes.

a) RNA Extraction:

  • Culture Growth and Harvest: Grow L. monocytogenes strains in Brain Heart Infusion (BHI) broth at 37°C to the mid-logarithmic phase (OD600 of ~0.5). Add this compound or riboflavin to the desired final concentration and incubate for a specified period (e.g., 1.5 generations).

  • Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the pellet in a lysis buffer containing lysozyme to degrade the cell wall.

  • RNA Purification: Extract total RNA using a hot phenol-chloroform extraction method, followed by ethanol precipitation to purify the RNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Check RNA integrity by agarose gel electrophoresis.

b) Northern Blotting:

  • Gel Electrophoresis: Separate total RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

  • RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary blotting.

  • Probe Labeling: Generate gene-specific DNA probes for the virulence genes of interest (hly, actA, plcA) and a control gene (e.g., tmRNA) using PCR. Label the probes with a radioactive isotope (e.g., [α-32P]dCTP) using a random priming kit.

  • Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight at a specific temperature (e.g., 42°C).

  • Washing and Detection: Wash the membrane under stringent conditions to remove unbound probe. Expose the membrane to a phosphor screen or X-ray film to detect the hybridized probe and visualize the transcript bands.

Northern_Blot_Workflow cluster_RNA_prep RNA Preparation cluster_blotting Northern Blotting A Bacterial Culture (with/without this compound) B RNA Extraction (Lysis, Phenol-Chloroform) A->B C RNA Quantification & Quality Control B->C D Denaturing Agarose Gel Electrophoresis C->D Load RNA E Transfer to Nylon Membrane D->E F Hybridization with Labeled Probe E->F G Washing & Detection (Autoradiography) F->G

Workflow for Northern Blot Analysis.
In Vitro Infection Assay

This protocol outlines the steps to assess the infectivity of L. monocytogenes in a human cell line (e.g., Caco-2).

  • Cell Culture: Culture human epithelial cells (e.g., Caco-2) in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates until they form a confluent monolayer.

  • Bacterial Preparation: Grow L. monocytogenes strains overnight in BHI broth. On the day of infection, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase. Wash the bacteria and resuspend them in cell culture medium.

  • Infection: Infect the confluent cell monolayers with the prepared bacteria at a specific multiplicity of infection (MOI), for instance, 10 bacteria per cell.

  • Incubation and Gentamicin Treatment: Incubate the infected cells for a period to allow for bacterial invasion (e.g., 1 hour). After the initial invasion period, wash the cells and add fresh medium containing gentamicin. Gentamicin is an antibiotic that kills extracellular bacteria but cannot penetrate the host cells, thus selecting for intracellular bacteria.

  • Cell Lysis and Bacterial Enumeration: At different time points post-infection, wash the cells to remove the antibiotic. Lyse the host cells with a detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • Plating and Colony Counting: Serially dilute the cell lysates and plate them on BHI agar plates. Incubate the plates at 37°C until colonies are visible. Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.

Infection_Assay_Workflow A Culture Human Cells (e.g., Caco-2) C Infect Cell Monolayers A->C B Prepare L. monocytogenes (Pre-treated with this compound/Riboflavin) B->C D Incubate & Treat with Gentamicin C->D E Lyse Host Cells D->E F Plate Lysates & Count CFU E->F

Workflow for the in vitro infection assay.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Roseoflavin, a riboflavin analog with antimicrobial properties, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our ecosystems.

Immediate Safety and Disposal Protocols

When handling this compound, it is crucial to adhere to established laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. In the event of a spill, contain the substance to prevent it from entering waterways.

Disposal of Solid this compound Waste:

Solid this compound waste, including contaminated consumables, should be collected in a designated, sealed container. This container must be clearly labeled as hazardous waste.

Disposal of this compound Solutions:

Aqueous solutions of this compound should not be disposed of down the drain due to its potential aquatic toxicity.[1] These solutions must be collected in a designated hazardous waste container for chemical waste.

All this compound waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

Understanding the Hazard Profile of this compound

There is some variation in the reported hazard classification of this compound. While one safety data sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another classifies it as "Acute toxicity, Oral (Category 4)" and "Acute aquatic toxicity (Category 1)," as well as "Chronic aquatic toxicity (Category 1)".[1][2] This latter classification indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] To ensure the highest safety standards, it is prudent to handle and dispose of this compound assuming the more stringent hazard classifications are accurate.

Hazard Classification (DC Chemicals SDS)GHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat. Ensure that skin is not exposed.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed, labeled container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

  • Clean: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

This compound Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

RoseoflavinDisposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid CollectSolid Collect in a sealed, labeled hazardous waste container SolidWaste->CollectSolid CollectLiquid Collect in a sealed, labeled hazardous chemical waste container LiquidWaste->CollectLiquid Disposal Dispose through an approved waste disposal facility CollectSolid->Disposal CollectLiquid->Disposal End Disposal Complete Disposal->End

This compound Waste Disposal Workflow

References

Essential Safety and Logistics for Handling Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Roseoflavin. Following these procedures will ensure safe laboratory operations and proper disposal of waste.

Hazard Identification and Safety Data

This compound is a riboflavin analog with antimicrobial properties.[1] While some suppliers do not classify it as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[2][3][4] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]

Quantitative Safety and Solubility Data

ParameterValueSpeciesReference
LD50 (Oral) 3 g/kgMouse[2]
LD50 (Intraperitoneal) 400 mg/kgMouse[2]
Solubility in DMSO ~5-55 mg/mL-[3][6][7]
Solubility in Dimethyl Formamide ~0.3 mg/mL-[3]
Solubility in 1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL-[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound powder or solutions.

  • Eye Protection : Wear safety goggles with side shields that conform to EN 166 standards.[5][8] A face shield may be required for tasks with a high risk of splashing.[9]

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5][9]

  • Body Protection : A lab coat or impervious clothing is required to protect the skin and clothing from splashes.[5][9]

  • Respiratory Protection : When handling the powder form or when there is a risk of aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator in a well-ventilated area, preferably within a chemical fume hood.[5][10]

Operational Plan: Step-by-Step Handling Protocol

This protocol covers the lifecycle of this compound in the laboratory, from receiving to disposal.

Preparation and Engineering Controls
  • Ventilation : Always handle this compound powder and stock solutions in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation risk.[5]

  • Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible in the work area.[5][10]

  • Surface Preparation : Before starting, decontaminate the work surface.

Handling and Solution Preparation
  • Don PPE : Before handling the container, put on all required personal protective equipment.

  • Weighing : If weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[11]

  • Dissolving : this compound is a crystalline solid.[3] To prepare a stock solution, dissolve it in a suitable organic solvent like DMSO.[3][7] Sonication may be required to fully dissolve the compound.[7] For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3] Do not store aqueous solutions for more than one day.[3]

  • Labeling : Clearly label all containers with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Storage
  • Powder : Store the solid form of this compound in a tightly sealed container at -20°C, protected from light.[5][6]

  • Solvent Stocks : Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[12] Ensure containers are sealed to prevent evaporation and contamination.[12]

Accidental Spill Response
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[5] For powder spills, moisten the material first to prevent dusting before sweeping it into a container.[11]

  • Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[5]

  • Dispose : Collect all contaminated materials in a sealed container for proper waste disposal.[5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic life.[5]

  • Waste Collection : Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Environmental Precaution : Do not allow this compound to enter drains, surface water, or soil.[5][10]

  • Disposal Method : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[5]

Workflow for Handling this compound

Roseoflavin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_storage Storage cluster_disposal Waste & Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Powder in Ventilated Enclosure B->C Proceed to Handling D Prepare Stock Solution (e.g., in DMSO) C->D F Store Solid at -20°C (Protect from Light) E Perform Experiment D->E G Store Solution at -80°C D->G Unused Solution H Collect Contaminated Waste (PPE, Tips, Containers) E->H I Dispose via Approved Waste Management H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Roseoflavin

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